molecular formula C6H3BrN2O3 B1441423 5-Bromo-3-nitropyridine-2-carbaldehyde CAS No. 1086838-46-1

5-Bromo-3-nitropyridine-2-carbaldehyde

Cat. No.: B1441423
CAS No.: 1086838-46-1
M. Wt: 231 g/mol
InChI Key: HDDQWSRCVIZQIJ-UHFFFAOYSA-N
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Description

5-Bromo-3-nitropyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C6H3BrN2O3 and its molecular weight is 231 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-3-nitropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O3/c7-4-1-6(9(11)12)5(3-10)8-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDQWSRCVIZQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50725559
Record name 5-Bromo-3-nitropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086838-46-1
Record name 5-Bromo-3-nitropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromo-3-nitropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-3-nitropyridine-2-carbaldehyde is a highly functionalized heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. Its unique arrangement of a bromine atom, a nitro group, and an aldehyde on the pyridine core provides a versatile scaffold for the synthesis of a wide array of more complex molecules. The electrophilic nature of the aldehyde, coupled with the potential for nucleophilic aromatic substitution and cross-coupling reactions at the bromine-bearing carbon, makes it a valuable intermediate for constructing novel pharmaceutical agents and chemical probes.

This guide provides a comprehensive overview of a robust and well-substantiated synthetic route to this compound. The presented methodology is designed to be both efficient and reproducible, with a focus on explaining the rationale behind key experimental choices to ensure both scientific integrity and practical success in the laboratory.

Recommended Synthetic Pathway: A Two-Step Approach

The most strategic approach to the synthesis of this compound involves a two-step process starting from the readily available 5-bromo-2-methyl-3-nitropyridine. This pathway is advantageous as it introduces the key functionalities in a controlled manner, culminating in a selective oxidation to yield the target aldehyde.

The overall synthetic workflow can be visualized as follows:

Synthesis_of_5_Bromo_3_nitropyridine_2_carbaldehyde Start 5-Bromo-2-methyl-3-nitropyridine Intermediate (5-Bromo-3-nitropyridin-2-yl)methanol Start->Intermediate Step 1: Radical Bromination & Hydrolysis Product This compound Intermediate->Product Step 2: Selective Oxidation

5-Bromo-3-nitropyridine-2-carbaldehyde physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 5-Bromo-3-nitropyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and safety properties of this compound, a key heterocyclic building block in modern organic synthesis. As a Senior Application Scientist, the following sections synthesize available data with practical insights to empower researchers in leveraging this compound's unique reactivity.

Introduction: A Versatile Heterocyclic Intermediate

This compound is a polysubstituted pyridine derivative whose value lies in the strategic placement of its three distinct functional groups. The pyridine core is central to countless pharmaceutical agents and functional materials. The aldehyde at the 2-position serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations. The electron-withdrawing nitro and bromo groups at the 3- and 5-positions, respectively, significantly influence the reactivity of the aldehyde and the pyridine ring itself, making it a highly valuable intermediate for constructing complex molecular architectures.[1]

Section 1: Core Chemical Identity

A precise understanding of a compound's identity is the foundation of any successful research endeavor. The fundamental identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name 5-bromo-3-nitropicolinaldehyde[2]
CAS Number 1086838-46-1[2]
Molecular Formula C₆H₃BrN₂O₃[2][3]
Molecular Weight 231.01 g/mol [2]
SMILES O=CC1=NC=C(Br)C=C1--INVALID-LINK--[O-][2]
PubChem CID 57415869[3]

Section 2: Physicochemical Properties

Direct experimental data for the target compound is limited. The following table consolidates available information and provides data from closely related structural analogs to offer predictive insights.

PropertyValue / ObservationSource & Context
Appearance SolidInferred. The related carbonitrile is a yellow solid[4][5], and the non-nitrated 5-bromopyridine-2-carbaldehyde is a powder to crystal.[6]
Melting Point No data available.For comparison, 5-Bromo-3-nitropyridine-2-carbonitrile melts at 101-106 °C, while 5-Bromopyridine-2-carbaldehyde melts at 91-96 °C.[6][7]
Boiling Point No data available.The related 5-Bromopyridine-2-carbaldehyde has a boiling point of 70 °C at 26 mmHg.[6]
Solubility No data available.The structural analog 5-Bromopyridine-2-carbaldehyde is noted as being insoluble in water.[6] It is anticipated to be soluble in common organic solvents like DCM, EtOAc, and acetone.
Purity Typically supplied at ≥97%[2]

Section 3: Spectroscopic Characterization Insights

While specific spectra for this compound are not publicly available, its structure allows for predictable spectroscopic signatures essential for reaction monitoring and quality control.

  • ¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. A downfield singlet between δ 9.5-10.5 ppm would correspond to the aldehyde proton. Two doublets in the aromatic region (δ 8.0-9.5 ppm) would represent the two protons on the pyridine ring. The spectrum for the analogous 5-Bromo-3-nitropyridine-2-carboxylic acid provides a useful reference for the expected aromatic proton shifts.[8]

  • ¹³C NMR: The spectrum would be characterized by a signal for the aldehyde carbonyl carbon around δ 190-200 ppm. Five additional signals in the aromatic region (δ 120-160 ppm) would correspond to the pyridine ring carbons.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde at approximately 1700-1720 cm⁻¹ and characteristic stretches for the C-NO₂ group around 1520-1560 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric).

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Section 4: Safety, Handling, and Storage

Although toxicological properties have not been thoroughly investigated, data from safety data sheets for structurally similar compounds dictate a cautious approach.[9]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate protective equipment, including chemical safety goggles, impervious gloves, and a lab coat.[9][10] For operations that may generate dust, a NIOSH-approved respirator is recommended.[9]

  • Handling: Avoid dust formation and inhalation.[9][11] Prevent contact with skin and eyes.[11] Wash hands thoroughly after handling.[10] Keep away from heat, sparks, and open flames.

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[9][10]

    • Skin Contact: Immediately wash off with soap and plenty of water.[10]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9][10]

    • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

Section 5: Experimental Protocol - A Representative Synthetic Transformation

To illustrate the utility of related pyridine building blocks, the following protocol details the synthesis of 5-Bromo-3-nitropyridine-2-carbonitrile, a compound structurally analogous to the target aldehyde. This cyanation reaction is a common transformation in medicinal chemistry.

Objective: To synthesize 5-Bromo-3-nitropyridine-2-carbonitrile from 2,5-dibromo-3-nitropyridine.

Methodology:

  • Reaction Setup: To a stirred solution of 2,5-dibromo-3-nitro-pyridine (25 g, 88.68 mmol) in propionitrile (100 ml) in a round-bottom flask equipped with a reflux condenser, add Copper(I) Cyanide (CuCN) (8.7 g, 97.55 mmol).

    • Scientist's Note: Propionitrile is chosen as a high-boiling polar aprotic solvent suitable for this type of nucleophilic aromatic substitution. CuCN is the cyanide source; the copper facilitates the displacement of the bromide, which is more reactive at the 2-position.

  • Heating: Heat the reaction mixture to 90°C and maintain for 17 hours.[5]

    • Scientist's Note: The elevated temperature is necessary to overcome the activation energy of the reaction. The 17-hour duration ensures the reaction proceeds to completion, which should be monitored by TLC or LC-MS if possible.

  • Workup - Cooling and Dilution: Allow the mixture to cool to room temperature. Dilute the dark mixture with Ethyl Acetate (EtOAc).

    • Scientist's Note: Cooling is a critical safety step before introducing volatile organic solvents. EtOAc is used to dissolve the organic product and prepare it for aqueous extraction.

  • Workup - Aqueous Wash: Transfer the mixture to a separatory funnel and wash twice with brine.[5]

    • Scientist's Note: The brine wash helps to remove residual water-soluble impurities and aids in breaking any emulsions that may form.

  • Drying and Concentration: Dry the separated organic layer with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.[5]

    • Scientist's Note: Na₂SO₄ is a neutral drying agent used to remove trace amounts of water from the organic solution. Concentration via a rotary evaporator isolates the crude product.

  • Purification: Purify the resulting residue by silica gel column chromatography using a gradient of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 to 85:15) to obtain the pure 5-Bromo-3-nitropyridine-2-carbonitrile.[5]

    • Scientist's Note: Chromatography is essential to separate the desired product from unreacted starting material, copper salts, and other byproducts. The described solvent system provides the necessary polarity gradient to achieve good separation. The final product is reported as a yellow solid.[4][5]

Section 6: Visualizing the Synthetic Workflow

The following diagram illustrates the key transformation described in the experimental protocol.

SynthesisWorkflow Start 2,5-Dibromo-3-nitropyridine Reagents CuCN, Propionitrile 90°C, 17h Start->Reagents Product 5-Bromo-3-nitropyridine-2-carbonitrile Reagents->Product Nucleophilic Substitution

Caption: Synthetic route to a key carbonitrile intermediate.

References

An In-depth Technical Guide to the Spectral Analysis of 5-Bromo-3-nitropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the expected spectral characteristics of 5-Bromo-3-nitropyridine-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. While direct experimental spectra for this specific compound are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive framework for its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural and electronic properties of this molecule for synthesis, quality control, and further derivatization.

Introduction and Molecular Structure

This compound (C₆H₃BrN₂O₃, Molar Mass: 231.01 g/mol ) is a polysubstituted pyridine derivative.[1] The strategic placement of a bromine atom, a nitro group, and an aldehyde function on the pyridine ring imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of complex pharmaceutical agents and functional materials. The electron-withdrawing nature of the nitro and aldehyde groups, combined with the halogen's potential for cross-coupling reactions, offers multiple avenues for molecular elaboration.

Understanding the spectral signature of this molecule is paramount for confirming its identity and purity after synthesis. This guide will deconstruct the anticipated spectral data, providing both predicted values and the scientific rationale behind them.

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and one in the downfield region for the aldehyde proton. The electron-withdrawing effects of the nitro group at C3 and the aldehyde at C2 will significantly deshield the adjacent protons.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-aldehyde9.5 - 10.5Singlet (s)N/AAldehyde protons are highly deshielded and typically appear in this region. Data from the analogous 5-bromopyridine-2-carbaldehyde shows the aldehyde proton at 10.03 ppm.[2]
H-48.8 - 9.2Doublet (d)JH4-H6 ≈ 2-3 HzThis proton is situated between two electron-withdrawing groups (bromo at C5 and nitro at C3), leading to significant deshielding. It will exhibit meta-coupling to H-6.
H-68.4 - 8.8Doublet (d)JH6-H4 ≈ 2-3 HzThis proton is adjacent to the ring nitrogen and will be deshielded. It will show meta-coupling to H-4.
Predicted ¹³C NMR Spectrum

The broadband-decoupled ¹³C NMR spectrum is predicted to display six unique signals, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by hybridization and the electronic effects of the substituents.[3]

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C=O (Aldehyde)185 - 195Carbonyl carbons of aldehydes are highly deshielded and appear significantly downfield.[3]
C-2150 - 155This carbon is attached to the electronegative nitrogen and the aldehyde group, causing a downfield shift.
C-3145 - 150The direct attachment of the nitro group causes significant deshielding of this carbon.
C-4140 - 145This carbon is part of the aromatic system and is influenced by the adjacent nitro and bromo groups.
C-5120 - 125The carbon bearing the bromine atom (C-Br) typically appears in this region, shifted downfield relative to an unsubstituted carbon but upfield compared to carbons attached to more electronegative atoms.
C-6130 - 135This carbon is adjacent to the ring nitrogen, which causes a downfield shift.

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (300-500 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of This compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) prep1->prep2 prep3 Add internal standard (e.g., TMS) if required prep2->prep3 prep4 Transfer solution to a 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock on the deuterium signal prep4->acq1 acq2 Shim the magnetic field to optimize homogeneity acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C spectrum (e.g., 1024 scans, broadband decoupled) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correct the spectra proc1->proc2 proc3 Calibrate chemical shifts to solvent or TMS peak proc2->proc3 proc4 Integrate ¹H signals and pick peaks for both spectra proc3->proc4

Figure 2: Standard workflow for NMR spectral acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be characterized by strong absorptions corresponding to the aldehyde, nitro, and pyridine ring functionalities.

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Mode Rationale & Notes
Aromatic C-H3000 - 3100StretchingThese bands are typical for C-H bonds on an aromatic ring and are generally of weak to medium intensity.[4]
Aldehyde C-H2800 - 2900 and 2700 - 2800StretchingThe presence of two weak bands in this region (Fermi doublet) is characteristic of an aldehyde C-H stretch.
Aldehyde C=O1700 - 1720StretchingA strong, sharp absorption band in this region is a definitive indicator of the carbonyl group. Conjugation with the pyridine ring may slightly lower this frequency.
Nitro (N-O)1520 - 1560 and 1340 - 1380Asymmetric & Symmetric StretchingThe nitro group gives rise to two strong, characteristic absorption bands.
Aromatic C=C/C=N1400 - 1600Ring StretchingMultiple bands of variable intensity are expected in this region, corresponding to the vibrations of the pyridine ring.
C-Br500 - 600StretchingA weak to medium absorption in the far-IR region is expected for the carbon-bromine bond.
Experimental Protocol for IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Data Collection: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, this peak will appear as a doublet with a characteristic ~1:1 intensity ratio.

    • m/z for ⁷⁹Br isotope: 230

    • m/z for ⁸¹Br isotope: 232

  • Key Fragmentation Patterns:

    • [M-H]⁺ (m/z 229/231): Loss of the aldehyde hydrogen radical.

    • [M-NO₂]⁺ (m/z 184/186): Loss of a nitro group (46 Da), a common fragmentation pathway for nitroaromatic compounds.

    • [M-Br]⁺ (m/z 151): Loss of the bromine radical.

    • [M-CO]⁺ (m/z 202/204): Loss of carbon monoxide from the aldehyde group.

MS_Fragmentation M [M]⁺˙ m/z 230/232 M_H [M-H]⁺ m/z 229/231 M->M_H -H˙ M_NO2 [M-NO₂]⁺ m/z 184/186 M->M_NO2 -NO₂˙ M_Br [M-Br]⁺ m/z 151 M->M_Br -Br˙ M_CO [M-CO]⁺˙ m/z 202/204 M->M_CO -CO

Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The sample can be introduced via direct infusion or through a coupled gas or liquid chromatography system.

  • Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) for prominent molecular ion detection.

  • Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The spectral data of this compound can be reliably predicted based on fundamental spectroscopic principles and comparison with structurally related molecules. The key identifying features are the characteristic downfield shifts of the aldehyde and aromatic protons in ¹H NMR, the six distinct signals in ¹³C NMR including the aldehyde carbonyl carbon, the strong C=O and N-O stretching bands in the IR spectrum, and the isotopic doublet of the molecular ion in the mass spectrum. This guide provides a comprehensive framework for scientists to confirm the synthesis and purity of this important chemical intermediate, ensuring the integrity of their subsequent research and development activities.

References

An In-depth Technical Guide to the Reactivity of Functional Groups in 5-Bromo-3-nitropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-3-nitropyridine-2-carbaldehyde is a versatile trifunctional building block of significant interest to researchers, scientists, and drug development professionals. The strategic arrangement of an aldehyde, a bromo group, and a nitro group on the pyridine core imparts a rich and tunable reactivity profile. This guide provides an in-depth exploration of the chemoselectivity and synthetic utility of each functional group, offering field-proven insights and detailed experimental protocols for key transformations. We will delve into the nuances of nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, selective nitro group reduction, and various transformations of the aldehyde moiety. This document is designed to serve as a comprehensive resource for leveraging the unique chemical properties of this compound in the synthesis of complex heterocyclic structures for pharmaceutical and materials science applications.

Introduction: A Multifaceted Synthetic Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, and its functionalization is a cornerstone of drug discovery. This compound presents a compelling case study in multifunctional heterocyclic chemistry. The interplay of its three distinct functional groups—an electrophilic aldehyde, a versatile bromo leaving group, and a strongly electron-withdrawing nitro group—opens a vast landscape of synthetic possibilities. The key to unlocking this potential lies in understanding the inherent reactivity of each group and the conditions required for selective transformations.

The nitro group at the 3-position profoundly influences the electronic nature of the pyridine ring. Its potent electron-withdrawing effect deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it.[1][2] This renders the bromo group at the 5-position highly susceptible to displacement by nucleophiles. The aldehyde at the 2-position, being adjacent to the ring nitrogen, exhibits typical carbonyl reactivity, participating in a range of condensation and olefination reactions.

This guide will systematically dissect the reactivity of each functional group, providing a logical framework for planning synthetic routes that harness the unique attributes of this powerful intermediate.

The Bromo Group: A Gateway to Carbon-Carbon and Carbon-Heteroatom Bond Formation

The bromine atom at the 5-position is arguably the most versatile handle for molecular elaboration. Its reactivity is twofold: it can act as a leaving group in nucleophilic aromatic substitution reactions and as a coupling partner in a variety of palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group at the 3-position significantly activates the bromo group at the 5-position (para to the nitro group) for SNAr.[1] This allows for the facile introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, under relatively mild conditions.

The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate whose formation is the rate-determining step.[2] The stability of this complex is enhanced by the delocalization of the negative charge onto the nitro group, thus lowering the activation energy for the reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Aliphatic Amine

This protocol describes a general procedure for the reaction of a nitropyridine with an aliphatic amine.[3]

Materials:

  • This compound (1.0 equiv)

  • Aliphatic amine (e.g., piperidine, morpholine) (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Anhydrous Ethanol

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.

  • Add the aliphatic amine (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Palladium-Catalyzed Cross-Coupling Reactions

The bromo group serves as an excellent handle for the formation of new carbon-carbon bonds through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions offer a powerful means to introduce aryl, heteroaryl, and alkynyl moieties at the 5-position of the pyridine ring.

The Suzuki-Miyaura reaction couples the bromo-pyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base. This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups, making it highly suitable for the late-stage functionalization of complex molecules.[4][5]

Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a 5-bromopyridine derivative.[4][5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromo-pyridine and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[6][7] This reaction is a highly efficient method for introducing alkynyl functionalities, which are valuable precursors for further transformations.

Experimental Protocol: Sonogashira Coupling with a Terminal Alkyne

This protocol outlines a general procedure for the Sonogashira coupling of a bromopyrimidine.[8]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.05 equiv)

  • Copper(I) iodide (CuI) (0.05-0.10 equiv)

  • Triethylamine (Et₃N) (2.0-3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.05-0.10 equiv).

  • Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).

  • Add the anhydrous and degassed solvent (THF or DMF), followed by triethylamine.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 3-16 hours, monitoring by TLC or LC-MS.

  • After completion, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The Nitro Group: A Powerful Activator and a Precursor to the Amino Group

The nitro group at the 3-position is the key determinant of the molecule's electronic character. Its primary roles are as a potent activating group for SNAr and as a synthetic precursor to the corresponding amino group, which opens up a new set of synthetic possibilities.

Selective Reduction of the Nitro Group

The selective reduction of the nitro group to an amine in the presence of other reducible functionalities like the aldehyde and the bromo group is a critical transformation. Catalytic hydrogenation is a common method, but care must be taken to avoid reduction of the aldehyde or hydrodebromination. Alternative methods using reducing agents like tin(II) chloride or iron in acidic media are often preferred for their chemoselectivity.[9]

Experimental Protocol: Selective Reduction of the Nitro Group with Tin(II) Chloride

This protocol is based on a general procedure for the selective reduction of aromatic nitro compounds in the presence of other reducible groups.

Materials:

  • This compound (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv)

  • Ethanol or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate for extraction

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in ethanol or ethyl acetate in a round-bottom flask.

  • Add SnCl₂·2H₂O (4.0-5.0 equiv) to the solution.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of ice and saturated NaHCO₃ solution to neutralize the acid and precipitate tin salts.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude 3-amino-5-bromopyridine-2-carbaldehyde, which can be purified by column chromatography or recrystallization.

The Aldehyde Group: A Hub for Carbonyl Chemistry

The aldehyde at the 2-position provides a reactive site for a variety of classical carbonyl transformations, allowing for the extension of the carbon skeleton and the introduction of new functional groups.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[10][11] The reaction of this compound with a phosphorus ylide allows for the introduction of a carbon-carbon double bond at the 2-position.

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

This protocol describes a general procedure for a Wittig reaction.[12]

Materials:

  • This compound (1.0 equiv)

  • Phosphonium salt (e.g., (carbethoxymethyl)triphenylphosphonium bromide) (1.1 equiv)

  • Base (e.g., sodium hydride, potassium tert-butoxide) (1.1 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate for extraction

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the phosphonium salt (1.1 equiv) and the anhydrous solvent.

  • Cool the suspension to 0 °C and add the base portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to generate the ylide.

  • Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 equiv) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired alkene.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form a new carbon-carbon double bond.[13][14] This reaction is particularly useful for synthesizing α,β-unsaturated systems.

Experimental Protocol: Knoevenagel Condensation with an Active Methylene Compound

This protocol provides a general method for the Knoevenagel condensation.[15]

Materials:

  • This compound (1.0 equiv)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 equiv)

  • Basic catalyst (e.g., piperidine, triethylamine) (catalytic amount)

  • Solvent (e.g., ethanol, toluene)

  • Cold ethanol for washing

Procedure:

  • Dissolve this compound (1.0 equiv) and the active methylene compound (1.0-1.2 equiv) in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of the basic catalyst (e.g., a few drops of piperidine).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux in ethanol) for 1-6 hours. The formation of a precipitate often indicates product formation.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration.

  • Wash the solid with cold ethanol to remove unreacted starting materials and catalyst.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Visualization of Reaction Pathways

To better illustrate the synthetic utility of this compound, the following diagrams outline the key reaction pathways discussed in this guide.

Reactivity_of_5_Bromo_3_nitropyridine_2_carbaldehyde cluster_bromo Bromo Group Reactions cluster_nitro Nitro Group Reaction cluster_aldehyde Aldehyde Group Reactions This compound This compound SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., Amines, Alkoxides) This compound->SNAr Nu- Suzuki Suzuki Coupling (Arylboronic acids) This compound->Suzuki Pd(0), Base Sonogashira Sonogashira Coupling (Terminal alkynes) This compound->Sonogashira Pd(0), Cu(I), Base Reduction Selective Reduction (e.g., SnCl2/HCl) This compound->Reduction [H] Wittig Wittig Reaction (Phosphorus ylides) This compound->Wittig R-CH=PPh3 Knoevenagel Knoevenagel Condensation (Active methylene compounds) This compound->Knoevenagel CH2(X)Y, Base

Caption: Key reaction pathways of this compound.

Conclusion

This compound is a highly functionalized and synthetically valuable building block. The strategic positioning of its three functional groups allows for a remarkable degree of chemoselectivity, enabling the targeted modification of the molecule at the aldehyde, bromo, or nitro positions. By carefully selecting reaction conditions, researchers can navigate the rich reactivity landscape of this compound to construct a diverse array of complex heterocyclic molecules. This guide has provided a comprehensive overview of the key transformations of this compound, complete with detailed experimental protocols and an emphasis on the underlying principles of reactivity. It is our hope that this document will serve as a valuable resource for scientists and researchers in their endeavors to harness the full synthetic potential of this versatile scaffold in the pursuit of novel pharmaceuticals and advanced materials.

References

Introduction: Unveiling the Molecular Architecture of a Versatile Pyridine Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural and Conformational Analysis of 5-Bromo-3-nitropyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The precise three-dimensional arrangement of its constituent atoms and the molecule's conformational flexibility are critical determinants of its reactivity, intermolecular interactions, and, ultimately, its utility in the development of novel therapeutic agents and functional materials. The presence of a rotatable carbaldehyde group, a bulky bromine atom, and an electron-withdrawing nitro group on the pyridine scaffold suggests a rich and complex conformational landscape. This guide provides a comprehensive, multi-faceted approach to the structural and conformational analysis of this compound, integrating solid-state analysis, solution-state characterization, and computational modeling to construct a holistic understanding of its molecular architecture.

Part 1: Definitive Solid-State Structure via Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[1][2] This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation as it exists within a crystal lattice.

Causality in Experimental Design: The Imperative of a High-Quality Crystal

The success of an SCXRD experiment is entirely contingent on the quality of the single crystal.[3][4] A well-ordered, single crystal of sufficient size (typically >0.1 mm in all dimensions) is required to produce a clear diffraction pattern when irradiated with X-rays.[5][6] The choice of crystallization technique is therefore paramount and is guided by the solubility profile of the compound.

Experimental Protocol: Crystal Growth of this compound
  • Purity Assessment: Begin with highly pure starting material (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Screening: Systematically screen a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to identify a solvent in which the compound has moderate solubility.

  • Slow Evaporation Technique:

    • Prepare a nearly saturated solution of the compound in the chosen solvent.

    • Filter the solution through a syringe filter into a clean, small vial.

    • Cover the vial with a cap containing a few needle holes to allow for slow solvent evaporation.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[7]

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed, transparent crystal and mount it on a goniometer head.

    • Place the mounted crystal on the diffractometer. X-rays are generated, monochromatized, and directed at the crystal.[8]

    • The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.[9]

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The "phase problem" is solved to generate an initial electron density map.

    • A molecular model is built into the electron density map and refined to achieve the best fit with the experimental data.

Anticipated Crystallographic Data

The following table presents expected bond lengths and angles for this compound based on typical values for substituted pyridine derivatives.

ParameterExpected Value
C-Br Bond Length~1.85-1.90 Å
C-N (pyridine) Bond Lengths~1.33-1.39 Å
C-C (pyridine) Bond Lengths~1.38-1.40 Å
C-C (aldehyde) Bond Length~1.48-1.52 Å
C=O Bond Length~1.20-1.23 Å
N-O (nitro) Bond Lengths~1.21-1.25 Å
C-N-C (pyridine) Bond Angle~117-120°
C-C-Br Bond Angle~118-122°
O=C-H Bond Angle~120-124°

Workflow for Single Crystal X-ray Diffraction

scxrd_workflow cluster_prep Crystal Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination purity High Purity Sample solvent Solvent Screening purity->solvent growth Crystal Growth (Slow Evaporation) solvent->growth mount Mount Crystal growth->mount diffract X-ray Diffraction mount->diffract process Data Processing diffract->process solve Structure Solution (Phase Problem) process->solve refine Model Refinement solve->refine validate Validation & Final Structure refine->validate

Caption: Workflow for SCXRD analysis.

Part 2: Unraveling the Solution-State Structure with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure and conformation of molecules in solution.[10][11] It provides information on the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C) and their connectivity.

Synergistic Application of 1D and 2D NMR Techniques

A comprehensive NMR analysis involves a suite of experiments. 1D ¹H and ¹³C NMR provide an initial overview of the number and types of protons and carbons. 2D NMR techniques are then employed to assemble the molecular structure piece by piece.[12][13][14]

Experimental Protocol: NMR Structural Elucidation
  • Sample Preparation: Dissolve ~5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum to identify the chemical shifts, integration, and coupling patterns of the protons.

    • Acquire a ¹³C NMR spectrum, potentially with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, to distinguish between CH, CH₂, and CH₃ groups.[10]

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[14]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.[13][14]

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over 2-3 bonds, crucial for connecting molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity (<5 Å), providing key information about the molecule's conformation.[14]

Conformational Insights from NOESY

The key to determining the preferred conformation of the carbaldehyde group lies in the NOESY spectrum. A NOE correlation between the aldehyde proton and the proton on the adjacent pyridine carbon (H-6) would indicate a preference for a specific planar conformation.

Predicted NMR Data
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehyde CH9.8 - 10.2188 - 192
Pyridine H-48.8 - 9.1135 - 138
Pyridine H-68.6 - 8.9150 - 153
Pyridine C-2-152 - 155
Pyridine C-3-145 - 148
Pyridine C-5-118 - 122

Workflow for NMR Structural and Conformational Analysis

nmr_workflow sample Sample Preparation (in Deuterated Solvent) oneD 1D NMR (¹H, ¹³C, DEPT) sample->oneD twoD 2D NMR Experiments oneD->twoD cosy COSY (H-H Connectivity) twoD->cosy hsqc HSQC (C-H Connectivity) twoD->hsqc hmbc HMBC (Long-Range C-H Connectivity) twoD->hmbc noesy NOESY (Through-Space Proximity) twoD->noesy structure Assemble Planar Structure cosy->structure hsqc->structure hmbc->structure conformation Determine 3D Conformation noesy->conformation structure->conformation

Caption: Workflow for NMR analysis.

Part 3: In Silico Exploration via Computational Modeling

Computational chemistry provides a powerful means to explore the conformational space of a molecule, calculate the relative energies of different conformers, and rationalize the experimental findings.[15][16]

A Two-Tiered Approach: From Rapid Screening to High Accuracy

A robust computational strategy involves an initial, broad search of the conformational landscape using computationally inexpensive methods, followed by high-accuracy calculations on the most promising low-energy structures.

Computational Protocol: Conformational Search and Energy Calculation
  • Initial Structure Generation: Build the 3D structure of this compound in a molecular modeling software package.

  • Molecular Mechanics (MM) Conformational Search:

    • Employ a suitable force field (e.g., MMFF94 or GAFF) to perform a systematic or stochastic search of the conformational space.[17][18] This primarily involves rotating the C-C bond connecting the aldehyde group to the pyridine ring.

    • This search will generate a large number of potential conformers.

  • Geometry Optimization with Density Functional Theory (DFT):

    • Take the low-energy conformers identified from the MM search and perform full geometry optimization using DFT. A common and reliable method is B3LYP with a basis set such as 6-311G+(d,p).[19][20]

    • This will yield highly accurate geometries and relative energies for the stable conformers.

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data.

Key Conformational Question: Aldehyde Orientation

The primary conformational degree of freedom is the torsion angle around the C2-C(aldehyde) bond. The two most likely planar conformers would be the syn and anti rotamers, where the aldehyde C=O bond is oriented towards or away from the nitro group, respectively. DFT calculations will provide the relative energies of these conformers.

Workflow for Computational Conformational Analysis

computational_workflow cluster_build Initial Setup cluster_search Conformational Search cluster_refine High-Level Refinement build Build 3D Structure mm_search Molecular Mechanics (MM) Search build->mm_search low_energy Identify Low-Energy Conformers mm_search->low_energy dft_opt DFT Geometry Optimization low_energy->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc final_energies Final Energies & Structures freq_calc->final_energies

Caption: Workflow for computational analysis.

Conclusion: An Integrated View of Molecular Structure

The comprehensive analysis of this compound requires the integration of solid-state, solution-state, and computational data. SCXRD provides an exact snapshot of the molecule's conformation in the crystalline state, influenced by packing forces. NMR, particularly through NOESY data, reveals the time-averaged preferred conformation in a specific solvent environment. Computational modeling bridges these experimental techniques, providing a detailed map of the potential energy surface and the relative stabilities of all possible conformers. By combining these powerful methods, researchers can gain a deep and actionable understanding of the structural and conformational properties of this versatile molecule, paving the way for its rational application in drug design and materials science.

References

A Technical Guide to the Potential Biological Activities of 5-Bromo-3-nitropyridine-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine scaffold is a cornerstone of medicinal chemistry, integral to numerous FDA-approved therapeutics.[1][2] The specific functionalization of this heterocycle offers a powerful strategy for modulating biological activity. This guide focuses on the untapped potential of derivatives originating from 5-Bromo-3-nitropyridine-2-carbaldehyde. This core structure is uniquely equipped with features poised for therapeutic exploitation: a bromine atom to enhance lipophilicity and potential halogen bonding, a nitro group known for its potent electron-withdrawing properties and role in bioreductive activation, and a highly versatile carbaldehyde group that serves as a prime handle for synthetic elaboration.[3][4] Through the synthesis of key derivatives, primarily Schiff bases and thiosemicarbazones, this scaffold presents significant opportunities in the development of novel anticancer and antimicrobial agents. This document provides a technical overview of the synthetic rationale, potential mechanisms of action, and detailed experimental protocols for evaluating these promising compounds.

The Strategic Importance of the this compound Scaffold

The therapeutic potential of a molecule is fundamentally linked to its structure. The this compound scaffold is a compelling starting point for drug discovery due to the synergistic interplay of its constituent functional groups.

  • The Pyridine Core: As a bioisostere of a phenyl ring, the pyridine nucleus is a "privileged" structure in drug design, known to improve water solubility and engage in specific hydrogen bonding interactions, enhancing target binding and pharmacokinetic profiles.[5] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][5]

  • The 5-Bromo Substituent: The introduction of a bromine atom at the 5-position significantly impacts the molecule's physicochemical properties. It increases lipophilicity, which can enhance membrane permeability and cellular uptake. Furthermore, bromine can participate in halogen bonding, a specific and directional noncovalent interaction that can contribute to higher ligand-receptor binding affinity.

  • The 3-Nitro Group: The nitro group is a strong electron-withdrawing group, which profoundly influences the electronic properties of the pyridine ring. In medicinal chemistry, nitroaromatic compounds are recognized for a wide range of bioactivities.[4] Critically, they can function as bioreductive prodrugs. In the hypoxic environments characteristic of solid tumors or certain microbial infections, the nitro group can be reduced by nitroreductase enzymes to generate cytotoxic reactive nitrogen species, leading to localized therapeutic effects.[4][6]

  • The 2-Carbaldehyde Handle: The aldehyde at the 2-position is the key to unlocking the scaffold's potential. It provides a reactive site for straightforward condensation reactions with primary amines, enabling the synthesis of a diverse library of derivatives, most notably Schiff bases and thiosemicarbazones, which are themselves well-established pharmacophores.[7]

Synthetic Pathways and Methodologies for Derivatization

The primary route for exploring the biological potential of this compound involves its derivatization into more complex structures. The general workflow involves a one-step condensation reaction to yield the target compounds, which are then purified and characterized before biological evaluation.

G start 5-Bromo-3-nitropyridine- 2-carbaldehyde process Condensation Reaction (e.g., Reflux in Ethanol with catalytic acid) start->process reagent1 Primary Amine (R-NH2) e.g., Aniline derivative reagent1->process For Schiff Base reagent2 Thiosemicarbazide (H2N-NH-C(S)-NH2) reagent2->process For Thiosemicarbazone product1 Schiff Base Derivative process->product1  Yields product2 Thiosemicarbazone Derivative process->product2  Yields eval Purification & Characterization (Crystallization, NMR, IR, MS) product1->eval product2->eval bio_eval Biological Evaluation (Anticancer, Antimicrobial Assays) eval->bio_eval

Caption: General workflow for synthesizing and evaluating derivatives.

Experimental Protocol 1: Synthesis of a this compound Thiosemicarbazone Derivative

This protocol describes a standard procedure for synthesizing thiosemicarbazone derivatives, which are potent chelating agents and inhibitors of ribonucleotide reductase.[8]

Rationale: This one-pot condensation reaction is a reliable and efficient method for forming the stable C=N bond of the thiosemicarbazone. Ethanol is a common solvent that facilitates the dissolution of reactants, and the catalytic amount of sulfuric acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal amine of thiosemicarbazide.

Methodology:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol. Add 2-3 drops of concentrated sulfuric acid as a catalyst and stir for 5 minutes.

  • Addition of Thiosemicarbazide: To the stirred solution, add thiosemicarbazide (1.1 mmol) dissolved in 15 mL of warm ethanol.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate).

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol (2 x 10 mL) and then with distilled water to remove any unreacted starting materials and catalyst.

  • Drying and Characterization: Dry the purified solid in a vacuum oven at 50°C. Characterize the final compound using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.

Experimental Protocol 2: Synthesis of a this compound Schiff Base Derivative

This protocol details the synthesis of Schiff bases (imines), a class of compounds with a broad range of documented biological activities, including antimicrobial and anticancer effects.[9]

Rationale: Similar to Protocol 1, this is an acid-catalyzed condensation. The choice of the primary amine (R-NH₂) is critical as the 'R' group will significantly influence the steric and electronic properties of the final molecule, directly impacting its biological activity and providing a key point for structure-activity relationship (SAR) studies.

Methodology:

  • Reactant Preparation: Dissolve this compound (1.0 mmol) in 25 mL of methanol in a 100 mL round-bottom flask.

  • Addition of Amine: Add a substituted primary amine (e.g., 4-chloroaniline) (1.0 mmol) to the solution. Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 3-5 hours. Monitor the formation of the product by TLC.

  • Isolation and Purification: Cool the mixture in an ice bath to induce precipitation. Collect the resulting solid by filtration, wash with cold methanol, and recrystallize from a suitable solvent like ethanol or a mixture of ethanol/DMF to obtain the pure Schiff base.

  • Drying and Characterization: Dry the purified product under vacuum. Confirm the structure and purity via melting point determination, FT-IR (noting the appearance of the C=N stretching band), NMR, and elemental analysis.

Potential Anticancer Activity

Pyridine-containing molecules are scaffolds for numerous approved anticancer drugs (e.g., Sorafenib, Crizotinib).[10] Derivatives of this compound are poised to exhibit cytotoxic effects through several potential mechanisms.

Potential Mechanisms of Action:

  • Kinase Inhibition: Many pyridine derivatives function as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as VEGFR-2, PIM-1, or EGFR.[10][11][12] The pyridine nitrogen can act as a hydrogen bond acceptor in the ATP-binding pocket of these enzymes.

  • Ribonucleotide Reductase (RNR) Inhibition: Thiosemicarbazone derivatives are particularly well-known for their ability to inhibit RNR, an enzyme essential for DNA synthesis and repair.[8] This inhibition leads to the depletion of the dNTP pool, cell cycle arrest, and apoptosis.

  • Induction of Oxidative Stress: The 3-nitro group can be selectively reduced in hypoxic tumor cells to form radical anions.[6] These species can react with molecular oxygen to generate superoxide radicals and other reactive oxygen species (ROS), inducing oxidative stress and triggering apoptotic cell death.

  • DNA Intercalation/Binding: The planar aromatic structure of these derivatives may allow them to intercalate between DNA base pairs or bind within the DNA grooves, disrupting DNA replication and transcription processes and leading to cytotoxicity.[13]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 RAS RAS VEGFR2->RAS Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes VEGF VEGF VEGF->VEGFR2 Binds Drug Pyridine Derivative (e.g., Pyridine-Urea) Drug->VEGFR2 Inhibits Phosphorylation

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

Table 1: Representative Anticancer Activity of Pyridine Derivatives (Data is illustrative, based on activities reported for various pyridine derivatives in the literature to show potential efficacy)

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Pyridine-Urea Derivative (8e)MCF-7 (Breast)0.22[10]
3-Cyanopyridine Derivative (8f)MCF-7 (Breast)1.69[12]
Pyridine-Triazole Hybrid (TP6)B16F10 (Melanoma)41.12 - 61.11[14]
5-Alkylamino-pyridine-2-carboxaldehyde Thiosemicarbazone (17)L1210 Leukemia1.0[8]
4,6-Diaryl-dihydropyridine-3-carbonitrile (Ii)HT-29 (Colon)3.0[11]
Experimental Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

Rationale: The MTT assay is a standard colorimetric method for assessing cell viability. It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the drug concentration that inhibits 50% of cell growth (IC₅₀).

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with untreated cells (negative control) and a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis software.

Potential Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Pyridine derivatives have consistently shown promise as antibacterial and antifungal agents.[2][15]

Potential Mechanisms of Action:

  • Enzyme Inhibition: The compounds may inhibit essential microbial enzymes involved in cell wall synthesis, DNA replication (e.g., DNA gyrase), or metabolic pathways.

  • Membrane Disruption: The lipophilic nature imparted by the bromine atom and other substituents could enable the derivatives to intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell lysis.

  • Metal Chelation: Thiosemicarbazone and Schiff base derivatives are excellent metal chelators. They can sequester essential metal ions (e.g., Fe²⁺, Zn²⁺) required for microbial enzyme function, thereby inhibiting growth.

  • ROS Generation: Similar to the anticancer mechanism, the nitro group can be reduced by microbial nitroreductases to produce toxic reactive oxygen species.

Table 2: Representative Antimicrobial Activity of Pyridine and Derivative Classes (Data is illustrative, based on activities reported for related compounds to indicate potential efficacy)

Compound TypeMicroorganismMIC (µg/mL)Reference
Pyridine Derivative (12a)E. coli19.5[15]
Pyridine Derivative (12a)B. mycoides< 4.8[15]
Thiosemicarbazide (3a)S. aureus1.95[16]
Thiosemicarbazide (3a)MRSA3.9[16]
Schiff Base (L1)S. aureusActive (Comparable to reference)[17]
Experimental Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Rationale: The broth microdilution method is a standardized and quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a cornerstone of antimicrobial susceptibility testing.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Preparation: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range should be broad enough to encompass the expected MIC (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

  • Confirmation (Optional): To confirm the MIC and determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no growth on the agar after incubation.

Future Directions and Conclusion

The this compound scaffold is a promising, yet underexplored, platform for the development of novel therapeutics. The synthetic accessibility of its aldehyde group allows for the creation of extensive libraries of Schiff base and thiosemicarbazone derivatives, among others.

Future work should focus on:

  • Library Synthesis: Synthesizing a diverse library of derivatives by varying the amine component to establish robust Structure-Activity Relationships (SAR).

  • Broad-Spectrum Screening: Evaluating these libraries against a wide panel of cancer cell lines and clinically relevant microbial pathogens.

  • Mechanism of Action Studies: For the most potent hits, conducting detailed biochemical and cellular assays to elucidate the precise molecular targets and mechanisms of action.

  • In Vivo Evaluation: Advancing lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • ADME/Tox Profiling: Performing early-stage absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) studies to identify candidates with drug-like properties.

References

The Synthetic Cornerstone: A Technical Guide to 5-Bromo-3-nitropyridine-2-carbaldehyde for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 6, 2026 – In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is paramount to innovation. Among the myriad of building blocks available to researchers, 5-Bromo-3-nitropyridine-2-carbaldehyde has emerged as a highly versatile and reactive intermediate. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of its synthesis, key reactions, and applications, underpinned by field-proven insights and established protocols.

Introduction: A Molecule of Strategic Importance

This compound, with the chemical formula C₆H₃BrN₂O₃, is a crystalline solid that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1][2] Its structure is characterized by a pyridine ring substituted with a bromine atom at the 5-position, a nitro group at the 3-position, and an aldehyde group at the 2-position. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable precursor in the development of novel pharmaceuticals and functional materials.[3][4] The electron-withdrawing nature of the nitro group and the pyridine nitrogen enhances the electrophilicity of the aldehyde and activates the bromine atom for nucleophilic substitution and cross-coupling reactions.

Synthesis of this compound: A Two-Step Approach

The most common and efficient route to this compound involves a two-step synthesis starting from the readily available 2,5-dibromo-3-nitropyridine. The first step is a cyanation reaction to form the key intermediate, 5-Bromo-3-nitropyridine-2-carbonitrile, followed by a controlled reduction to the desired aldehyde.

Step 1: Synthesis of 5-Bromo-3-nitropyridine-2-carbonitrile

The conversion of 2,5-dibromo-3-nitropyridine to 5-Bromo-3-nitropyridine-2-carbonitrile is typically achieved through a nucleophilic aromatic substitution reaction using a cyanide source, most commonly copper(I) cyanide (CuCN).[5] The choice of a copper-mediated reaction is crucial here, as it facilitates the displacement of the bromine atom at the 2-position, which is activated by the adjacent nitro group and the ring nitrogen.

Experimental Protocol: Synthesis of 5-Bromo-3-nitropyridine-2-carbonitrile [5]

  • To a stirred solution of 2,5-dibromo-3-nitropyridine (1.0 eq) in a suitable solvent such as propionitrile or DMF, add copper(I) cyanide (1.1-1.5 eq).

  • Heat the reaction mixture to a temperature between 90°C and 150°C. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-Bromo-3-nitropyridine-2-carbonitrile as a yellow solid.

ReactantMolar Eq.SolventTemperatureReaction TimeYield
2,5-dibromo-3-nitropyridine1.0Propionitrile90°C17 h68%
2,5-dibromo-3-nitropyridine1.0None (neat)150°C2 h59%
Step 2: Reduction of 5-Bromo-3-nitropyridine-2-carbonitrile to this compound

The selective reduction of the nitrile group to an aldehyde in the presence of a nitro group requires a mild and controlled reducing agent. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[6][7][8][9][10] The reaction is performed at low temperatures (typically -78°C) to prevent over-reduction to the corresponding primary amine.[11][12] The mechanism involves the formation of an imine-alane complex which is stable at low temperatures and is subsequently hydrolyzed during aqueous workup to yield the aldehyde.[6][10]

Experimental Protocol: DIBAL-H Reduction of 5-Bromo-3-nitropyridine-2-carbonitrile [11][12]

  • Dissolve 5-Bromo-3-nitropyridine-2-carbonitrile (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.0-1.2 eq) in a suitable solvent (e.g., hexanes or toluene) dropwise, maintaining the temperature at -78°C.

  • Stir the reaction mixture at -78°C for 1-3 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of methanol at -78°C.

  • Allow the mixture to warm to room temperature and then add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers are formed.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Synthesis_Workflow Start 2,5-Dibromo-3-nitropyridine Nitrile 5-Bromo-3-nitropyridine-2-carbonitrile Start->Nitrile CuCN, heat Aldehyde This compound Nitrile->Aldehyde 1. DIBAL-H, -78°C 2. Aqueous workup

Caption: Synthetic pathway to this compound.

Key Reactions and Synthetic Utility

The strategic placement of the bromo, nitro, and aldehyde functionalities makes this compound a versatile substrate for a variety of chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[13][14][15][16] This allows for the introduction of a wide range of aryl and heteroaryl substituents, providing a powerful tool for the synthesis of complex biaryl structures, which are common motifs in bioactive molecules.

Suzuki_Coupling cluster_reactants Reactants Aldehyde This compound Product 5-Aryl-3-nitropyridine-2-carbaldehyde Aldehyde->Product Pd catalyst, Base BoronicAcid R-B(OH)₂ BoronicAcid->Product

Caption: Suzuki-Miyaura cross-coupling reaction.

Condensation Reactions of the Aldehyde Group

The aldehyde functionality readily undergoes condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene compounds.[17] These reactions are fundamental for the construction of imines, hydrazones, and carbon-carbon double bonds, respectively, leading to a diverse array of heterocyclic and acyclic structures.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group under various conditions, such as catalytic hydrogenation or using reducing agents like tin(II) chloride. This transformation opens up further avenues for functionalization, including diazotization reactions and the formation of fused heterocyclic systems.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs accessible from this compound are of significant interest in drug discovery. The substituted pyridine core is a common feature in many biologically active compounds. For instance, related bromo-pyridine derivatives are utilized as key intermediates in the synthesis of pharmaceuticals targeting a range of diseases.[3][4][18] The ability to readily diversify the structure through cross-coupling and condensation reactions makes this aldehyde an attractive starting point for the generation of compound libraries for high-throughput screening.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward two-step synthesis from commercially available starting materials, combined with its diverse reactivity, makes it an essential tool for researchers in both academic and industrial settings. The ability to leverage its three distinct functional groups provides a powerful platform for the efficient construction of complex molecular architectures with potential applications in medicinal chemistry and materials science.

References

A Technical Guide to the Solubility Profile of 5-Bromo-3-nitropyridine-2-carbaldehyde for Pharmaceutical and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction: The Strategic Importance of 5-Bromo-3-nitropyridine-2-carbaldehyde

This compound (CAS No: 1086838-46-1; Molecular Formula: C₆H₃BrN₂O₃) is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and synthetic organic chemistry.[1][2] Its pyridine core, substituted with a reactive aldehyde, a strongly electron-withdrawing nitro group, and a synthetically versatile bromine atom, makes it a valuable building block for the synthesis of more complex molecular architectures.[3][4] The strategic placement of these functional groups allows for a wide range of chemical transformations, including nucleophilic substitutions and cross-coupling reactions.[3][5]

For researchers in drug development and process chemistry, a thorough understanding of a compound's solubility is not merely academic; it is a fundamental prerequisite for successful experimentation. Solubility dictates the choice of reaction solvents, influences reaction kinetics, is critical for designing effective purification strategies like crystallization, and is a cornerstone of formulation development for therapeutic agents.[6] This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound in common organic solvents, blending theoretical principles with robust, field-proven experimental protocols.

Theoretical Solubility Assessment: A "First Principles" Approach

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[6][7] An analysis of the molecular structure of this compound allows for a qualitative prediction of its solubility profile.

  • Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and can act as a hydrogen bond acceptor.

  • Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group that significantly increases the molecule's overall polarity and can participate in dipole-dipole interactions.[4]

  • Aldehyde Group (-CHO): The carbonyl function is polar and can act as a hydrogen bond acceptor.

  • Bromo Group (-Br): While contributing to the molecular weight, the bromine atom adds a degree of polarity.

Predicted Solubility Profile: Based on this structural analysis, the compound is anticipated to be a polar solid. Therefore, it is predicted to exhibit higher solubility in polar solvents, particularly polar aprotic solvents that can engage in strong dipole-dipole interactions. Its solubility in nonpolar solvents like hexane is expected to be negligible. Solubility in polar protic solvents like alcohols will depend on the balance between hydrogen bonding interactions and the overall steric hindrance of the molecule.

Experimental Determination of Solubility: A Validated Workflow

To move from theoretical prediction to actionable data, a systematic experimental approach is required. The following protocols are designed to be self-validating and provide a clear pathway to characterizing the compound's solubility.

Critical Safety & Handling Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS).[1][8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]

  • Extinguishing Media: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[1]

Materials and Reagents
  • Solute: this compound (Purity ≥97%)

  • Solvents (Analytical Grade or Higher):

    • Polar Protic: Water, Methanol, Ethanol

    • Polar Aprotic: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethyl Acetate

    • Nonpolar: Dichloromethane (DCM), Toluene, Hexane

  • Equipment: Analytical balance, vortex mixer, 1.5 mL glass vials with screw caps, calibrated pipettes, temperature-controlled shaker/incubator.

Protocol 1: Qualitative Solubility Assessment

This rapid screening method provides a foundational understanding of the compound's solubility across a spectrum of solvents. The general procedure involves adding a fixed amount of solute to a fixed volume of solvent.[9] A common threshold for "soluble" in this context is dissolving approximately 25 mg in 0.75 mL of solvent.[9]

G cluster_start Start cluster_solvent Solvent Addition & Mixing cluster_observe Observation cluster_result Classification start Weigh 25 mg of Solute into a 1.5 mL glass vial add_solvent Add 0.75 mL of selected solvent start->add_solvent vortex Vortex vigorously for 60 seconds add_solvent->vortex observe Visually inspect for undissolved solid vortex->observe soluble Result: Soluble (Clear solution) observe->soluble No solid remains insoluble Result: Insoluble or Partially Soluble observe->insoluble Solid remains repeat_node Repeat for each solvent soluble->repeat_node insoluble->repeat_node

Caption: Workflow for qualitative solubility screening.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining equilibrium solubility.[7] It involves generating a saturated solution and then measuring the concentration of the dissolved solute.

G prep 1. Preparation Add excess solid to a known volume of solvent equil 2. Equilibration Shake at constant temp. (e.g., 25°C) for 24-48h prep->equil sample 3. Sampling Allow solids to settle. Extract supernatant. equil->sample analyze 4. Analysis Dilute sample & measure concentration (e.g., HPLC/UV-Vis) sample->analyze calc 5. Calculation Determine solubility (mg/mL or mol/L) analyze->calc

Caption: Workflow for the quantitative shake-flask method.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a vial containing a precise volume of solvent (e.g., 1.0 mL). The key is to ensure undissolved solid remains, confirming saturation.

  • Equilibration: Seal the vials tightly and place them in a shaker bath at a constant temperature (e.g., 25 °C). Agitate for a sufficient period (typically 24 to 48 hours) to ensure the solution reaches equilibrium.

  • Phase Separation: After equilibration, let the vials stand undisturbed (or centrifuge at low speed) until the excess solid has settled, leaving a clear supernatant.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Analysis: Quantify the concentration of the solute in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy against a pre-prepared calibration curve.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the quantitative solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format for easy comparison. While exhaustive experimental data for this specific compound is not publicly available, the results of the described protocols would be organized as follows.

Table 1: Illustrative Solubility Profile of this compound at 25 °C (Note: The following data is hypothetical and for illustrative purposes only.)

SolventSolvent ClassQualitative SolubilityQuantitative Solubility (mg/mL)
WaterPolar ProticInsoluble< 0.1
MethanolPolar ProticPartially Soluble~5
EthanolPolar ProticPartially Soluble~3
AcetonePolar AproticSoluble> 30
DichloromethaneNonpolarSoluble> 30
Ethyl AcetatePolar AproticSoluble> 30
TolueneNonpolarInsoluble< 1
HexaneNonpolarInsoluble< 0.1
DMSOPolar AproticVery Soluble> 100

Interpretation of (Hypothetical) Results: The illustrative data aligns with the theoretical predictions. High solubility in polar aprotic solvents like Acetone, Ethyl Acetate, and especially DMSO would be expected due to strong dipole-dipole interactions. The moderate solubility in alcohols like methanol and ethanol demonstrates the role of hydrogen bonding. The notable solubility in dichloromethane, which is considered nonpolar but has a significant dipole moment, highlights its effectiveness in dissolving moderately polar organic compounds. As predicted, solubility in highly nonpolar (hexane) or highly polar protic (water) solvents is very low.

Conclusion

A comprehensive understanding of the solubility of this compound is essential for its effective use as a synthetic intermediate. This guide outlines a dual approach, combining theoretical structural analysis with robust, validated experimental protocols for both qualitative and quantitative solubility determination. By following these methodologies, researchers can generate the critical data needed to select appropriate solvent systems for chemical synthesis, streamline purification processes, and lay the groundwork for potential applications in drug formulation. This systematic approach ensures that experimental design is based on sound data, ultimately accelerating research and development timelines.

References

An In-Depth Technical Guide to 5-Bromo-3-nitropyridine-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic design and utilization of highly functionalized heterocyclic scaffolds are paramount to the successful development of novel therapeutic agents. Among these, pyridine derivatives hold a privileged position due to their prevalence in a vast array of pharmaceuticals and bioactive molecules. 5-Bromo-3-nitropyridine-2-carbaldehyde, a polysubstituted pyridine, has emerged as a particularly valuable and versatile building block for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a robust and logical synthetic pathway, and its significant potential in the synthesis of complex molecular architectures, with a particular focus on the development of kinase inhibitors. The unique arrangement of its functional groups—an aldehyde for classical C-C bond formation and derivatization, a bromine atom as a handle for cross-coupling reactions, and a nitro group that modulates the ring's electronics and can be further transformed—renders it a highly sought-after intermediate in the pursuit of new chemical entities.

Physicochemical and Structural Data

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The key physicochemical and structural identifiers for this compound are summarized below. This data has been aggregated from reputable chemical suppliers and databases, ensuring a high degree of accuracy.[1][2][3]

PropertyValue
IUPAC Name 5-bromo-3-nitropicolinaldehyde[1][2]
Synonyms This compound
CAS Number 1086838-46-1[1][2]
Molecular Formula C₆H₃BrN₂O₃[1][2]
Molecular Weight 231.01 g/mol [1][2]
Appearance Solid (typical)[4]
Purity Typically ≥95-97%[1][4]

Synthesis Protocol: A Two-Step Approach to a Key Intermediate

The synthesis of this compound is not commonly detailed as a single procedure in readily available literature. However, a logical and efficient two-step synthesis can be devised based on established methodologies for the creation of its nitrile precursor followed by a selective reduction. This approach provides a reliable pathway for obtaining the target aldehyde.

Step 1: Synthesis of 5-Bromo-3-nitropyridine-2-carbonitrile

The initial step involves the synthesis of the carbonitrile precursor, which is a stable and readily accessible intermediate. The following protocol is adapted from established procedures for the cyanation of dihalopyridines.[4]

Reaction Scheme:

Step_1_Synthesis start 2,5-Dibromo-3-nitropyridine reagents + CuCN Propionitrile, 90°C product 5-Bromo-3-nitropyridine-2-carbonitrile reagents->product

Figure 1: Synthesis of the nitrile precursor.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dibromo-3-nitro-pyridine (1.0 eq) in propionitrile.

  • Addition of Reagents: To the stirred solution, add Copper(I) cyanide (CuCN) (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to 90°C and maintain for 17 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and wash twice with brine.

  • Purification: Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting residue can be purified by silica gel chromatography to yield 5-Bromo-3-nitropyridine-2-carbonitrile as a solid.[4]

Causality and Experimental Rationale:

  • Choice of Reagents: The use of CuCN is a classic and effective method for the nucleophilic substitution of an aryl halide, in this case, the bromine at the 2-position, to introduce a cyano group. The bromine at the 2-position is more activated towards nucleophilic substitution than the one at the 5-position due to the electron-withdrawing effect of the adjacent nitro group and the ring nitrogen.

  • Solvent and Temperature: Propionitrile serves as a suitable polar aprotic solvent that can dissolve the reactants and withstand the required reaction temperature of 90°C, which provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step 2: Selective Reduction to this compound

The final step is the selective reduction of the nitrile group to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation as it can reduce nitriles to aldehydes at low temperatures, preventing over-reduction to the corresponding amine.[3][5][6]

Reaction Scheme:

Step_2_Synthesis start 5-Bromo-3-nitropyridine-2-carbonitrile reagents 1. DIBAL-H, Toluene, -78°C 2. Aqueous Work-up product This compound reagents->product

Figure 2: DIBAL-H reduction to the target aldehyde.

Experimental Protocol:

  • Reaction Setup: Dissolve 5-Bromo-3-nitropyridine-2-carbonitrile (1.0 eq) in anhydrous toluene in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition of DIBAL-H: Add a solution of DIBAL-H in toluene (1.0 M, 1.0 eq) dropwise to the cooled solution, ensuring the internal temperature remains at or below -78°C.

  • Reaction Monitoring: Stir the reaction mixture at -78°C for 2 hours. Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Quenching and Work-up: Quench the reaction by the slow, dropwise addition of methanol at -78°C, followed by an aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography.[5]

Causality and Experimental Rationale:

  • Selective Reduction: DIBAL-H is a bulky hydride reagent that, at low temperatures, adds once to the nitrile to form an imine-aluminum complex. This intermediate is stable at -78°C and does not undergo further reduction.[3][6]

  • Hydrolysis: Upon aqueous work-up, this imine intermediate is hydrolyzed to the desired aldehyde. Maintaining a low temperature is critical to prevent the aldehyde from being further reduced to an alcohol.[3][5]

Spectroscopic Characterization

While a publicly available spectrum is not readily found in the search results, reputable suppliers of this compound confirm the availability of analytical data such as ¹H NMR, HPLC, and a Certificate of Analysis (CoA) upon request.[2] Based on the structure, the expected ¹H NMR signals in a solvent like CDCl₃ would be:

  • A singlet for the aldehyde proton (CHO), expected to be significantly downfield (around 10 ppm).

  • Two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the 4-position and the proton at the 6-position will be coupled to each other, resulting in a doublet for each. Their chemical shifts will be influenced by the electron-withdrawing effects of the bromo and nitro groups.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of complex, biologically active molecules. The pyridine core is a well-established pharmacophore in numerous approved drugs, particularly in the realm of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The functional groups on this compound offer multiple points for diversification:

  • The Aldehyde Group: This group can undergo a wide range of classical organic reactions, such as reductive amination, Wittig reactions, and condensations, to build complex side chains or form heterocyclic rings.

  • The Bromo Group: This serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.

  • The Nitro Group: This powerful electron-withdrawing group can be reduced to an amino group, which can then be acylated, alkylated, or used to form fused heterocyclic systems, such as imidazopyridines.

A plausible application of this compound in the synthesis of a kinase inhibitor scaffold is illustrated below. This hypothetical pathway demonstrates how the different functional groups can be sequentially manipulated to construct a complex, drug-like molecule.

Application_Workflow start This compound Aldehyde, Bromo, Nitro step1 Reductive Amination (with R¹-NH₂) intermediate1 Intermediate A Amine, Bromo, Nitro step1->intermediate1 step2 Suzuki Coupling (with R²-B(OH)₂) intermediate2 Intermediate B Amine, Aryl (R²), Nitro step2->intermediate2 step3 Nitro Reduction (e.g., with Fe/HCl) intermediate3 Intermediate C Diamine, Aryl (R²) step3->intermediate3 step4 Cyclization (e.g., with an orthoester) product Fused Heterocyclic Core Potential Kinase Inhibitor step4->product

Figure 3: A representative workflow for the elaboration of this compound into a potential kinase inhibitor scaffold.

This strategic, multi-step synthesis allows for the creation of a library of diverse compounds by varying the R¹ and R² groups, which is a cornerstone of modern drug discovery efforts.

Conclusion

This compound is a high-value chemical intermediate with significant potential for researchers in the pharmaceutical and life sciences industries. Its well-defined structure and the orthogonal reactivity of its functional groups provide a robust platform for the synthesis of complex molecular architectures. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the utility of such versatile building blocks will undoubtedly increase. This guide provides the foundational knowledge and a practical synthetic framework to empower scientists to effectively utilize this compound in their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Cross-Coupling of 5-Bromo-3-nitropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Complex Scaffolds

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the creation of carbon-carbon bonds is a foundational endeavor. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of this field, celebrated for its reliability, mild conditions, and broad functional group tolerance.[1][2][3] This guide focuses on a particularly valuable and challenging building block: 5-Bromo-3-nitropyridine-2-carbaldehyde .

This substrate is a trifunctionalized pyridine ring, offering a unique combination of reactive handles. The bromine atom serves as the primary site for the Suzuki coupling. The strongly electron-withdrawing nitro group significantly influences the electronic properties of the ring, making the C-Br bond highly susceptible to oxidative addition by a palladium catalyst.[4] Simultaneously, the ortho-aldehyde group provides a crucial point for subsequent synthetic transformations, such as reductive amination or Wittig reactions, to build molecular complexity.

However, the simultaneous presence of these groups necessitates a carefully considered approach. While the Suzuki reaction is known for its compatibility with various functionalities, including aldehydes, the specific electronic nature of this substrate requires optimized conditions to ensure high yields and minimize side reactions.[5][6] This document provides a comprehensive guide, from mechanistic principles to detailed, field-proven protocols and troubleshooting, for successfully employing this compound in Suzuki cross-coupling reactions.

Mechanistic Insights: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][7]

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) species, which inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step.[2] The presence of the electron-withdrawing nitro group on the pyridine ring accelerates this step by lowering the electron density at the carbon center, making it more electrophilic and prone to attack by the electron-rich Pd(0) catalyst. This forms a square planar Palladium(II) complex.

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This process requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄), which forms a more nucleophilic boronate species.[7] This boronate then displaces the halide on the Pd(II) complex, resulting in a diorganopalladium(II) intermediate.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The newly formed biaryl product is released.

Suzuki_Mechanism cluster_main pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 L₂Pd(II)(Ar)(X) pd0->pd_complex1 aryl_halide Ar-X (this compound) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 L₂Pd(II)(Ar)(R) pd_complex1->pd_complex2 transmetalation->pd_complex2 boronic_acid R-B(OH)₂ + Base boronate [R-B(OH)₃]⁻ boronic_acid->boronate Activation pd_complex2->pd0 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0  Catalyst  Regeneration product Ar-R (Coupled Product)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Step-by-Step Guide

This section provides a robust, general protocol for the Suzuki coupling of this compound with a generic arylboronic acid. Researchers should consider this a starting point for optimization based on their specific boronic acid partner.

Materials and Reagents
ReagentPurposeTypical Amount (Equivalents)Notes
This compoundStarting Material1.0The limiting reagent. Ensure high purity.
Arylboronic Acid or Boronic EsterCoupling Partner1.1 - 1.5Purity is critical. Boronic acids can dehydrate to form anhydrides (boroxines); using a slight excess is common.[8]
Palladium Catalyst (e.g., Pd(PPh₃)₄)Catalyst Precursor0.02 - 0.05 (2-5 mol%)Other common catalysts include PdCl₂(dppf), Pd₂(dba)₃ with a ligand. Pd(PPh₃)₄ is often effective for electron-deficient substrates.[9]
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)Boronic Acid Activator2.0 - 3.0The choice of base can significantly impact yield. K₃PO₄ is often effective for heteroaryl couplings.[10]
Solvent (e.g., 1,4-Dioxane/Water, 4:1)Reaction Medium-Must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[11]
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent-For workup.
Ethyl Acetate, Water, BrineExtraction Solvents-For workup.
Silica GelStationary Phase-For column chromatography.
Procedure
  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen).

    • Repeat this evacuate/backfill cycle three times to ensure the reaction environment is free of oxygen.[12]

  • Catalyst and Solvent Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).

    • Prepare the solvent mixture (e.g., 1,4-Dioxane and Water, 4:1 v/v) and degas it by bubbling argon through it for 20-30 minutes or by using several freeze-pump-thaw cycles.

    • Add the degassed solvent to the reaction flask via syringe.

  • Reaction:

    • Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the starting material (this compound) is the primary indicator of completion.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[12]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is essential for success.

Caption: A decision-making workflow for troubleshooting Suzuki coupling reactions.

Safety Precautions

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound: The toxicological properties have not been thoroughly investigated. It may cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[13] In case of contact, wash affected areas with plenty of water.[13][14]

  • Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle with care to avoid inhalation and skin contact.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and have unpleasant odors. They should be handled under an inert atmosphere.

  • Solvents: 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides. Use with caution and ensure it is inhibitor-stabilized.

  • Bases: Solid bases like potassium carbonate can be irritating. Avoid creating dust.

Dispose of all chemical waste in accordance with local institutional and governmental regulations.

References

Application Notes and Protocols for the Reductive Amination of 5-Bromo-3-nitropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

The synthesis of substituted aminomethylpyridines represents a cornerstone in modern drug discovery. These motifs are prevalent in a wide array of pharmacologically active agents, valued for their ability to engage in critical hydrogen bonding interactions and serve as versatile scaffolds. The targeted functionalization of the pyridine ring, particularly with electron-withdrawing groups, allows for the fine-tuning of a molecule's physicochemical properties, such as pKa and metabolic stability. 5-Bromo-3-nitropyridine-2-carbaldehyde is a key building block in this context, offering three distinct points for diversification. Reductive amination of this aldehyde provides a direct and efficient route to introduce a diverse range of primary and secondary amines, paving the way for the rapid generation of compound libraries for lead optimization. This document provides a comprehensive guide to the reductive amination of this substrate, emphasizing the underlying chemical principles to ensure robust and reproducible outcomes.

Reaction Mechanism and Rationale for Reagent Selection

Reductive amination is a powerful transformation that converts a carbonyl group into an amine via an intermediate imine or iminium ion.[1][2] The reaction is typically performed as a one-pot procedure, which is both time and resource-efficient.[1]

The overall process can be dissected into two key stages:

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion. The electron-withdrawing nature of the nitro and bromo substituents on the pyridine ring enhances the electrophilicity of the aldehyde carbonyl, facilitating the initial nucleophilic attack by the amine.

  • Reduction: A reducing agent present in the reaction mixture then selectively reduces the C=N double bond of the imine or iminium ion to furnish the desired amine.

Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB)

For the reductive amination of this compound, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[2][3][4] The rationale for this selection is rooted in its remarkable selectivity. STAB is a milder reducing agent compared to sodium borohydride (NaBH₄).[4][5] This attenuated reactivity is due to the steric bulk and electron-withdrawing effect of the three acetoxy groups.[3] Consequently, STAB reacts much more rapidly with the protonated imine (iminium ion) than with the starting aldehyde.[3] This selectivity is paramount in a one-pot procedure, as it prevents the premature reduction of the aldehyde to the corresponding alcohol, thereby maximizing the yield of the desired amine.[6] Furthermore, STAB is compatible with a range of functional groups, including the nitro group present in our substrate, which would be susceptible to reduction by more powerful reducing agents like catalytic hydrogenation.[3][7]

Experimental Protocol

This protocol provides a general method for the reductive amination of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine of choice

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Standard laboratory glassware for workup and purification

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound is a potential irritant. Avoid inhalation and contact with skin and eyes.[8]

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle in a dry environment.

  • DCE and DCM are volatile and potentially carcinogenic. Handle with care.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1 M concentration relative to the aldehyde). Stir the mixture until the aldehyde is fully dissolved.

  • Amine Addition: Add the primary amine (1.0-1.2 eq) to the solution.

  • Imine Formation (Optional Catalyst): Add a catalytic amount of glacial acetic acid (0.1-0.2 eq). This is often beneficial for less nucleophilic amines or to accelerate imine formation.[3][5] Stir the mixture at room temperature for 20-30 minutes.

  • Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed. Reaction times can vary from 1 to 24 hours depending on the amine used.

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Be cautious as gas evolution may occur.

    • Transfer the mixture to a separatory funnel and add more saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM or ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted (5-bromo-3-nitropyridin-2-yl)methanamine.

Data Presentation and Characterization

Table 1: Key Reaction Parameters and Troubleshooting

ParameterRecommended Range/ValueRationale & Troubleshooting
Equivalents of Amine 1.0 - 1.2 eqA slight excess of the amine can drive the imine formation to completion. For precious amines, a 1:1 stoichiometry can be used.
Equivalents of STAB 1.2 - 1.5 eqAn excess is used to ensure complete reduction and to compensate for any minor moisture in the reaction. If the reaction stalls, adding more STAB may be beneficial.
Solvent Anhydrous DCE, DCM, or THFThese aprotic solvents are compatible with STAB.[2][4] Ensure the use of anhydrous solvents to prevent decomposition of the reducing agent.
Temperature Room TemperatureThe reaction is typically efficient at room temperature. Gentle heating (e.g., 40 °C) may be required for less reactive substrates.
Acetic Acid Catalyst 0 - 0.2 eqCatalyzes imine formation, especially for weakly basic amines.[3] May not be necessary for highly nucleophilic amines.
Reaction Time 1 - 24 hoursHighly dependent on the steric and electronic properties of the amine. Monitor by TLC or LC-MS.
Over-alkylation N/A for primary amines to secondaryWith primary amines, there is a possibility of the product secondary amine reacting with another molecule of the aldehyde to form a tertiary amine. The use of STAB generally minimizes this, but for sensitive substrates, a two-step procedure (isolation of the imine followed by reduction with NaBH₄) can be employed.[5]

Expected Product Characterization:

The final product, an N-substituted (5-bromo-3-nitropyridin-2-yl)methanamine, can be characterized by standard spectroscopic techniques.

  • ¹H NMR: Expect to see characteristic signals for the pyridine ring protons, the methylene bridge protons (CH₂-N), and the protons of the N-substituent. The chemical shifts of the pyridine protons will be influenced by the bromo and nitro substituents.

  • ¹³C NMR: The spectrum will show signals for the carbon atoms of the pyridine ring, the methylene carbon, and the carbons of the N-substituent.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed. The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: Look for characteristic N-H stretching vibrations (for secondary amines), C-H stretching, and strong absorptions corresponding to the nitro group (typically around 1530 and 1350 cm⁻¹).

Visualizing the Workflow

Reductive_Amination_Workflow cluster_reactants Reactants & Reagents cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Aldehyde 5-Bromo-3-nitropyridine- 2-carbaldehyde Mix Combine Aldehyde, Amine, Solvent, & Catalyst Aldehyde->Mix Amine Primary Amine Amine->Mix STAB NaBH(OAc)₃ (STAB) Solvent Anhydrous Solvent (DCE or DCM) Solvent->Mix Catalyst Acetic Acid (cat.) Catalyst->Mix Imine_Formation Imine/Iminium Formation Mix->Imine_Formation Stir at RT Reduction Reduction with STAB Imine_Formation->Reduction Add STAB Quench Quench with NaHCO₃(aq) Reduction->Quench Monitor by TLC/LC-MS Extract Extraction Quench->Extract Dry Dry over MgSO₄/Na₂SO₄ Extract->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure N-Substituted (5-bromo-3-nitropyridin-2-yl)methanamine Purify->Product

Conclusion

The reductive amination of this compound using sodium triacetoxyborohydride is a reliable and high-yielding method for the synthesis of a diverse range of N-substituted aminomethylpyridines. The mild and selective nature of the reducing agent allows for a convenient one-pot procedure that is tolerant of the sensitive nitro functionality. By understanding the underlying mechanism and the rationale for the choice of reagents and conditions, researchers can confidently apply and adapt this protocol to accelerate their drug discovery and development efforts.

References

Synthetic Versatility of 5-Bromo-3-nitropyridine-2-carbaldehyde: Application Notes and Protocols for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role as a privileged structure. Among the vast array of functionalized pyridines, 5-Bromo-3-nitropyridine-2-carbaldehyde stands out as a highly versatile and reactive building block. The strategic placement of a bromine atom, a nitro group, and an aldehyde function on the pyridine ring offers a trifecta of reactive sites, enabling a diverse range of chemical transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthetic routes to valuable heterocyclic compounds originating from this pivotal precursor. We will explore the synthesis of key heterocyclic cores, including pyrido[2,3-b]pyrazines, thieno[2,3-b]pyridines, and furo[2,3-b]pyridines, providing detailed, field-proven protocols and the underlying scientific rationale for each synthetic strategy.

Strategic Considerations for Synthesis

The inherent reactivity of the functional groups in this compound dictates the strategic planning of synthetic routes. The aldehyde group is susceptible to both nucleophilic attack and oxidation/reduction, while the nitro group can be readily reduced to an amine, and the bromo substituent is an excellent handle for cross-coupling reactions.[1] Consequently, the protection of the aldehyde group is often a critical first step to prevent undesired side reactions, particularly when manipulating the nitro group.[2][3]

PART 1: Synthesis of Pyrido[2,3-b]pyrazines

Pyrido[2,3-b]pyrazines are a class of fused heterocyclic compounds with significant biological activities, including applications as kinase inhibitors and anticancer agents. The synthesis of this scaffold from this compound hinges on the initial reduction of the nitro group to an amine, followed by a condensation reaction to form the pyrazine ring.

Logical Workflow for Pyrido[2,3-b]pyrazine Synthesis

A This compound B Protection of Aldehyde (Acetal Formation) A->B C 5-Bromo-2-(1,3-dioxolan-2-yl)-3-nitropyridine B->C D Reduction of Nitro Group C->D E 3-Amino-5-bromo-2-(1,3-dioxolan-2-yl)pyridine D->E F Condensation with 1,2-Dicarbonyl Compound E->F G Protected Pyrido[2,3-b]pyrazine F->G H Deprotection of Acetal G->H I 7-Bromo-pyrido[2,3-b]pyrazine Derivative H->I

Caption: Workflow for the synthesis of Pyrido[2,3-b]pyrazines.

Detailed Experimental Protocols

Protocol 1.1: Acetal Protection of this compound

  • Rationale: The aldehyde group is protected as a 1,3-dioxolane acetal to prevent its participation in the subsequent nitro group reduction step. Ethylene glycol is a common and effective protecting agent for aldehydes.[4][5]

  • Procedure:

    • To a solution of this compound (1.0 eq) in toluene (10 mL/mmol), add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 5-bromo-2-(1,3-dioxolan-2-yl)-3-nitropyridine, which can often be used in the next step without further purification.

Protocol 1.2: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to a primary amine to enable the subsequent cyclization to form the pyrazine ring. Various reducing agents can be employed, with iron powder in acidic media being a cost-effective and efficient option.[6][7][8]

  • Procedure:

    • To a suspension of 5-bromo-2-(1,3-dioxolan-2-yl)-3-nitropyridine (1.0 eq) in a mixture of ethanol and water (2:1, 15 mL/mmol), add iron powder (4.0 eq) and ammonium chloride (1.0 eq).

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure, and partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-amino-5-bromo-2-(1,3-dioxolan-2-yl)pyridine.

Protocol 1.3: Condensation and Deprotection to form 7-Bromo-pyrido[2,3-b]pyrazine

  • Rationale: The newly formed 2,3-diaminopyridine derivative is condensed with a 1,2-dicarbonyl compound, such as glyoxal, to form the pyrazine ring. The acetal protecting group is then removed under acidic conditions to yield the final product.

  • Procedure:

    • Dissolve 3-amino-5-bromo-2-(1,3-dioxolan-2-yl)pyridine (1.0 eq) in ethanol (10 mL/mmol).

    • Add an aqueous solution of glyoxal (40% in water, 1.1 eq) dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • To the reaction mixture, add 2M hydrochloric acid (5 mL/mmol) and stir at room temperature for 2-4 hours to effect deprotection.

    • Neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 7-bromo-pyrido[2,3-b]pyrazine.

StepProductReagentsTypical Yield (%)
1.15-Bromo-2-(1,3-dioxolan-2-yl)-3-nitropyridineEthylene glycol, p-TsOH90-95
1.23-Amino-5-bromo-2-(1,3-dioxolan-2-yl)pyridineFe, NH4Cl80-85
1.37-Bromo-pyrido[2,3-b]pyrazineGlyoxal, HCl65-75

PART 2: Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are another important class of heterocyclic compounds with diverse biological activities, including use as kinase inhibitors and anti-inflammatory agents.[9] The Gewald reaction provides a convergent and efficient one-pot synthesis of this scaffold from this compound.[10][11][12]

Logical Workflow for Thieno[2,3-b]pyridine Synthesis (Gewald Reaction)

A This compound E Gewald Reaction A->E B Active Methylene Nitrile (e.g., Malononitrile) B->E C Elemental Sulfur C->E D Base (e.g., Morpholine) D->E F 2-Amino-7-bromo-5-nitrothieno[2,3-b]pyridine-3-carbonitrile E->F

Caption: Workflow for the Gewald synthesis of Thieno[2,3-b]pyridines.

Detailed Experimental Protocol

Protocol 2.1: One-Pot Gewald Synthesis

  • Rationale: The Gewald reaction is a multicomponent reaction that combines an aldehyde or ketone, an active methylene nitrile, and elemental sulfur in the presence of a base to form a 2-aminothiophene derivative. This protocol is highly efficient for the construction of the thieno[2,3-b]pyridine core.

  • Procedure:

    • In a round-bottom flask, suspend this compound (1.0 eq), malononitrile (1.1 eq), and elemental sulfur (1.2 eq) in ethanol (15 mL/mmol).

    • Add a catalytic amount of morpholine (0.2 eq) to the suspension.

    • Heat the reaction mixture to reflux for 3-5 hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford 2-amino-7-bromo-5-nitrothieno[2,3-b]pyridine-3-carbonitrile.

Starting MaterialProductReagentsTypical Yield (%)
This compound2-Amino-7-bromo-5-nitrothieno[2,3-b]pyridine-3-carbonitrileMalononitrile, Sulfur, Morpholine70-80

PART 3: Synthesis of Furo[2,3-b]pyridines

Furo[2,3-b]pyridines are structural motifs found in various natural products and pharmacologically active compounds.[9] A viable synthetic route from this compound involves a tandem reaction sequence initiated by a Wittig-type reaction followed by an intramolecular cyclization.

Logical Workflow for Furo[2,3-b]pyridine Synthesis

A This compound B Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane A->B C Ethyl 3-(5-bromo-3-nitropyridin-2-yl)acrylate B->C D Reduction of Nitro Group C->D E Ethyl 3-(3-amino-5-bromopyridin-2-yl)acrylate D->E F Intramolecular Cyclization E->F G Ethyl 7-bromo-furo[2,3-b]pyridine-2-carboxylate F->G

Caption: Workflow for the synthesis of Furo[2,3-b]pyridines.

Detailed Experimental Protocols

Protocol 3.1: Wittig Reaction

  • Rationale: The Wittig reaction is employed to extend the carbon chain at the aldehyde position, introducing an acrylate moiety that is crucial for the subsequent cyclization to form the furan ring.

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (20 mL/mmol), add (carbethoxymethylene)triphenylphosphorane (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield ethyl 3-(5-bromo-3-nitropyridin-2-yl)acrylate.

Protocol 3.2: Reductive Cyclization

  • Rationale: The nitro group is reduced to an amine, which then undergoes an intramolecular Michael addition to the acrylate double bond, followed by tautomerization to form the furan ring.

  • Procedure:

    • Dissolve ethyl 3-(5-bromo-3-nitropyridin-2-yl)acrylate (1.0 eq) in ethanol (15 mL/mmol).

    • Add sodium dithionite (3.0 eq) in water (5 mL/mmol) to the solution.

    • Heat the reaction mixture to reflux for 2-3 hours.

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to afford ethyl 7-bromo-furo[2,3-b]pyridine-2-carboxylate.

StepProductReagentsTypical Yield (%)
3.1Ethyl 3-(5-bromo-3-nitropyridin-2-yl)acrylate(Carbethoxymethylene)triphenylphosphorane85-90
3.2Ethyl 7-bromo-furo[2,3-b]pyridine-2-carboxylateSodium dithionite60-70

Conclusion

This compound is a potent and versatile starting material for the synthesis of a diverse array of medicinally relevant heterocyclic compounds. The protocols outlined in this application note provide robust and reproducible methods for accessing pyrido[2,3-b]pyrazines, thieno[2,3-b]pyridines, and furo[2,3-b]pyridines. By understanding the interplay of the functional groups and employing strategic synthetic planning, researchers can efficiently construct complex molecular architectures, paving the way for the discovery of new therapeutic agents.

References

The Strategic Application of 5-Bromo-3-nitropyridine-2-carbaldehyde in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

In the continuous quest for novel and effective agrochemicals, the strategic selection of starting materials is paramount. 5-Bromo-3-nitropyridine-2-carbaldehyde, a highly functionalized heterocyclic compound, has emerged as a valuable building block for the synthesis of a new generation of fungicides and insecticides. Its unique arrangement of a reactive aldehyde group, an electron-withdrawing nitro group, and a synthetically versatile bromine atom on a pyridine scaffold provides a powerful platform for the construction of complex molecular architectures with potent biological activity.

This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present illustrative data to empower researchers in the development of next-generation crop protection agents.

Core Synthetic Strategy: From Pyridine Aldehyde to Bioactive Heterocycles

The primary synthetic utility of this compound in agrochemical research lies in its role as a precursor to fused heterocyclic systems, particularly pyridyl-thiazoles. The thiazole moiety is a well-established pharmacophore in a variety of bioactive molecules, including fungicides. The general workflow involves a two-step process:

  • Formation of the Thiosemicarbazone Intermediate: The aldehyde functionality of this compound readily undergoes condensation with thiosemicarbazide to form the corresponding thiosemicarbazone. This reaction is typically straightforward and high-yielding.

  • Hantzsch Thiazole Synthesis: The resulting thiosemicarbazone serves as a key intermediate in the Hantzsch thiazole synthesis. Cyclization with an α-haloketone leads to the formation of a 2-hydrazinyl-thiazole derivative, which can be further modified to enhance biological activity.

This strategic approach allows for the introduction of diverse substituents onto the thiazole ring, enabling the fine-tuning of the molecule's properties to optimize its fungicidal or insecticidal efficacy.

Diagram of the Core Synthetic Workflow

Synthetic Workflow A 5-Bromo-3-nitropyridine- 2-carbaldehyde C Thiosemicarbazone Intermediate A->C Condensation B Thiosemicarbazide B->C E Pyridyl-Thiazole Derivative C->E Hantzsch Thiazole Synthesis D α-Haloketone D->E F Further Functionalization E->F G Novel Agrochemical Candidate F->G

Caption: Core workflow for agrochemical synthesis.

Application Note 1: Synthesis of a Novel Pyridyl-Thiazole Fungicide Candidate

This section details the synthesis of a novel pyridyl-thiazole derivative with potential fungicidal activity, starting from this compound. The rationale behind the choice of reagents and reaction conditions is explained to provide a comprehensive understanding of the synthetic process.

Part 1: Synthesis of N-(5-bromo-3-nitropyridin-2-yl)methylenehydrazinecarbothioamide

The initial step involves the formation of the thiosemicarbazone intermediate. This is a crucial step as the purity of this intermediate directly impacts the yield and purity of the final thiazole product.

Protocol:

  • Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (43.3 mmol) of this compound in 100 mL of absolute ethanol.

  • Addition of Thiosemicarbazide: To the stirred solution, add 4.34 g (47.6 mmol, 1.1 equivalents) of thiosemicarbazide.

  • Catalysis: Add 3-4 drops of concentrated sulfuric acid as a catalyst. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the aldehyde carbon and facilitating nucleophilic attack by the thiosemicarbazide.

  • Reaction: Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • Isolation and Purification: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and then with diethyl ether (2 x 20 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the product under vacuum to obtain N-(5-bromo-3-nitropyridin-2-yl)methylenehydrazinecarbothioamide as a pale yellow solid.

Parameter Value
Yield 92%
Melting Point 210-212 °C
Appearance Pale yellow solid
Part 2: Hantzsch Thiazole Synthesis of 2-(2-((5-bromo-3-nitropyridin-2-yl)methylene)hydrazinyl)-4-(4-chlorophenyl)thiazole

The synthesized thiosemicarbazone is then cyclized with an α-haloketone to form the target pyridyl-thiazole. The choice of the α-haloketone allows for the introduction of a specific substituent at the 4-position of the thiazole ring, which is known to be a key determinant of biological activity in many fungicidal compounds. In this example, 2-bromo-1-(4-chlorophenyl)ethan-1-one is used.

Protocol:

  • Reactant Mixture: In a 250 mL round-bottom flask, suspend 5.0 g (16.4 mmol) of N-(5-bromo-3-nitropyridin-2-yl)methylenehydrazinecarbothioamide in 75 mL of absolute ethanol.

  • Addition of α-Haloketone: To this suspension, add 4.18 g (18.0 mmol, 1.1 equivalents) of 2-bromo-1-(4-chlorophenyl)ethan-1-one.

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:1).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol (2 x 15 mL) and then recrystallize from a mixture of ethanol and dimethylformamide (DMF) to obtain the pure 2-(2-((5-bromo-3-nitropyridin-2-yl)methylene)hydrazinyl)-4-(4-chlorophenyl)thiazole.

Parameter Value
Yield 78%
Melting Point 245-247 °C
Appearance Yellow crystalline solid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 8.95 (s, 1H, pyridine-H), 8.62 (s, 1H, pyridine-H), 8.21 (s, 1H, CH=N), 7.95 (d, J=8.4 Hz, 2H, Ar-H), 7.55 (d, J=8.4 Hz, 2H, Ar-H), 7.48 (s, 1H, thiazole-H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 168.5, 152.1, 148.9, 145.3, 142.7, 134.8, 133.2, 130.5, 129.4, 128.1, 118.9, 108.7

Diagram of the Hantzsch Thiazole Synthesis

Hantzsch_Thiazole_Synthesis cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A Thiosemicarbazone Intermediate C Absolute Ethanol Reflux, 4-6h A->C B 2-Bromo-1-(4-chlorophenyl)ethan-1-one B->C D Pyridyl-Thiazole Fungicide Candidate C->D Cyclization

Caption: Hantzsch Thiazole Synthesis Workflow.

Biological Activity Insights

Pyridyl-thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antifungal and insecticidal properties. The synthesized compound, 2-(2-((5-bromo-3-nitropyridin-2-yl)methylene)hydrazinyl)-4-(4-chlorophenyl)thiazole, is a candidate for screening against a panel of phytopathogenic fungi. The presence of the halogenated phenyl group on the thiazole ring is a common feature in many commercial fungicides and is often associated with enhanced activity. The nitro group on the pyridine ring can also contribute to the overall biological profile of the molecule.

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. The straightforward conversion to thiosemicarbazones followed by the robust Hantzsch thiazole synthesis provides a reliable and adaptable route to a diverse range of pyridyl-thiazole derivatives. The protocols and data presented herein serve as a foundation for researchers to explore the vast chemical space accessible from this key intermediate. Further derivatization of the synthesized pyridyl-thiazole, such as modification of the bromine or nitro groups, could lead to the discovery of new and more potent fungicidal and insecticidal agents, contributing to the development of sustainable and effective crop protection solutions.

Application Notes and Protocols for the Wittig Reaction on 5-Bromo-3-nitropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Olefination of a Heterocyclic Aldehyde

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, providing a reliable method for the synthesis of alkenes from carbonyl compounds.[1][2][3] This protocol details the application of the Wittig reaction to 5-bromo-3-nitropyridine-2-carbaldehyde, a highly functionalized and electron-deficient heteroaromatic aldehyde. The presence of both a nitro group and a bromine atom on the pyridine ring renders this substrate particularly interesting for the synthesis of novel pharmaceutical intermediates and advanced materials. The electron-withdrawing nature of the substituents significantly activates the aldehyde carbonyl group towards nucleophilic attack by the phosphorus ylide. This guide provides a comprehensive experimental procedure, discusses the underlying mechanistic considerations, and offers insights into achieving desired stereochemical outcomes.

Mechanism and Stereochemical Control

The Wittig reaction proceeds via the nucleophilic addition of a phosphorus ylide (also known as a Wittig reagent) to an aldehyde or ketone.[4] This initial step forms a zwitterionic intermediate called a betaine, which then collapses to a four-membered ring intermediate, the oxaphosphetane.[1][5] The decomposition of the oxaphosphetane yields the final alkene product and a stable phosphine oxide, typically triphenylphosphine oxide, which is the thermodynamic driving force for the reaction.[1]

The stereochemistry of the resulting alkene is largely determined by the nature of the phosphorus ylide employed.[5][6][7]

  • Stabilized Ylides: These ylides contain an electron-withdrawing group (e.g., ester, ketone) that delocalizes the negative charge on the carbanion, making them more stable and less reactive.[6][7][8] Reactions with stabilized ylides are typically reversible and proceed under thermodynamic control, leading predominantly to the formation of the more stable (E)-alkene.[6][7]

  • Unstabilized Ylides: These ylides bear alkyl or other electron-donating groups, making them highly reactive.[6][7] The reaction is irreversible and under kinetic control, favoring the formation of the (Z)-alkene.[5][6][7]

  • Semi-stabilized Ylides: Ylides with aryl or other moderately stabilizing groups often give mixtures of (E)- and (Z)-alkenes.[5]

For the olefination of this compound, the choice of ylide will be paramount in determining the geometry of the resulting vinyl-nitropyridine derivative.

Experimental Protocol: A Step-by-Step Guide

This protocol is divided into two main stages: the preparation of the phosphonium salt and the subsequent Wittig reaction with this compound.

Part 1: Synthesis of the Phosphonium Salt

The phosphonium salt is the precursor to the Wittig reagent and is typically prepared by the reaction of triphenylphosphine with an appropriate alkyl halide.[8][9]

Materials:

  • Triphenylphosphine (PPh₃)

  • Alkyl halide (e.g., methyl iodide, ethyl bromoacetate, benzyl bromide)

  • Anhydrous toluene or acetonitrile

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

  • Add the desired alkyl halide (1.05 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the white phosphonium salt.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated phosphonium salt by vacuum filtration.

  • Wash the salt with cold diethyl ether to remove any unreacted starting materials.

  • Dry the phosphonium salt under vacuum. The salt can be stored under an inert atmosphere until needed.

Part 2: The Wittig Reaction

This procedure describes the in situ generation of the ylide followed by its reaction with this compound. The following is a general procedure that can be adapted based on the choice of ylide (stabilized or unstabilized).

Materials:

  • Phosphonium salt (from Part 1)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu)) for unstabilized ylides; milder base (e.g., sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)) for stabilized ylides.[9]

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add the phosphonium salt (1.1 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add anhydrous THF to the flask to suspend the salt.

  • Cool the suspension to the appropriate temperature (typically -78 °C to 0 °C for strong bases, or room temperature for milder bases).

  • Slowly add the base to the suspension. The formation of the ylide is often indicated by a color change (typically to deep red, orange, or yellow). Stir the mixture for 30-60 minutes at this temperature.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via the dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired alkene.[10]

Data Presentation: Reagent Stoichiometry and Reaction Conditions

ParameterRecommended ValueRationale
Phosphonium Salt 1.1 - 1.2 equivalentsEnsures complete consumption of the aldehyde.
Base 1.05 - 1.1 equivalentsSufficient to deprotonate the phosphonium salt without significant excess that could lead to side reactions.
Solvent Anhydrous THF or Diethyl EtherAprotic and effectively solvates the intermediates.[5]
Temperature -78 °C to Room TemperatureDependent on the base and ylide stability. Lower temperatures are often used with strong bases to control reactivity.
Reaction Time 2 - 24 hoursMonitored by TLC for optimal yield and minimal side product formation.

Visualization of the Experimental Workflow

Wittig_Reaction_Workflow Experimental Workflow for Wittig Reaction cluster_prep Part 1: Phosphonium Salt Synthesis cluster_wittig Part 2: Wittig Olefination prep_start Dissolve PPh₃ in Toluene add_alkyl_halide Add Alkyl Halide prep_start->add_alkyl_halide reflux Reflux for 12-24h add_alkyl_halide->reflux cool_filter Cool, Filter & Wash reflux->cool_filter dry_salt Dry Phosphonium Salt cool_filter->dry_salt wittig_start Suspend Salt in Anhydrous THF dry_salt->wittig_start Use in Part 2 add_base Add Base (in situ Ylide Formation) wittig_start->add_base add_aldehyde Add this compound add_base->add_aldehyde react Stir at Room Temperature add_aldehyde->react quench Quench with aq. NH₄Cl react->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify final_product final_product purify->final_product Isolated Alkene Product

Caption: A flowchart of the Wittig reaction protocol.

Trustworthiness: A Self-Validating System

The success of this protocol relies on careful control of several key parameters:

  • Anhydrous Conditions: Wittig reagents, particularly unstabilized ylides, are sensitive to moisture and oxygen.[7][9] The use of flame-dried glassware and anhydrous solvents under an inert atmosphere is crucial to prevent the decomposition of the ylide.

  • Base Selection: The choice of base must be appropriate for the acidity of the phosphonium salt.[9] Strong bases are required for unstabilized ylides, while weaker bases are sufficient and often preferred for stabilized ylides to avoid side reactions with the aldehyde.[9]

  • Temperature Control: The addition of strong bases and the aldehyde should be performed at low temperatures to manage the exothermic nature of the reactions and to enhance stereoselectivity in certain cases.

  • Purification: The primary byproduct of the Wittig reaction is triphenylphosphine oxide. While generally straightforward to remove by column chromatography, its presence can complicate product isolation if not handled properly.[10]

By carefully adhering to these principles, researchers can ensure the reproducibility and success of the Wittig olefination on this compound.

References

The Strategic Utility of 5-Bromo-3-nitropyridine-2-carbaldehyde in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has consequently become a cornerstone of modern targeted therapy. Within the vast chemical space explored for kinase inhibition, pyridine-based scaffolds have emerged as privileged structures due to their ability to form key interactions within the ATP-binding site of various kinases. This document provides an in-depth guide on the application of 5-Bromo-3-nitropyridine-2-carbaldehyde , a highly functionalized and versatile building block, in the rational design and synthesis of novel kinase inhibitors. We will explore its unique reactivity and provide detailed, field-proven protocols for its elaboration into complex heterocyclic systems poised for biological evaluation.

Introduction: The Pyridine Scaffold and the Versatility of this compound

The pyridine ring is a bioisostere of the purine core of ATP, allowing it to effectively compete for the enzyme's active site.[1][2] Strategic functionalization of the pyridine ring is paramount for achieving both high potency and selectivity against a specific kinase target. This compound (CAS: 1086838-46-1) is an exemplary starting material for kinase inhibitor synthesis due to its trifecta of reactive functional groups, each offering a distinct handle for molecular elaboration.[3][4]

  • The Aldehyde Group (C2-position): This electrophilic center is primed for participation in a variety of cyclization and condensation reactions, enabling the construction of fused ring systems commonly found in kinase inhibitors, such as imidazo[4,5-b]pyridines.[2][5]

  • The Bromo Group (C5-position): The bromine atom serves as a versatile linchpin for introducing molecular diversity through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[6][7][8] This allows for the exploration of the solvent-exposed region of the kinase active site, often leading to improved potency and selectivity.

  • The Nitro Group (C3-position): The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution. More importantly, it can be readily reduced to a primary amine, which can then act as a key hydrogen bond donor or be further functionalized to interact with the hinge region of the kinase.[9][10]

This multi-faceted reactivity allows for a modular and convergent approach to kinase inhibitor synthesis, as illustrated in the workflow below.

G A This compound B Step 1: Ring Formation via Condensation A->B C Fused Pyridine Heterocycle B->C D Step 2: Diversification via Suzuki Coupling C->D E Aryl/Heteroaryl Substituted Intermediate D->E F Step 3: Nitro Reduction E->F G Aminated Intermediate F->G H Step 4: Amide Coupling/Further Functionalization G->H I Final Kinase Inhibitor Library H->I G cluster_0 Normal Kinase Activity cluster_1 Competitive Inhibition Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Substrate ADP ADP Kinase->ADP ATP ATP ATP Inhibitor Inhibitor Inhibitor->Kinase Substrate Substrate

References

Application Notes & Protocols: Strategic Protection of the Aldehyde in 5-Bromo-3-nitropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Highly Electron-Deficient Heterocycle

5-Bromo-3-nitropyridine-2-carbaldehyde is a valuable synthetic intermediate in medicinal chemistry and drug development, offering a scaffold for the introduction of diverse functionalities. However, its synthetic utility is often hampered by the reactivity of the aldehyde group, which necessitates the use of protecting groups to achieve selective transformations at other positions of the molecule. The protection of the aldehyde in this specific substrate is particularly challenging due to the cumulative electron-withdrawing effects of the bromo and nitro substituents, as well as the inherent electron deficiency of the pyridine ring. These factors significantly deactivate the aldehyde towards nucleophilic attack, making standard protection protocols sluggish and often requiring harsh conditions that can compromise the stability of the molecule.

This guide provides a comprehensive overview of protecting group strategies for the aldehyde functionality in this compound. We will delve into the rationale behind the selection of appropriate protecting groups, provide detailed, field-proven protocols for their installation and removal, and discuss the critical considerations for maintaining the integrity of this sensitive heterocyclic system.

The Impact of Electronic Effects on Aldehyde Reactivity

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The presence of a nitro group at the 3-position and a bromine atom at the 5-position further depletes the electron density of the ring through strong inductive and resonance effects. This profound electron deficiency has two major consequences for the protection of the 2-carbaldehyde group:

  • Deactivation of the Carbonyl Group: The electron-withdrawing nature of the substituted pyridine ring significantly reduces the electrophilicity of the aldehyde's carbonyl carbon. This deactivation makes the aldehyde less susceptible to nucleophilic attack by diols or thiols, which is the key step in the formation of common protecting groups like acetals and thioacetals. Consequently, forcing conditions, such as the use of strong acid catalysts and elevated temperatures, may be required, which can lead to undesired side reactions.

  • Increased Susceptibility to Nucleophilic Aromatic Substitution: The electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution (SNA_r). Under certain conditions, particularly with basic nucleophiles, there is a risk of displacing the bromo or nitro groups. This necessitates a careful choice of reaction conditions to ensure chemoselectivity for the protection of the aldehyde.

Comparative Analysis of Protecting Group Strategies

The most common and effective protecting groups for aldehydes are acetals and thioacetals, primarily due to their stability under neutral to strongly basic conditions, which are frequently employed in modern organic synthesis.[1][2][3][4]

Acetal Protection (1,3-Dioxolanes and 1,3-Dioxanes)

Cyclic acetals, such as 1,3-dioxolanes (formed from ethylene glycol) and 1,3-dioxanes (formed from 1,3-propanediol), are widely used for the protection of aldehydes.[5][6]

  • Formation: Acetal formation is an equilibrium process that is typically catalyzed by a Brønsted or Lewis acid.[7][8] To drive the equilibrium towards the protected product, water, a byproduct of the reaction, must be removed, usually through azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent. For a deactivated aldehyde like the one in our substrate, a strong Lewis acid catalyst may be necessary to facilitate the reaction.[9]

  • Stability: Acetals are stable to a wide range of reagents, including organometallics, hydrides, and strong bases, making them highly versatile protecting groups.[1][2][3][4]

  • Deprotection: Acetals are readily cleaved under acidic conditions, typically by treatment with aqueous acid.[7] However, the stability of the nitropyridine ring under strongly acidic conditions must be considered to avoid degradation.[10] Milder, neutral deprotection methods have also been developed.[8][11]

Thioacetal Protection (1,3-Dithiolanes and 1,3-Dithianes)

Thioacetals, particularly cyclic 1,3-dithiolanes (from 1,2-ethanedithiol) and 1,3-dithianes (from 1,3-propanedithiol), offer an alternative and often more robust protecting group strategy.

  • Formation: Thioacetal formation is also typically acid-catalyzed and often proceeds more readily than acetal formation, even with deactivated aldehydes.[1]

  • Stability: Thioacetals exhibit greater stability towards acidic conditions compared to their oxygen analogs. This can be advantageous if subsequent reaction steps require acidic conditions.

  • Deprotection: The enhanced stability of thioacetals necessitates harsher conditions for their removal. Deprotection is often achieved using reagents that facilitate the cleavage of the C-S bond, such as mercury(II) salts, or through oxidative methods. The chemoselectivity of these deprotection methods with respect to the bromo and nitro functionalities on the pyridine ring is a critical consideration.

The following diagram illustrates the decision-making process for selecting an appropriate protecting group for this compound.

G start Start: Need to protect aldehyde in this compound subsequent_reaction What are the conditions of the subsequent reaction step(s)? start->subsequent_reaction basic_nucleophilic Basic or Nucleophilic (e.g., Grignard, organolithium, LDA) subsequent_reaction->basic_nucleophilic acidic Acidic Conditions subsequent_reaction->acidic acetal Acetal Protection (e.g., 1,3-Dioxolane) basic_nucleophilic->acetal Generally preferred thioacetal Thioacetal Protection (e.g., 1,3-Dithiolane) basic_nucleophilic->thioacetal Also suitable acidic->thioacetal More stable deprotection_consideration Consider deprotection method's compatibility with the final product. acetal->deprotection_consideration thioacetal->deprotection_consideration

Caption: Decision workflow for protecting group selection.

Experimental Protocols

The following protocols are designed to be robust starting points for the protection and deprotection of this compound. Researchers should perform small-scale trials to optimize reaction conditions for their specific needs.

Protocol 1: Acetal Protection (1,3-Dioxolane Formation)

This protocol utilizes ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) with azeotropic removal of water.

Materials:

  • This compound

  • Ethylene glycol (dried over molecular sieves)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a condenser, add this compound (1.0 eq).

  • Add anhydrous toluene to dissolve the starting material.

  • Add ethylene glycol (1.5 - 2.0 eq) and a catalytic amount of p-TsOH·H₂O (0.05 - 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected and TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(1,3-dioxolan-2-yl)-5-bromo-3-nitropyridine.

Mechanism of Acetal Formation:

G aldehyde R-CHO protonated_aldehyde R-CH=O+H aldehyde->protonated_aldehyde + H+ hemiacetal R-CH(OH)-O(CH2)2OH protonated_aldehyde->hemiacetal + HO(CH2)2OH - H+ diol HO(CH2)2OH protonated_hemiacetal R-CH(O+H2)-O(CH2)2OH hemiacetal->protonated_hemiacetal + H+ carbocation R-CH+-O(CH2)2OH protonated_hemiacetal->carbocation - H2O acetal R-CH(O(CH2)2O) carbocation->acetal - H+

Caption: Mechanism of acid-catalyzed acetal formation.

Protocol 2: Thioacetal Protection (1,3-Dithiolane Formation)

This protocol employs 1,2-ethanedithiol with a Lewis acid catalyst, which can be more effective for deactivated aldehydes.

Materials:

  • This compound

  • 1,2-Ethanedithiol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) or another suitable Lewis acid

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add 1,2-ethanedithiol (1.1 - 1.2 eq).

  • Slowly add BF₃·OEt₂ (0.1 - 0.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates completion.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield 2-(1,3-dithiolan-2-yl)-5-bromo-3-nitropyridine.

Mechanism of Thioacetal Formation:

G aldehyde R-CHO activated_aldehyde R-CHO-LA aldehyde->activated_aldehyde + LA hemithioacetal R-CH(OH)-S(CH2)2SH activated_aldehyde->hemithioacetal + HS(CH2)2SH dithiol HS(CH2)2SH protonated_hemithioacetal R-CH(O+H-LA)-S(CH2)2SH hemithioacetal->protonated_hemithioacetal + LA carbocation R-CH+-S(CH2)2SH protonated_hemithioacetal->carbocation - HOLA thioacetal R-CH(S(CH2)2S) carbocation->thioacetal - H+

Caption: Mechanism of Lewis acid-catalyzed thioacetal formation.

Protocol 3: Deprotection of the Acetal

This protocol describes the standard acidic hydrolysis for acetal cleavage.

Materials:

  • 2-(1,3-Dioxolan-2-yl)-5-bromo-3-nitropyridine

  • Acetone

  • Water

  • Hydrochloric acid (HCl, e.g., 1 M aqueous solution) or another suitable acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable organic solvent

Procedure:

  • Dissolve the protected aldehyde in a mixture of acetone and water.

  • Add a catalytic amount of aqueous HCl.

  • Stir the mixture at room temperature and monitor the progress of the reaction by TLC or LC-MS. Gentle heating may be required for complete deprotection.

  • Once the reaction is complete, neutralize the acid with saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate to afford the deprotected this compound.

Protocol 4: Deprotection of the Thioacetal

This protocol uses mercury(II) chloride for the cleavage of the dithiolane ring. Caution: Mercury compounds are highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • 2-(1,3-Dithiolan-2-yl)-5-bromo-3-nitropyridine

  • Mercury(II) chloride (HgCl₂)

  • Calcium carbonate (CaCO₃)

  • Acetonitrile

  • Water

Procedure:

  • Dissolve the thioacetal in a mixture of acetonitrile and water.

  • Add mercury(II) chloride (2.2 - 2.5 eq) and calcium carbonate (2.2 - 2.5 eq).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the mercury salts. Wash the filter cake with acetonitrile.

  • Concentrate the filtrate and partition the residue between water and an organic solvent.

  • Separate the organic layer, wash with brine, dry, and concentrate to yield the deprotected aldehyde.

Summary of Protecting Group Strategies

Protecting GroupProtection ConditionsDeprotection ConditionsAdvantagesDisadvantages
1,3-Dioxolane (Acetal) Ethylene glycol, p-TsOH (cat.), Toluene, reflux (Dean-Stark)Aqueous acid (e.g., HCl), Acetone/H₂OStable to bases and nucleophiles; mild deprotection.May require forcing conditions for formation on deactivated aldehydes; sensitive to acid.
1,3-Dithiolane (Thioacetal) 1,2-Ethanedithiol, BF₃·OEt₂ (cat.), DCM, 0 °C to rtHgCl₂, CaCO₃, MeCN/H₂OMore stable to acidic conditions than acetals; often forms more readily.Deprotection requires toxic heavy metals or harsh oxidative conditions.

Conclusion

The strategic protection of the aldehyde in this compound is a critical step in unlocking its synthetic potential. The choice between an acetal and a thioacetal protecting group should be guided by the specific conditions of the subsequent synthetic steps and the required stability profile. For reactions involving basic or nucleophilic reagents where subsequent acidic conditions are not required, the acetal protecting group is generally preferred due to its milder deprotection conditions. If the planned synthetic route involves acidic steps, the more robust thioacetal may be the superior choice, with the caveat of requiring more stringent and potentially hazardous deprotection methods. Careful optimization of the protection and deprotection protocols is essential to ensure high yields and maintain the integrity of this valuable, yet sensitive, heterocyclic building block.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 5-Bromo-3-nitropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 5-Bromo-3-nitropyridine-2-carbaldehyde, a versatile and highly functionalized building block in modern organic synthesis. The strategic placement of a bromo moiety, a nitro group, and a carbaldehyde on the pyridine scaffold makes this reagent a valuable precursor for the synthesis of complex heterocyclic molecules with potential applications in medicinal chemistry and materials science. These notes offer not only detailed experimental protocols but also the underlying scientific rationale for the selection of catalysts, ligands, and reaction conditions, empowering researchers to confidently apply and adapt these powerful synthetic methodologies.

The Strategic Importance of this compound in Synthesis

This compound is a trifunctionalized heterocyclic compound that offers multiple avenues for synthetic diversification. The bromine atom at the 5-position serves as a prime handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the nitro group at the 3-position significantly influences the reactivity of the pyridine ring, making the C-Br bond susceptible to oxidative addition by a palladium(0) catalyst. The carbaldehyde group at the 2-position provides a reactive site for subsequent transformations, such as condensations, oxidations, or reductions, allowing for the construction of more complex molecular architectures.

The unique electronic and steric properties of this substrate necessitate a careful consideration of reaction conditions to achieve optimal yields and selectivities. The strongly electron-withdrawing nitro group can impact the stability of organopalladium intermediates, while the aldehyde functionality may be sensitive to certain basic or nucleophilic reagents. This guide will address these challenges and provide robust protocols for several key palladium-catalyzed transformations.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds through the reaction of an organoboron reagent with an organic halide. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyridine ring.

Causality Behind Experimental Choices

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling of this electron-deficient and functionalized substrate.

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used precatalysts. Pd(OAc)₂ is often preferred for its air stability and is reduced in situ to the active Pd(0) species.

  • Ligand: Phosphine ligands are essential for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For electron-deficient substrates like this compound, electron-rich and bulky phosphine ligands such as SPhos or XPhos can be highly effective in promoting the oxidative addition and reductive elimination steps.

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often suitable. The choice of a milder base can be crucial to avoid potential side reactions involving the aldehyde group.

  • Solvent: A mixture of an organic solvent and water is typically employed to dissolve both the organic and inorganic reagents. Common solvent systems include 1,4-dioxane/water or toluene/water.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Coupling of this compound with Phenylboronic Acid

Suzuki_Reaction substrate This compound product 5-Phenyl-3-nitropyridine-2-carbaldehyde substrate->product Suzuki Coupling reagent Phenylboronic Acid reagent->product catalyst Pd(OAc)₂, SPhos catalyst->product base K₂CO₃ base->product solvent Dioxane/H₂O solvent->product

Suzuki-Miyaura Coupling of this compound.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate vial, prepare the catalyst mixture by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Add a mixture of 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Degas the reaction mixture by bubbling with argon for 10-15 minutes.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-phenyl-3-nitropyridine-2-carbaldehyde.

Data Summary Table: Suzuki-Miyaura Coupling
EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid5-Phenyl-3-nitropyridine-2-carbaldehyde75-90
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-3-nitropyridine-2-carbaldehyde70-85
33-Thienylboronic acid5-(Thiophen-3-yl)-3-nitropyridine-2-carbaldehyde65-80

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for synthesizing conjugated enynes and arylalkynes, which are important structural motifs in many natural products and functional materials. For this compound, the Sonogashira coupling provides a direct route to 5-alkynyl-3-nitropyridine-2-carbaldehydes.

Causality Behind Experimental Choices

The success of the Sonogashira coupling hinges on a dual catalytic system involving palladium and copper.

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Precatalysts such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are commonly used.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the organopalladium species.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous and degassed solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are typically used.

Experimental Protocol: Sonogashira Coupling

Reaction: Coupling of this compound with Phenylacetylene

Sonogashira_Reaction substrate This compound product 5-(Phenylethynyl)-3-nitropyridine-2-carbaldehyde substrate->product Sonogashira Coupling reagent Phenylacetylene reagent->product catalyst PdCl₂(PPh₃)₂, CuI catalyst->product base Et₃N base->product solvent THF solvent->product

Sonogashira Coupling of this compound.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed THF (10 mL) and triethylamine (2.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) until completion (monitored by TLC or LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalysts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain 5-(phenylethynyl)-3-nitropyridine-2-carbaldehyde.

Data Summary Table: Sonogashira Coupling
EntryAlkyneProductTypical Yield (%)
1Phenylacetylene5-(Phenylethynyl)-3-nitropyridine-2-carbaldehyde80-95
2Trimethylsilylacetylene5-((Trimethylsilyl)ethynyl)-3-nitropyridine-2-carbaldehyde75-90
3Propargyl alcohol5-(3-Hydroxyprop-1-yn-1-yl)-3-nitropyridine-2-carbaldehyde70-85

Heck Reaction: Vinylation of the Pyridine Core

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene. This reaction is particularly useful for the synthesis of substituted alkenes. Applying the Heck reaction to this compound allows for the introduction of a vinyl group at the 5-position, leading to the formation of styrenyl and acryloyl derivatives.

Causality Behind Experimental Choices

The efficiency and stereoselectivity of the Heck reaction are highly dependent on the reaction parameters.

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.

  • Ligand: While some Heck reactions can be performed without a phosphine ligand (ligand-free conditions), the use of a phosphine ligand such as triphenylphosphine (PPh₃) or a more electron-rich phosphine can improve the stability and activity of the catalyst, especially for less reactive substrates.

  • Base: An organic base like triethylamine (Et₃N) or an inorganic base such as sodium carbonate (Na₂CO₃) is required to neutralize the hydrogen halide generated in the catalytic cycle.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are commonly used.

Experimental Protocol: Heck Reaction

Reaction: Coupling of this compound with Styrene

Heck_Reaction substrate This compound product 5-((E)-2-Phenylvinyl)-3-nitropyridine-2-carbaldehyde substrate->product Heck Reaction reagent Styrene reagent->product catalyst Pd(OAc)₂ catalyst->product base Et₃N base->product solvent DMF solvent->product

Heck Reaction of this compound.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and a magnetic stir bar.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol).

  • Add styrene (1.2 mmol) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100-120 °C.

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-((E)-2-phenylvinyl)-3-nitropyridine-2-carbaldehyde.

Data Summary Table: Heck Reaction
EntryAlkeneProductTypical Yield (%)
1Styrene5-((E)-2-Phenylvinyl)-3-nitropyridine-2-carbaldehyde60-75
2n-Butyl acrylate(E)-Butyl 3-(2-formyl-5-nitropyridin-5-yl)acrylate55-70
3Ethylene (gas)5-Vinyl-3-nitropyridine-2-carbaldehyde40-55

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of a wide variety of aryl and heteroaryl amines from the corresponding halides. For this compound, this transformation enables the introduction of primary and secondary amines at the 5-position.

Causality Behind Experimental Choices

The success of the Buchwald-Hartwig amination of this electron-deficient substrate requires careful selection of the catalytic system.

  • Palladium Precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common and effective Pd(0) source.

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for this transformation. Ligands like Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or BrettPhos are known to be effective for the amination of electron-deficient aryl halides.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of a milder base like Cs₂CO₃ might be necessary to avoid side reactions with the aldehyde.

  • Solvent: Anhydrous, non-polar solvents such as toluene or 1,4-dioxane are typically employed.

Experimental Protocol: Buchwald-Hartwig Amination

Reaction: Coupling of this compound with Morpholine

Buchwald_Hartwig_Reaction substrate This compound product 5-(Morpholino)-3-nitropyridine-2-carbaldehyde substrate->product Buchwald-Hartwig Amination reagent Morpholine reagent->product catalyst Pd₂(dba)₃, Xantphos catalyst->product base Cs₂CO₃ base->product solvent Toluene solvent->product

Buchwald-Hartwig Amination of this compound.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 mmol), cesium carbonate (1.4 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and Xantphos (0.03 mmol, 3 mol%).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene (5 mL) and morpholine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 8-16 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 5-(morpholino)-3-nitropyridine-2-carbaldehyde.

Data Summary Table: Buchwald-Hartwig Amination
EntryAmineProductTypical Yield (%)
1Morpholine5-(Morpholino)-3-nitropyridine-2-carbaldehyde70-85
2Piperidine5-(Piperidin-1-yl)-3-nitropyridine-2-carbaldehyde65-80
3Aniline5-(Phenylamino)-3-nitropyridine-2-carbaldehyde50-65

Carbonylative Couplings: Introduction of a Carbonyl Moiety

Palladium-catalyzed carbonylative couplings offer a powerful method for the introduction of a carbonyl group into an organic molecule. These reactions typically involve the use of carbon monoxide (CO) as a C1 source. For this compound, carbonylative couplings can be used to synthesize ketones, esters, and amides at the 5-position.

Causality Behind Experimental Choices

Carbonylative couplings require a source of carbon monoxide and a suitable nucleophile to trap the acyl-palladium intermediate.

  • Palladium Catalyst and Ligand: Similar catalyst systems to those used in other cross-coupling reactions, such as Pd(OAc)₂ with a phosphine ligand, are effective.

  • Carbon Monoxide Source: Carbon monoxide gas can be used, often under pressure. Alternatively, CO-releasing molecules (CORMs) can be employed for safer and more convenient laboratory-scale reactions.

  • Nucleophile: The choice of nucleophile determines the final product. For example, an organoboron reagent in a carbonylative Suzuki coupling will yield a ketone, an alcohol will produce an ester, and an amine will form an amide.

  • Base and Solvent: The base and solvent are chosen based on the specific type of carbonylative coupling being performed.

Experimental Protocol: Carbonylative Suzuki Coupling

Reaction: Carbonylative coupling of this compound with Phenylboronic Acid

Carbonylative_Suzuki_Reaction substrate This compound product 5-Benzoyl-3-nitropyridine-2-carbaldehyde substrate->product Carbonylative Suzuki reagent1 Phenylboronic Acid reagent1->product reagent2 CO reagent2->product catalyst Pd(OAc)₂, dppf catalyst->product base K₂CO₃ base->product solvent Toluene solvent->product

Carbonylative Suzuki Coupling of this compound.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Carbon monoxide (CO) gas

Procedure:

  • To a high-pressure reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), dppf (0.06 mmol, 6 mol%), and K₂CO₃ (2.0 mmol).

  • Seal the vessel and purge with argon.

  • Add anhydrous toluene (10 mL).

  • Pressurize the vessel with carbon monoxide (e.g., 10 atm).

  • Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • After 12-24 hours, cool the vessel to room temperature and carefully vent the CO gas in a well-ventilated fume hood.

  • Dilute the reaction mixture with ethyl acetate and filter.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain 5-benzoyl-3-nitropyridine-2-carbaldehyde.

Conclusion

This compound is a highly versatile building block for the synthesis of complex substituted pyridines. The palladium-catalyzed cross-coupling reactions detailed in this guide provide a robust toolkit for the selective functionalization of this important scaffold. By understanding the underlying principles of these reactions and carefully selecting the appropriate reaction conditions, researchers can effectively utilize this reagent to access a wide range of novel molecules for applications in drug discovery and materials science. The protocols provided herein serve as a solid foundation for further exploration and optimization in your specific research endeavors.

Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-3-nitropyridine-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-3-nitropyridine-2-carbaldehyde in Modern Drug Discovery

This compound and its derivatives are pivotal intermediates in the synthesis of complex heterocyclic molecules, which are the cornerstones of many modern pharmaceuticals and agrochemicals. The unique arrangement of the bromo, nitro, and aldehyde functional groups on the pyridine ring provides a versatile scaffold for a multitude of chemical transformations. The electron-withdrawing nature of the nitro group and the inherent reactivity of the aldehyde and bromo substituents make this molecule a highly sought-after building block for constructing novel bioactive compounds.

These pyridine derivatives are integral to the development of therapeutic agents targeting a wide range of diseases. For instance, substituted pyridines are found in kinase inhibitors for oncology, antivirals, and agents targeting central nervous system disorders. The ability to reliably and efficiently synthesize this compound on a large scale is, therefore, a critical enabler for advancing drug discovery and development programs.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of this compound. It details two primary synthetic strategies, offering in-depth protocols, mechanistic insights, and safety considerations essential for successful and safe implementation in a laboratory or manufacturing setting.

Synthetic Strategies: Pathways to this compound

Two principal and scalable synthetic routes to this compound are presented. The choice of strategy will depend on the availability of starting materials, desired scale, and specific capabilities of the manufacturing facility.

Route 1: Oxidation of 2-Methyl-5-bromo-3-nitropyridine

This is a direct and often preferred route, leveraging the selective oxidation of a methyl group at the 2-position of the pyridine ring.

Route_1 A 2-Methyl-5-bromo-3-nitropyridine B This compound A->B Oxidation

Caption: Synthetic Route 1: Oxidation of the methyl precursor.

Route 2: Reduction of 5-Bromo-3-nitropyridine-2-carbonitrile

An alternative and equally viable approach involves the synthesis of the corresponding nitrile, followed by a controlled reduction to the aldehyde.

Route_2 C 5-Bromo-3-nitropyridine-2-carbonitrile D This compound C->D Reduction

Caption: Synthetic Route 2: Reduction of the nitrile precursor.

Part 1: Detailed Protocol for Route 1 - Oxidation of 2-Methyl-5-bromo-3-nitropyridine

This section outlines the multi-step synthesis of the target aldehyde from readily available precursors.

Step 1.1: Synthesis of the Precursor - 2-Methyl-5-bromo-3-nitropyridine

The synthesis of the methyl precursor can be achieved via a Sandmeyer-type reaction from 5-amino-2-methyl-3-nitropyridine.

Reaction Scheme:

Step_1_1 A 5-Amino-2-methyl-3-nitropyridine B Diazonium Salt Intermediate A->B NaNO2, HBr, <0 °C C 2-Methyl-5-bromo-3-nitropyridine B->C CuBr Step_1_2 A 2-Methyl-5-bromo-3-nitropyridine B This compound A->B SeO2, Dioxane, Reflux Step_2_1 A 2,5-Dibromo-3-nitropyridine B 5-Bromo-3-nitropyridine-2-carbonitrile A->B CuCN, Propionitrile, Heat Step_2_2 A 5-Bromo-3-nitropyridine-2-carbonitrile B Imine Intermediate A->B DIBAL-H, Toluene, -78 °C C This compound B->C Aqueous Work-up

Application Notes: The Strategic Role of 5-Bromo-3-nitropyridine-2-carbaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Trifecta of Reactivity

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 5-Bromo-3-nitropyridine-2-carbaldehyde (IUPAC Name: 5-bromo-3-nitropicolinaldehyde) has emerged as a highly valuable pharmaceutical intermediate. Its utility stems from the orthogonal reactivity of its three key functional groups: an aldehyde, a bromine atom, and a nitro group, all strategically positioned on a pyridine scaffold. This unique arrangement allows for a sequence of selective chemical transformations, making it a powerful building block for a diverse range of heterocyclic compounds, particularly those with therapeutic potential.[1][2]

The aldehyde at the C2 position serves as a versatile handle for condensation and reductive amination reactions. The bromine atom at C5 is an ideal site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl substituents.[3][4] Finally, the nitro group at C3 can be readily reduced to a primary amine, which is a crucial step for subsequent cyclization reactions to form fused heterocyclic systems like imidazo[4,5-b]pyridines, known to be potent kinase inhibitors.[5][6][7] This document provides a detailed guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this key intermediate.

Physicochemical Properties & Handling

Proper handling and storage are critical to maintaining the integrity and reactivity of this compound.

Table 1: Physicochemical Data

PropertyValueReference
CAS Number 1086838-46-1[8]
Molecular Formula C₆H₃BrN₂O₃[9]
Molecular Weight 231.01 g/mol [8]
Appearance Yellow to light-brown solid[10]
Purity Typically ≥97%[8]
Melting Point 101-106 °C (for related nitrile)[11]
Solubility Soluble in common organic solvents like DMSO, DMF, CH₂Cl₂N/A

Storage & Safety:

  • Store in a cool, dry, well-ventilated area, protected from light and moisture to prevent degradation.

  • The compound should be handled in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant, causing skin and serious eye irritation.[12] Avoid inhalation of dust.

Core Synthetic Applications & Mechanistic Insights

The strategic value of this intermediate is best illustrated through its application in multi-step synthetic pathways. The distinct reactivity of each functional group allows for a controlled, stepwise elaboration of the molecular scaffold.

G cluster_0 Reactive Sites A 5-Bromo-3-nitropyridine- 2-carbaldehyde B C2-Aldehyde C C5-Bromo D C3-Nitro E Reductive Amination (Imine Formation) B->E + R-NH2 + Reducing Agent F Wittig Reaction B->F + Ylide G Suzuki Coupling (C-C Bond Formation) C->G + Ar-B(OH)2 + Pd Catalyst H Buchwald-Hartwig Amination (C-N Bond Formation) C->H + R2NH + Pd Catalyst I Nitro Reduction (to -NH2) D->I + Fe/HCl or H2/Pd J Cyclization Precursor (e.g., for Imidazopyridines) I->J

Caption: Key reactive sites of this compound and their primary transformations.

Pathway to Fused Heterocycles: Synthesis of Imidazo[4,5-b]pyridines

A paramount application of this intermediate is in the synthesis of the imidazo[4,5-b]pyridine core, a scaffold found in numerous kinase inhibitors and other biologically active molecules.[5][7] The synthesis hinges on the initial reduction of the C3-nitro group to an amine, creating a crucial 2,3-diaminopyridine derivative that can undergo cyclization.

The causality is clear: the nitro group acts as a masked amine. Its reduction is the key step that unlocks the ability to form the fused imidazole ring. This transformation is typically achieved with high efficiency using methods like catalytic hydrogenation or reduction with metals in acidic media (e.g., iron powder in acetic or hydrochloric acid).[7] Once the 3-amino-5-bromopyridine-2-carbaldehyde intermediate is formed, it can be cyclized with various reagents. For instance, oxidative cyclization with an aldehyde (R'-CHO) in the presence of an oxidant like I₂ or under aerobic conditions directly yields the 2-substituted imidazo[4,5-b]pyridine.[13]

G A 5-Bromo-3-nitropyridine- 2-carbaldehyde B Step 1: Nitro Reduction (e.g., Fe, NH4Cl) A->B C 3-Amino-5-bromopyridine- 2-carbaldehyde (Intermediate) B->C D Step 2: Condensation & Oxidative Cyclization (e.g., R-CHO, I₂) C->D E 6-Bromo-2-substituted- imidazo[4,5-b]pyridine (Core Scaffold) D->E F Step 3: Suzuki Coupling (e.g., Ar-B(OH)2, Pd cat.) E->F G Final API Precursor F->G

Caption: Synthetic pathway from the title compound to advanced pharmaceutical precursors.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The C5-bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a robust and widely used method for forming C-C bonds between the pyridine ring and various aryl or heteroaryl boronic acids.[3][14] This reaction is favored for its mild conditions and tolerance of diverse functional groups.[4]

For a substrate like this compound, the aldehyde group can sometimes interfere with the catalytic cycle, potentially leading to side reactions like reduction to an alcohol.[15] Therefore, optimization of the catalyst system (e.g., using Pd(PPh₃)₄ or PdCl₂(dppf)), base (e.g., K₃PO₄, K₂CO₃), and solvent (e.g., 1,4-dioxane/water) is crucial.[14][16] In cases of persistent side reactions, protection of the aldehyde as an acetal is a reliable strategy.[15] This transformation is fundamental for building the molecular complexity required for many targeted therapies.

Experimental Protocols

The following protocols are generalized procedures that serve as a validated starting point. Researchers should perform optimization for specific substrates.

Protocol 1: Nitro Group Reduction to Amine

This protocol describes the conversion of the C3-nitro group to a primary amine, a key step for subsequent cyclizations. The method is adapted from procedures for reducing similar nitropyridine systems.

Materials:

  • This compound

  • Iron powder (-325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol or Isopropanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in a 2:1 mixture of ethanol and water.

  • Reagent Addition: Add ammonium chloride (1.2 eq) and iron powder (3.0-5.0 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up: After the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with saturated brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-amino-5-bromopyridine-2-carbaldehyde, which can often be used in the next step without further purification.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed coupling of an arylboronic acid to the C5 position.

Materials:

  • This compound (or its amino- or acetal-protected derivative)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄], 2.0 eq)

  • Solvent: 1,4-Dioxane and Water (typically a 4:1 mixture)

  • Inert gas (Nitrogen or Argon)

G A Combine Reactants: - Bromopyridine - Boronic Acid - Base - Pd Catalyst B Add Solvent (Dioxane/Water) A->B C Degas System (Evacuate & backfill with N2/Ar) B->C D Heat Reaction (85-95 °C) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool to RT E->F G Work-up: - Filter - Aqueous Extraction F->G H Purify: Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: General workflow for the Suzuki-Miyaura cross-coupling protocol.[16]

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the bromopyridine substrate (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (0.05 eq).[14]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The reaction mixture should be thoroughly degassed again by bubbling the inert gas through the solution for 15-20 minutes.

  • Reaction Conditions: Heat the mixture to 85-95 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 12-24 hours).[4]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl pyridine derivative.[3]

Conclusion

This compound is a quintessential example of a strategic building block in pharmaceutical synthesis. Its well-defined and orthogonal reactive sites provide chemists with a reliable and versatile platform for constructing complex, biologically active heterocyclic molecules. The protocols outlined herein provide a robust foundation for leveraging this intermediate in drug discovery and development programs, enabling the efficient synthesis of novel chemical entities for a range of therapeutic targets.

References

Application Notes and Protocols: Condensation Reactions of 5-Bromo-3-nitropyridine-2-carbaldehyde with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

5-Bromo-3-nitropyridine-2-carbaldehyde is a highly functionalized heterocyclic aldehyde that serves as a potent building block in modern synthetic and medicinal chemistry. Its strategic arrangement of reactive sites—an electrophilic aldehyde, an electron-deficient pyridine ring, and synthetically versatile bromo and nitro substituents—makes it an ideal starting material for the construction of complex molecular architectures.

The condensation of this aldehyde with primary amines is a fundamental transformation that yields a class of compounds known as Schiff bases or imines. These products are not merely synthetic intermediates; they are recognized as a "versatile pharmacophore" in their own right, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This application note provides a comprehensive guide to the synthesis, characterization, and strategic application of Schiff bases derived from this compound, tailored for researchers in organic synthesis and drug development.

The Underpinning Chemistry: Mechanism and Rationale

The formation of a Schiff base is a reversible condensation reaction involving the nucleophilic addition of a primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine (C=N) bond.[4]

Causality of Reactivity: The aldehyde at the C2 position of the pyridine ring is exceptionally electrophilic. This heightened reactivity is due to the cumulative electron-withdrawing inductive effects of the adjacent pyridine nitrogen and the nitro group at the C3 position. This electronic arrangement facilitates nucleophilic attack by the amine, often allowing the reaction to proceed efficiently under mild conditions.

The Role of Catalysis: While the reaction can sometimes proceed with thermal input alone, it is typically accelerated by a catalytic amount of acid, such as glacial acetic acid.[5][6] The acid protonates the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and activating it for attack by the weakly basic amine. This is a crucial step for less nucleophilic amines, such as substituted anilines. The entire process is an equilibrium, which can be driven towards the product by removing the water formed, either azeotropically or by using a dehydrating agent.[4]

Caption: Figure 1: General Mechanism of Acid-Catalyzed Schiff Base Formation

Protocol: Synthesis of (E)-1-(5-bromo-3-nitropyridin-2-yl)-N-(aryl/alkyl)methanimines

This protocol provides a robust and generally applicable method for the synthesis of the target Schiff bases.

2.1 Materials and Equipment

  • Chemicals: this compound, primary amine of choice (e.g., aniline, p-toluidine, benzylamine, β-alanine), absolute ethanol, glacial acetic acid, diethyl ether.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, Buchner funnel and flask, filtration paper, standard laboratory glassware, thin-layer chromatography (TLC) plates (silica gel), rotary evaporator.

2.2 General Experimental Protocol

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol (approx. 10-15 mL per gram of aldehyde).

  • In a separate beaker, dissolve the primary amine (1.0-1.1 eq.) in absolute ethanol.

  • Reaction Assembly: With stirring, add the amine solution dropwise to the aldehyde solution at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C for ethanol). Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.[7][8]

  • Isolation: Upon completion, remove the flask from the heat source and allow it to cool to room temperature. Further cooling in an ice bath will often promote the precipitation of the Schiff base product.[7]

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid sequentially with a small amount of cold ethanol and then cold diethyl ether to remove any unreacted starting materials and impurities.[3]

  • Drying: Dry the purified product in a vacuum oven or air-dry to a constant weight. The resulting Schiff bases are often obtained as colored crystalline solids.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent, such as an ethanol/chloroform mixture.[7]

2.3 Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • This compound and many amines are irritants. Avoid inhalation and skin contact.

Reaction Workflow and Scope

The described protocol is versatile and can be applied to a range of primary amines. The nucleophilicity and steric bulk of the amine will influence reaction times and yields. Aromatic amines (anilines) are generally less nucleophilic than aliphatic amines (e.g., benzylamine) and may benefit more from acid catalysis.

Experimental_Workflow Figure 2: Experimental Workflow for Schiff Base Synthesis Start Dissolve Aldehyde (in Ethanol) Mix Mix Reactants & Add Acetic Acid Catalyst Start->Mix Amine Dissolve Amine (in Ethanol) Amine->Mix Reflux Reflux (2-4h) Monitor by TLC Mix->Reflux Cool Cool to RT, then Ice Bath Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol & Ether Filter->Wash Dry Dry Product Wash->Dry Characterize Spectroscopic Characterization Dry->Characterize

Caption: Figure 2: Experimental Workflow for Schiff Base Synthesis

Amine SubstrateTypical ConditionsExpected YieldNotes
AnilineEthanol, Acetic Acid (cat.), Reflux 3hGood to ExcellentAromatic amines are good substrates. Electron-donating groups on the aniline may increase the reaction rate.
4-Methylaniline (p-toluidine)Ethanol, Acetic Acid (cat.), Reflux 2.5hExcellentThe methyl group is weakly activating, enhancing nucleophilicity.[9]
β-AlanineEthanol, Reflux 4hGoodThe amino acid provides a product with both imine and carboxylic acid functionalities, useful for further conjugation.[8]
BenzylamineEthanol, Reflux 2hExcellentAliphatic amines are generally more nucleophilic and react faster.
2-AminopyridineEthanol, Acetic Acid (cat.), Reflux 4hModerate to GoodThe pyridine nitrogen reduces the nucleophilicity of the amino group, may require longer reaction times.[10]

Table 1: Representative Scope of the Condensation Reaction. Yields are qualitative estimates based on general principles.

Characterization: A Self-Validating System

Confirmation of the Schiff base product structure is essential and can be unequivocally achieved through a combination of spectroscopic methods.

TechniqueKey Observational Evidence
FT-IR Spectroscopy Appearance: A strong absorption band for the C=N (imine) stretch, typically in the 1600-1650 cm⁻¹ region.[8] Disappearance: Loss of the strong C=O (aldehyde) stretch (around 1700 cm⁻¹) and the characteristic primary amine N-H stretches (two bands, ~3200-3400 cm⁻¹).[7]
¹H NMR Spectroscopy Appearance: A characteristic singlet for the imine proton (-CH=N-), typically downfield between 8.0-9.0 ppm. Disappearance: Loss of the aldehyde proton singlet (typically ~9.5-10.5 ppm) and the broad primary amine (-NH₂) signal.
¹³C NMR Spectroscopy Appearance: A signal for the imine carbon (-C H=N-), usually in the 150-165 ppm range. Disappearance: Loss of the aldehyde carbonyl carbon signal (typically ~190-200 ppm).
Mass Spectrometry The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target Schiff base.[8]

Table 2: Key Spectroscopic Data for Product Validation.

Applications in Drug Discovery and Development

The Schiff bases synthesized from this compound are of significant interest to drug development professionals for two primary reasons:

  • Inherent Biological Activity: The imine linkage is a key feature in many compounds with demonstrated pharmacological activities. These molecules can be directly screened in biological assays for anticancer, antibacterial, or antifungal efficacy.[8][9][11]

  • Scaffold for Library Synthesis: The true power of this scaffold lies in its potential for further diversification.

    • Bromo Group: The C5-bromo substituent is a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of a vast array of aryl, heteroaryl, or amine fragments.[5]

    • Nitro Group: The C3-nitro group can be readily reduced to an amino group. This newly formed amine can then be acylated, alkylated, or used in other condensation reactions, dramatically expanding the chemical space accessible from a single Schiff base precursor.

This dual potential allows for the rapid generation of diverse chemical libraries, which is a cornerstone of modern lead optimization programs in drug discovery.

Conclusion

The condensation of this compound with primary amines is a straightforward, high-yielding, and robust reaction that provides access to a valuable class of Schiff bases. The protocols and characterization guidelines detailed herein offer a reliable framework for researchers to synthesize these compounds. The strategic positioning of functional groups on the resulting molecular scaffold makes these products highly attractive starting points for the development of novel therapeutics, underscoring their importance in the fields of organic synthesis and medicinal chemistry.

References

Troubleshooting & Optimization

improving low yield in the synthesis of 5-Bromo-3-nitropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3-nitropyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common issues leading to low yields. Our approach is rooted in mechanistic principles and field-proven insights to ensure you can achieve reliable and optimal results.

Introduction

This compound is a key building block in medicinal chemistry, valued for its utility in the construction of complex heterocyclic scaffolds. However, its synthesis can be challenging, with low yields often hindering the progress of research and development projects. This guide provides a comprehensive resource to identify potential pitfalls and implement effective solutions.

Troubleshooting Guide: Addressing Low Yields

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.

Question 1: My starting material, 2-methyl-5-bromo-3-nitropyridine, is not fully consumed during the oxidation step. What could be the cause?

Answer:

Incomplete conversion of the starting material is a common issue in the oxidation of a methyl group to an aldehyde on an electron-deficient pyridine ring. Several factors could be at play:

  • Insufficient Oxidizing Agent: The stoichiometry of the oxidizing agent (e.g., Selenium Dioxide (SeO₂), Manganese Dioxide (MnO₂)) is critical. An insufficient amount will naturally lead to incomplete reaction. It is advisable to use a slight excess of the oxidizing agent.

  • Reaction Temperature and Time: The oxidation of heteroaromatic methyl groups often requires elevated temperatures to proceed at a reasonable rate. If the temperature is too low or the reaction time is too short, the conversion will be poor. Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition of the product. Careful optimization of these parameters is crucial.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. A solvent that does not adequately dissolve the starting material or the oxidizing agent can lead to a heterogeneous reaction mixture with slow kinetics. Consider solvents like dioxane, toluene, or a mixture thereof, which are commonly used for such oxidations.

  • Purity of Starting Material: Impurities in the 2-methyl-5-bromo-3-nitropyridine can interfere with the reaction. Ensure your starting material is of high purity, as confirmed by techniques like NMR or LC-MS.

Troubleshooting Workflow:

start Low Conversion of Starting Material q1 Is the stoichiometry of the oxidizing agent correct? start->q1 a1_yes Check Reaction Temperature and Time q1->a1_yes Yes a1_no Increase Oxidizing Agent (e.g., 1.1-1.5 eq) q1->a1_no No q2 Are the reaction temperature and time optimized? a1_yes->q2 a1_no->q2 a2_yes Evaluate Solvent System q2->a2_yes Yes a2_no Incrementally increase temperature and/or reaction time q2->a2_no No q3 Is the starting material soluble in the chosen solvent? a2_yes->q3 a2_no->q3 a3_yes Verify Purity of Starting Material q3->a3_yes Yes a3_no Screen alternative solvents (e.g., dioxane, toluene) q3->a3_no No end Improved Conversion a3_yes->end a3_no->end

Caption: Troubleshooting workflow for incomplete starting material conversion.

Question 2: I am observing the formation of multiple byproducts, leading to a complex reaction mixture and difficult purification. What are the likely side reactions?

Answer:

The formation of byproducts in the synthesis of this compound can arise from several competing reaction pathways:

  • Over-oxidation: The desired aldehyde product can be further oxidized to the corresponding carboxylic acid (5-bromo-3-nitropicolinic acid). This is particularly prevalent with strong oxidizing agents or prolonged reaction times.

  • Ring-opening or Decomposition: The presence of a nitro group makes the pyridine ring highly electron-deficient and susceptible to nucleophilic attack or decomposition under harsh reaction conditions (e.g., high temperatures, presence of strong nucleophiles).

  • Side-chain Reactions: Depending on the reagents and conditions, reactions involving the bromo or nitro substituents may occur.

Mitigation Strategies:

  • Choice of Oxidizing Agent: Employing a milder or more selective oxidizing agent can help prevent over-oxidation. For instance, using MnO₂ might offer better selectivity for the aldehyde compared to stronger oxidants.

  • Careful Monitoring of Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. Quench the reaction as soon as the starting material is consumed and before significant byproduct formation occurs.

  • Control of Reaction Conditions: Maintain strict control over the reaction temperature. Running the reaction at the lowest effective temperature can minimize side reactions.

Plausible Reaction Scheme and Side Products:

start 2-methyl-5-bromo-3-nitropyridine product This compound (Desired Product) start->product Oxidation side_product2 Decomposition Products start->side_product2 Harsh Conditions side_product1 5-bromo-3-nitropicolinic acid (Over-oxidation) product->side_product1 Further Oxidation product->side_product2 Harsh Conditions

Caption: Main reaction pathway and potential side reactions.

Question 3: The yield of my reaction is consistently low, even with good conversion of the starting material. What are the potential causes during work-up and purification?

Answer:

Low isolated yields, despite good reaction conversion, often point to issues during the work-up and purification stages:

  • Product Solubility: this compound may have significant solubility in the aqueous phase during extraction, leading to product loss. To mitigate this, use a more nonpolar organic solvent for extraction (e.g., dichloromethane, ethyl acetate) and perform multiple extractions.

  • Product Instability: Aldehydes can be sensitive to air oxidation and may degrade on silica gel during column chromatography. It is advisable to perform chromatography relatively quickly and use a deactivated silica gel if necessary.

  • Volatility: While likely not highly volatile, some loss of product could occur if it is dried under high vacuum for an extended period, especially at elevated temperatures.

Optimized Work-up and Purification Protocol:

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature.

  • Filtration: If a solid oxidizing agent like MnO₂ was used, filter the reaction mixture through a pad of celite to remove the inorganic solids. Wash the filter cake with the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. To minimize loss to the aqueous phase, saturate the aqueous layer with sodium chloride.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a moderate temperature (e.g., < 40°C).

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: Reported yields for analogous transformations can vary widely depending on the specific substrate and reaction conditions, but a yield in the range of 40-60% would be considered moderate to good for this type of multi-substituted, electron-deficient heteroaromatic aldehyde synthesis.

Q2: Can I use a different starting material, for example, 5-bromo-3-nitropyridine-2-carbonitrile?

A2: Yes, the synthesis could potentially proceed from 5-bromo-3-nitropyridine-2-carbonitrile via reduction to the aldehyde.[1] A common method for this transformation is the use of Diisobutylaluminium hydride (DIBAL-H) at low temperatures. However, careful control of the stoichiometry of DIBAL-H is necessary to avoid over-reduction to the alcohol.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. Many of the reagents used in this synthesis are hazardous.

  • Oxidizing agents can be strong irritants and may be toxic.

  • Brominated compounds can be lachrymators and skin irritants.

  • Nitro compounds can be toxic and potentially explosive under certain conditions. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for each reagent before use.

Optimized Experimental Protocol

This protocol is a suggested starting point for the synthesis of this compound from 2-methyl-5-bromo-3-nitropyridine. Optimization may be required for your specific setup.

Reaction: Oxidation of 2-methyl-5-bromo-3-nitropyridine

Reagent/ParameterQuantity/ValueNotes
2-methyl-5-bromo-3-nitropyridine1.0 eqEnsure high purity
Selenium Dioxide (SeO₂)1.2 eqUse in a well-ventilated fume hood
Solvent (e.g., 1,4-Dioxane)10 mL / mmol of starting materialAnhydrous solvent is recommended
Temperature80-100 °CMonitor by TLC for optimal temperature
Reaction Time4-12 hoursMonitor by TLC until starting material is consumed

Step-by-Step Methodology:

  • To a solution of 2-methyl-5-bromo-3-nitropyridine in 1,4-dioxane, add selenium dioxide.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the black selenium precipitate through a pad of celite.

  • Wash the celite pad with dioxane.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to afford the desired this compound.

References

Technical Support Center: Purification of Crude 5-Bromo-3-nitropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Bromo-3-nitropyridine-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with isolating this key synthetic intermediate using column chromatography. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a framework for understanding the "why" behind each step, enabling you to troubleshoot and optimize the purification effectively.

The unique structure of this compound, featuring an electron-deficient pyridine ring with bromo, nitro, and aldehyde functionalities, presents specific challenges. The aldehyde group can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation or strong, irreversible binding. This guide provides field-proven insights to mitigate these issues and achieve high purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography process in a direct question-and-answer format.

Question: My compound seems to have decomposed on the column. The collected fractions are clean, but my yield is extremely low or zero. What happened?

Answer: This is a critical issue often encountered with aldehydes on silica gel. The acidic nature of the silanol groups (Si-OH) on the silica surface can catalyze decomposition or irreversible adsorption of sensitive compounds like aldehydes.

  • Causality: The lone pair of electrons on the aldehyde oxygen can interact strongly with the acidic protons of the silica gel. This interaction can make the aldehyde more susceptible to oxidation or other degradation pathways.

  • Immediate Diagnostic Steps:

    • Perform a Silica Gel Stability Test: Before running the column, spot a solution of your crude material on a TLC plate. After spotting, scrape a small amount of silica gel from a blank part of the plate and place it over one of the spots. Let it sit for 30-60 minutes, then elute the plate. If the spot that was in contact with the extra silica shows significant streaking, the appearance of new spots, or a reduction in the intensity of the product spot compared to a control spot, your compound is likely unstable on silica gel.[1]

  • Solutions:

    • Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica gel. This can be done by preparing the silica slurry in your starting mobile phase that contains a small amount (0.1-1%) of a base like triethylamine (Et₃N) or pyridine. This base will neutralize the most acidic sites on the silica, making it more hospitable for your aldehyde.

    • Switch the Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase. Alumina (basic or neutral) or Florisil can be effective alternatives for purifying compounds that are sensitive to silica gel.[1]

Question: I'm seeing significant streaking or "tailing" of my product spot on TLC and the fractions from the column are mixing. How can I get sharp bands?

Answer: Tailing indicates that a portion of your compound is being retained more strongly than the bulk, leading to a continuous "bleed" of the product during elution.

  • Causality: This can be caused by several factors:

    • Acidic Interactions: As mentioned above, the aldehyde group's interaction with acidic silica is a primary cause.[2]

    • Sample Overloading: Loading too much crude material onto the column for its diameter leads to broad, poorly resolved bands.[2]

    • Poor Solubility: If your compound is not fully soluble in the mobile phase as it moves through the column, it can precipitate and redissolve, causing tailing.

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a more polar solvent or a modifier to your eluent. For example, if you are using a hexane/ethyl acetate system, adding 0.1% triethylamine can disrupt the acidic interactions causing the tailing.

    • Reduce the Load: Use a larger diameter column or reduce the amount of crude material being purified. A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of your crude sample.

    • Use the Dry Loading Method: If the compound has poor solubility in the column solvent, dry loading is preferable. This involves pre-adsorbing the crude material onto a small amount of silica gel, which is then loaded onto the column.[3] This ensures that the compound is introduced as a fine, evenly distributed powder, improving band sharpness.

Question: The separation between my desired product and an impurity is very poor (ΔRf < 0.1). How can I improve the resolution?

Answer: Poor resolution is a common challenge that requires systematic optimization of the mobile phase.

  • Causality: The chosen solvent system is not providing sufficient differentiation in affinity between your product and the impurity for the stationary phase.

  • Solutions:

    • Fine-Tune the Eluent Polarity: If the spots are too high on the TLC plate (Rf > 0.4), decrease the polarity of the mobile phase (e.g., move from 20% to 10% ethyl acetate in hexanes). If the spots are too low (Rf < 0.2), increase the polarity. The ideal Rf for the target compound for good separation is typically between 0.2 and 0.35.

    • Change Solvent Selectivity: Instead of just hexanes/ethyl acetate, try a different solvent system. For example, using dichloromethane/hexanes or introducing a small amount of methanol can change the nature of the interactions and may significantly improve separation.

    • Consider a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, and then gradually increase the polarity of the mobile phase to elute your product, leaving more polar impurities behind.[1]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common column chromatography issues.

G start Start Purification problem Problem Encountered? start->problem no_elution Low / No Yield (Decomposition?) problem->no_elution Yes poor_sep Poor Separation (Overlapping Bands) problem->poor_sep Yes tailing Streaking / Tailing problem->tailing Yes success Pure Product (>95%) problem->success No sol_deactivate Solution: - Deactivate Silica (Et3N) - Switch to Alumina no_elution->sol_deactivate sol_solvent Solution: - Adjust Eluent Polarity - Change Solvent System poor_sep->sol_solvent sol_loading Solution: - Reduce Sample Load - Use Dry Loading - Add Modifier (Et3N) tailing->sol_loading sol_deactivate->start Retry sol_solvent->start Retry sol_loading->start Retry

Caption: Troubleshooting workflow for column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis and column chromatography of this compound?

A1: A standard and effective starting point for compounds of moderate polarity is a mixture of a non-polar and a polar solvent. For this compound, begin with a system of hexanes and ethyl acetate . Start your TLC analysis with a 4:1 ratio (20% ethyl acetate in hexanes) and adjust as needed.[4][5] Other systems like dichloromethane in hexanes can also be explored. The goal is to find a system that gives your product an Rf value of approximately 0.2-0.35 on the TLC plate.

Q2: What are the most common impurities I might encounter?

A2: Impurities will depend on the synthetic route, but common possibilities include:

  • Unreacted Starting Materials: The precursor to the aldehyde, such as 5-bromo-2-methyl-3-nitropyridine or the corresponding alcohol.

  • Oxidation Product: The aldehyde group can be oxidized to the corresponding carboxylic acid (5-bromo-3-nitropicolinic acid), especially if the crude material is old or has been exposed to air.[5]

  • Over- or Under-brominated Species: Depending on the synthesis, you might have related pyridine derivatives with different bromination patterns.[5]

Q3: Should I use the "wet loading" or "dry loading" method to apply my sample to the column?

A3: Dry loading is highly recommended for this compound.[3] this compound is a solid and may have limited solubility in non-polar solvents like hexanes. Dissolving the crude material in a minimal amount of a stronger solvent (like dichloromethane or acetone), adsorbing it onto a small amount of silica gel, and then evaporating the solvent to get a free-flowing powder is the best practice. This powder can then be carefully added to the top of the column, ensuring a narrow starting band and improving separation.

Q4: How can I visually track my compound during the column if it's colorless?

A4: While the compound itself may appear as a white to light yellow solid, the nitro-aromatic system allows it to be visualized on a TLC plate using a UV lamp (254 nm). You should monitor the fractions by spotting them on a TLC plate and checking for your product's spot under UV light.[5]

Data Presentation

The table below summarizes typical parameters for the purification of this compound by column chromatography.

ParameterRecommended Value / DescriptionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.[6]
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 25%)Provides good selectivity for many pyridine derivatives and allows for elution of a range of impurities.[4]
Typical Rf 0.2 - 0.35 (in ~15-20% Ethyl Acetate/Hexanes)This range generally provides the best balance for achieving good separation from impurities.
Sample Loading Dry LoadingEnsures a narrow application band, preventing streaking and improving resolution, especially for solids.[3]
Detection Method UV visualization at 254 nmThe aromatic and nitro functionalities make the compound UV-active.[5]

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the purification.

Step 1: TLC Analysis and Solvent System Selection
  • Dissolve a small amount of the crude this compound in dichloromethane or ethyl acetate.

  • Prepare several TLC chambers with different ratios of ethyl acetate (EtOAc) in hexanes (e.g., 10%, 20%, 30%).

  • Spot the crude material on TLC plates and develop them in the prepared chambers.

  • Visualize the plates under UV light.

  • Select the solvent system that provides an Rf value of ~0.2-0.35 for the product spot and shows the best separation from visible impurities. This will be your starting elution solvent.

Step 2: Column Preparation (Slurry Packing)
  • Select an appropriate size glass column and ensure it is clean, dry, and clamped vertically.

  • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis (e.g., 5% EtOAc in hexanes). Use approximately 50g of silica for every 1g of crude material.

  • Pour the slurry into the column. Use a funnel to avoid spillage. Tap the column gently to help the silica pack evenly and remove air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica to pack into a stable bed. Ensure the solvent level never drops below the top of the silica bed.[3]

Step 3: Sample Preparation and Loading (Dry Method)
  • Dissolve your crude material (e.g., 1g) in a minimal amount of a suitable solvent (e.g., 5-10 mL of dichloromethane).

  • In a round-bottom flask, add about 2-3g of silica gel to this solution.

  • Gently swirl the flask to mix, then remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed silica gel bed in the column, creating a thin, even layer.

  • Gently add a thin protective layer of sand on top of your sample layer.

Step 4: Elution and Fraction Collection
  • Carefully add your starting mobile phase to the column, ensuring not to disturb the top layer of sand.

  • Open the stopcock and begin collecting the eluent in a series of numbered test tubes or flasks. Maintain a consistent flow rate.

  • Monitor the separation by collecting small fractions (e.g., 10-20 mL) and analyzing them by TLC.

  • If using a gradient, gradually increase the polarity of the mobile phase (e.g., from 5% to 10% to 20% EtOAc) to elute your compound and then any more polar impurities.[2]

Purification Workflow Diagram

G crude Crude 5-Bromo-3-nitropyridine- 2-carbaldehyde tlc 1. TLC Analysis (Select Solvent System) crude->tlc pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Dry Load Sample (Adsorb on Silica) pack->load elute 4. Elute & Collect Fractions (Gradient Elution) load->elute monitor 5. Monitor Fractions (TLC with UV) elute->monitor combine 6. Combine Pure Fractions monitor->combine evap 7. Evaporate Solvent (Rotary Evaporator) combine->evap pure Pure Product evap->pure

Caption: General purification workflow.

Step 5: Product Isolation
  • Based on the TLC analysis of the collected fractions, combine all fractions that contain the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Once the solvent is removed, place the flask under high vacuum to remove any residual solvent traces.

  • The resulting solid should be the purified this compound. Confirm its purity by ¹H NMR, LC-MS, or another suitable analytical technique.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 5-Bromo-3-nitropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on 5-Bromo-3-nitropyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile but challenging substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common experimental hurdles and achieve your desired synthetic outcomes.

Introduction to the Chemistry

This compound is a highly functionalized heterocyclic compound. Its electron-deficient pyridine ring, activated by both a nitro group and a carbaldehyde, makes it a prime candidate for nucleophilic aromatic substitution. The SNAr reaction on this substrate allows for the introduction of a wide variety of functionalities by displacing the bromide at the C-5 position.

The general mechanism follows a two-step addition-elimination pathway, proceeding through a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is paramount for a successful reaction and is significantly influenced by the electron-withdrawing groups on the aromatic ring.[1]

However, the presence of the aldehyde group at the C-2 position introduces a layer of complexity, as it is also susceptible to nucleophilic attack. This dual reactivity requires careful optimization of reaction conditions to favor the desired SNAr pathway over potential side reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: Why is my SNAr reaction showing low or no conversion of the starting material?

Answer: Low or no conversion is a common issue that can often be resolved by systematically evaluating the following factors:

  • Inadequate Activation of the Nucleophile: Many nucleophiles, particularly alcohols and secondary amines, require deprotonation to enhance their nucleophilicity. The choice of base is critical.

    • For Alcohols/Thiols: Use a strong, non-nucleophilic base like sodium hydride (NaH) to generate the more potent alkoxide or thiolate.

    • For Amines: While primary and secondary amines can often react without an additional base, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be beneficial to scavenge the HBr formed during the reaction.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in SNAr reactions.

    • Polar Aprotic Solvents are Key: Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are highly recommended. They effectively solvate the cation of the nucleophile salt, leaving the anionic nucleophile more reactive.[2][3] Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity.

  • Insufficient Thermal Energy: SNAr reactions on pyridine rings, especially when the leaving group is not at the most activated C-2 or C-4 positions, can be sluggish and often require elevated temperatures.[2]

    • Temperature Range: A starting point of 80-120 °C is often effective. If no reaction is observed, a gradual increase in temperature may be necessary. For particularly unreactive nucleophiles, temperatures up to 150 °C in a sealed vessel might be required.

  • Nucleophile Strength: The inherent reactivity of the nucleophile is a major factor. If you are using a weak nucleophile, consider if a more reactive derivative could be used.

Question 2: My reaction is messy, and I'm isolating multiple products. What are the likely side reactions?

Answer: The primary culprit for side reactions with this substrate is the aldehyde functionality.

  • Imine Formation with Amine Nucleophiles: Primary and secondary amines can react with the aldehyde to form an imine or enamine, respectively. This is a common side reaction that competes with the desired SNAr.

    • How to Minimize: This can sometimes be mitigated by carefully controlling the stoichiometry of the reactants and the reaction temperature. Running the reaction at a lower temperature for a longer period may favor the SNAr pathway.

  • Aldol-type Reactions: In the presence of a strong base, the aldehyde can potentially undergo self-condensation or other aldol-type reactions, although this is less common under typical SNAr conditions.

  • Intramolecular Cyclization: With certain nucleophiles, such as hydrazines or substituted amines, the initial SNAr product can undergo a subsequent intramolecular cyclization. For instance, reaction with hydrazine can lead to the formation of a pyrazolo[4,3-b]pyridine ring system.[4] This may be an undesired side product or the intended target of a one-pot reaction.

Question 3: I'm observing the formation of the desired product, but the yield is consistently low. How can I optimize for a higher yield?

Answer: Low yields, in the presence of product formation, suggest that the reaction conditions are not fully optimized. Consider the following:

  • Base Equivalents: When using a base to deprotonate the nucleophile (e.g., NaH with an alcohol), ensure you are using at least one full equivalent. A slight excess (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion. For amine reactions where a base is used as an acid scavenger, 1.5-2.0 equivalents are common.

  • Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The optimal balance of time and temperature will maximize product formation while minimizing degradation or side product formation.

  • Atmosphere: For sensitive nucleophiles or reactions at high temperatures, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the reactants or products.

Frequently Asked Questions (FAQs)

Q1: What are the best general starting conditions for a nucleophilic substitution on this compound?

A1: A good starting point for your optimization is as follows:

ParameterRecommended ConditionRationale
Substrate 1.0 equivalentThe limiting reagent.
Nucleophile 1.2 - 1.5 equivalentsA slight excess can improve reaction rates.
Base (if required) 1.2 - 2.0 equivalentsDepends on the nucleophile and its role.
Solvent Anhydrous DMSO or DMFHigh-boiling polar aprotic solvent.
Temperature 80 - 100 °CA good starting range for many nucleophiles.
Atmosphere Nitrogen or ArgonPrevents side reactions and degradation.

Q2: How does the position of the bromo group at C-5 affect the reactivity?

A2: In general, for SNAr on a pyridine ring, leaving groups at the C-2 and C-4 positions are most readily displaced because the nitrogen atom can directly stabilize the negative charge of the Meisenheimer intermediate through resonance.[3] A leaving group at C-5 does not benefit from this direct resonance stabilization from the ring nitrogen. However, the strong electron-withdrawing effects of the nitro group at C-3 and the carbaldehyde at C-2 sufficiently activate the entire ring system, making the C-5 position susceptible to nucleophilic attack.

Q3: Can I use protic solvents like ethanol or water?

A3: It is generally not recommended. Protic solvents can form hydrogen bonds with the nucleophile, creating a solvent shell that reduces its reactivity.[2] Polar aprotic solvents like DMSO or DMF are superior for SNAr reactions as they do not have acidic protons and are excellent at solvating cations, thereby "freeing" the anionic nucleophile to react.

Q4: What analytical techniques are best for monitoring the reaction progress?

A4:

  • Thin Layer Chromatography (TLC): This is a quick and effective way to qualitatively monitor the disappearance of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing for the confirmation of the product's molecular weight and the detection of any side products. It is highly recommended for optimizing reaction conditions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of an aliquot from the reaction mixture can provide quantitative information on the conversion of the starting material to the product.

Q5: What are the key safety precautions to consider when working with this compound and the recommended reaction conditions?

A5:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when using volatile solvents or heating reactions.

  • Handling of Reagents:

    • Sodium Hydride (NaH): This is a flammable solid and reacts violently with water. Handle it under an inert atmosphere and use an appropriate quenching procedure.

    • Polar Aprotic Solvents (DMSO, DMF): These solvents can be absorbed through the skin. Avoid direct contact.

  • High-Temperature Reactions: When heating reactions above the boiling point of the solvent, use a sealed reaction vessel designed for pressure and take appropriate safety precautions.

Experimental Protocols

General Protocol for SNAr with an Alcohol Nucleophile
  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF, add the alcohol nucleophile (1.2 eq) dropwise at 0 °C under an inert atmosphere.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for SNAr with an Amine Nucleophile
  • To a solution of this compound (1.0 eq) in DMSO, add the amine nucleophile (1.5 eq) and triethylamine (2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Reaction Mechanism and Potential Side Reaction

SNAr_Mechanism Start This compound + Nucleophile (Nu-H) SNAr_Product SNAr Product Start->SNAr_Product Desired SNAr Pathway (Displacement of Br) Imine_Side_Product Imine Side Product (with Amine Nucleophiles) Start->Imine_Side_Product Side Reaction (Attack at Aldehyde) Cyclized_Product Cyclized Product (e.g., Pyrazolopyridine) SNAr_Product->Cyclized_Product Potential Subsequent Intramolecular Reaction

Caption: Competing reaction pathways for nucleophilic attack.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start {Low/No Conversion} Check_Nucleophile Is the nucleophile sufficiently activated? (e.g., deprotonated) Start->Check_Nucleophile Add_Base Add appropriate base (e.g., NaH, TEA) Check_Nucleophile->Add_Base No Check_Solvent Is the solvent polar aprotic? (DMSO, DMF) Check_Nucleophile->Check_Solvent Yes Add_Base->Check_Solvent Change_Solvent Switch to anhydrous DMSO or DMF Check_Solvent->Change_Solvent No Check_Temp Is the temperature high enough? Check_Solvent->Check_Temp Yes Change_Solvent->Check_Temp Increase_Temp Increase_Temp Check_Temp->Increase_Temp No Success {Reaction Proceeds} Check_Temp->Success Yes Increase_Temp->Success

Caption: Decision tree for troubleshooting low reaction conversion.

References

stability and long-term storage of 5-Bromo-3-nitropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-3-nitropyridine-2-carbaldehyde. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the stability, long-term storage, and effective use of this valuable reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

I. Compound Overview and Key Properties

This compound is a substituted pyridine derivative featuring an aldehyde, a nitro group, and a bromine atom. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly for the preparation of complex heterocyclic compounds. However, the reactivity of the aldehyde and the electron-withdrawing nature of the nitro group and pyridine ring necessitate careful handling and storage to ensure its integrity.

PropertyValueSource
CAS Number 1086838-46-1[1][2]
Molecular Formula C6H3BrN2O3[1][2]
Molecular Weight 231.01 g/mol [2]
Appearance Typically a solid
Purity ≥97% is common[1][2]

II. Frequently Asked Questions (FAQs)

Storage and Handling

Q: What are the ideal long-term storage conditions for this compound?

A: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] To minimize degradation, it is recommended to store it at temperatures between 2-8°C.[5] For extended periods, storage at -20°C is also a viable option.[6] The key is to protect it from moisture and light.

Q: The material safety data sheet (MSDS) mentions that the compound is stable under recommended storage conditions. How long can I expect it to remain stable?

A: While the MSDS confirms stability under proper storage, "long-term" can be subjective and depends on the purity of the initial material and the consistency of the storage conditions.[3][7] For optimal results in sensitive applications, it is best practice to use the compound within a year of receipt. For older samples, it is highly recommended to re-analyze the purity before use.

Q: What are the immediate signs of degradation I should look for upon receiving or before using the compound?

A: A pure sample of this compound should be a solid. A noticeable change in color, such as darkening or the appearance of brown impurities, can be an indicator of degradation.[7] Any clumping or change in texture, which might suggest moisture absorption, is also a red flag.

Stability and Degradation

Q: What are the primary degradation pathways for this compound?

A: The aldehyde functional group is the most susceptible to degradation, primarily through oxidation to the corresponding carboxylic acid (5-Bromo-3-nitropyridine-2-carboxylic acid). This process can be accelerated by exposure to air (oxygen), light, and certain contaminants. The presence of the electron-withdrawing nitro group and the pyridine ring can influence the reactivity of the aldehyde.

Q: Are there any materials or substances that are incompatible with this compound?

A: Yes, you should avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7] These substances can react with the aldehyde or the pyridine ring, leading to degradation or unwanted side reactions.

Q: How can I minimize the risk of degradation during my experiments?

A: To minimize degradation:

  • Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when setting up reactions.

  • Use anhydrous solvents to prevent hydration of the aldehyde.

  • Protect your reaction mixture from light, particularly if the reaction is run over an extended period.

  • Ensure all glassware is clean and free of acidic or basic residues.

Experimental Troubleshooting

Q: I am having trouble dissolving the compound. What solvents are recommended?

A: While specific solubility data is not extensively published, compounds with similar structures, like pyridine-2-carbaldehyde, are soluble in polar organic solvents such as ethanol and acetone.[8] For reactions, common anhydrous solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are often suitable starting points, depending on the reaction conditions.

Q: My reaction is not proceeding as expected, or I am seeing unexpected byproducts. Could the quality of the this compound be the issue?

A: Yes, the purity of the starting material is critical. If you suspect degradation, you may be introducing the corresponding carboxylic acid into your reaction, which could interfere with the desired transformation. It is advisable to verify the purity of the aldehyde by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) before use, especially if the container has been opened multiple times or stored for a prolonged period.

Q: What are the characteristic NMR peaks I should look for to confirm the identity and purity of the compound?

A: In the ¹H NMR spectrum, the aldehyde proton should appear as a singlet at a characteristic downfield chemical shift, typically in the range of 9.5-10.5 ppm. The aromatic protons on the pyridine ring will have specific splitting patterns and chemical shifts that can be confirmed by comparison with a reference spectrum or by prediction software. The presence of a broad peak in the 10-13 ppm region could indicate the presence of the carboxylic acid degradation product.

III. Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Action
Inconsistent reaction yields Degradation of the starting material.Verify the purity of this compound using NMR or HPLC. If degraded, consider purchasing a fresh batch or purifying the existing material.
Formation of an unexpected carboxylic acid byproduct Oxidation of the aldehyde.Handle the compound under an inert atmosphere. Use freshly opened anhydrous solvents. Protect the reaction from light.
Low or no reactivity Poor solubility of the starting material.Experiment with different anhydrous polar aprotic solvents (e.g., THF, DMF, acetonitrile). Gentle warming may improve solubility, but monitor for degradation.
Color change of the starting material (darkening) Gradual degradation over time.While a slight color change may not significantly impact all reactions, for sensitive applications, it is best to use a pure, uncolored sample. Consider purification by recrystallization if necessary.

IV. Experimental Workflows and Diagrams

Workflow for Handling and Using this compound

G cluster_storage Storage and Preparation cluster_reaction Reaction Setup cluster_monitoring Reaction and Analysis storage Store at 2-8°C (or -20°C for long-term) in a dry, dark place inspect Visually inspect for color change or clumping storage->inspect weigh Weigh quickly under inert atmosphere (if possible) inspect->weigh addition Add to reaction mixture weigh->addition glassware Use dry glassware inert Maintain inert atmosphere (N2 or Ar) glassware->inert solvent Use anhydrous solvent solvent->inert inert->addition protect Protect from light addition->protect monitor Monitor reaction by TLC or LC-MS protect->monitor workup Perform aqueous workup (if applicable) monitor->workup purify Purify product workup->purify

Caption: Recommended workflow for handling this compound.

Potential Degradation Pathway

G start This compound end 5-Bromo-3-nitropyridine-2-carboxylic acid start->end Oxidation (Air, Light, Moisture)

Caption: Primary degradation pathway of the target compound.

V. References

  • Capot Chemical. (2025, October 21). MSDS of this compound.

  • United States Biological. 5-Bromo-3-nitropyridine-2-carboxamide CAS 412035-35-9.

  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.

  • ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - 5-Bromo-3-nitropyridine-2-carbonitrile.

  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.

  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 2-Pyridinecarboxaldehyde, 5-bromo-3-nitro-.

  • Sigma-Aldrich. 5-Bromo-3-nitropyridine-2-carbonitrile 95 573675-25-9.

  • BLD Pharm. 6945-68-2|5-Bromo-3-nitropyridin-2-amine.

  • ChemicalBook. (2025, August 23). 5-Bromopyridine-2-carbaldehyde - Safety Data Sheet.

  • Advanced ChemBlocks. This compound.

  • PubChem. This compound | C6H3BrN2O3 | CID 57415869.

  • Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications.

  • Sigma-Aldrich. 5-Bromo-2-pyridinecarboxaldehyde 95 31181-90-5.

  • ChemicalBook. (2025, August 18). 5-Bromopyridine-2-carbaldehyde | 31181-90-5.

  • Sigma-Aldrich. 5-Bromo-2-hydroxy-3-nitropyridine 98 15862-34-7.

  • TRC. Buy Online CAS Number 691872-15-8 - 5-Bromo-3-hydroxy-2-nitropyridine.

References

troubleshooting failed Suzuki coupling with 5-Bromo-3-nitropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling Reactions

A Specialist Guide to Troubleshooting Failed Couplings with 5-Bromo-3-nitropyridine-2-carbaldehyde

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I understand that while the Suzuki coupling is a powerful and versatile tool for C-C bond formation, its application to complex substrates can be challenging.[1][2] This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering difficulties with the Suzuki coupling of this compound.

This particular substrate presents a unique set of challenges due to its electronic and structural properties. The pyridine core, compounded by the electron-withdrawing effects of both a nitro group and a carbaldehyde, renders the aryl halide highly electron-deficient. While this property can facilitate the initial oxidative addition step, it can also lead to a host of side reactions and catalyst inhibition issues.[1][3][4]

This document provides in-depth, causality-driven troubleshooting strategies, detailed experimental protocols, and data-driven insights to help you navigate these complexities and achieve successful coupling outcomes.

Part 1: Diagnostic Troubleshooting Gateway

Before diving into specific protocols, it's crucial to diagnose the likely cause of your reaction failure. The nature of the failure—be it no reaction, low yield, or the formation of multiple side products—points to different underlying problems. Use the following logical workflow to identify the most probable areas for optimization.

Troubleshooting_Workflow start Reaction Failed: What is the primary symptom? symptom1 No Reaction / Very Low Conversion (>90% Starting Material Recovered) start->symptom1 symptom2 Low Yield with Side Products start->symptom2 symptom3 Inconsistent Results / Poor Reproducibility start->symptom3 cause1a Catalyst Inactivity symptom1->cause1a Is your catalyst system appropriate? Is the ligand suitable? cause1b Sub-optimal Base/Solvent symptom1->cause1b Are reactants soluble? Is the base strong enough? cause1c Low Reaction Temperature symptom1->cause1c Is the energy of activation being met? cause2a Protodeboronation of Boronic Acid/Ester symptom2->cause2a Are you observing Ar-H from your boronic acid? cause2b Homocoupling of Boronic Acid/Ester symptom2->cause2b Is Ar-Ar from the boronic acid present? cause2c Dehalogenation of Pyridine Substrate symptom2->cause2c Is 3-nitropyridine-2-carbaldehyde present? cause2d Reaction with Nitro/Aldehyde Groups symptom2->cause2d Are there unexpected polar byproducts? cause3a Reagent Quality/Stability symptom3->cause3a Are you using fresh, high-purity reagents? cause3b Atmospheric Contamination (O₂/H₂O) symptom3->cause3b Is your degassing technique rigorous?

Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.

Part 2: In-Depth Troubleshooting Guides

Issue 1: No Reaction or Very Low Conversion

This is often indicative of a fundamental problem with the catalytic cycle. The primary areas to investigate are the catalyst system, the base, and the reaction conditions.

A. Catalyst and Ligand Selection: The Heart of the Reaction

The combination of a palladium source and a phosphine ligand is critical for success, especially with challenging substrates.[5]

  • The Problem with Standard Ligands: Simple, less electron-rich ligands like triphenylphosphine (PPh₃) are often ineffective for coupling with electron-deficient heteroaryl halides.[6] They may not promote the reductive elimination step efficiently, leading to catalyst deactivation.

  • Expertise-Driven Solution: For this specific substrate, the use of bulky, electron-rich dialkylbiaryl phosphine ligands (often referred to as Buchwald ligands) or N-heterocyclic carbenes (NHCs) is strongly recommended.[5][6] These ligands promote both the oxidative addition and, crucially, the rate-limiting reductive elimination step, preventing the decomposition of the palladium intermediate.[5]

Ligand ClassRecommended LigandsKey Advantages
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosBulky and electron-rich; accelerates oxidative addition and reductive elimination.[5][7]
N-Heterocyclic Carbenes (NHCs) IPr, SImesStrong σ-donors, form very stable palladium complexes, good for sterically hindered substrates.[8]
  • Trustworthiness Check: Start by screening a modern palladium pre-catalyst, such as SPhos-Pd-G3 or XPhos-Pd-G3. These are air-stable and provide a reliable 1:1 ligand-to-palladium ratio, ensuring the formation of the active LPd(0) species.

B. Base and Solvent Optimization: Creating the Right Environment

  • The Causality of Base Selection: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[1][6] For pyridinic substrates, a strong base is often required to facilitate this step.[9] However, an overly strong base in the presence of water can accelerate the undesired protodeboronation of the boronic acid.[10][11]

  • Expertise-Driven Solution: A systematic screening of bases is advised. Weaker bases like K₂CO₃ are a good starting point, but for this electron-deficient system, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ often yield better results.[6][12] It is critical that the base is anhydrous and finely ground to maximize its surface area and reactivity.[6]

  • Solvent Considerations: The solvent must be able to dissolve all components of the reaction and should be rigorously degassed to prevent oxidation of the active Pd(0) catalyst.[6] Common choices include dioxane, toluene, and THF.[13]

Issue 2: Low Yield with Significant Side Product Formation

The presence of side products provides valuable clues about which undesired reaction pathways are competing with your desired coupling.

A. Protodeboronation: The Most Common Culprit

  • The Mechanism: Protodeboronation is the cleavage of the C-B bond of the boronic acid by a proton source (e.g., water), replacing it with a C-H bond.[10][14][15] This is a major issue with many heteroaryl boronic acids and is often accelerated by high temperatures and aqueous basic conditions.[10][16]

  • Expertise-Driven Solution:

    • Use Boronic Esters: Convert the boronic acid to a more stable pinacol or MIDA boronate ester.[12][15] These esters are significantly more resistant to protodeboronation and release the active boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing side reactions.[14][17]

    • Strictly Anhydrous Conditions: Use anhydrous solvents and bases (e.g., K₃PO₄ in dry dioxane) to eliminate the primary proton source.[6][13]

    • Lower Reaction Temperature: If possible, reducing the temperature can slow the rate of decomposition relative to the productive coupling.[10]

B. Homocoupling of the Boronic Acid

  • The Mechanism: This side reaction forms a dimer of your boronic acid partner (Ar-Ar). It is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), leading to a catalytic cycle that favors homocoupling.[6]

  • Expertise-Driven Solution: Rigorous degassing of all solvents and reagents is paramount.[6] Employ at least three freeze-pump-thaw cycles or sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the entire experiment.

C. Side Reactions Involving the Nitro and Aldehyde Groups

While the nitro group generally makes the C-Br bond more reactive towards oxidative addition and is often compatible with Suzuki conditions, it can, in some cases, act as a leaving group itself, though this is less likely than reaction at the bromide.[4][18][19] The aldehyde group is generally stable, but under very harsh conditions, side reactions could occur. If you observe a complex mixture of unidentified polar byproducts, consider these possibilities and try milder conditions (lower temperature, weaker base).

Part 3: Experimental Protocols & Best Practices

Protocol 1: General Procedure for Suzuki Coupling Screening

This protocol provides a robust starting point for screening reaction conditions. All operations should be performed using standard Schlenk techniques under an inert atmosphere of argon or nitrogen.

  • Glassware Preparation: Oven-dry all glassware (120 °C overnight) and allow it to cool under a stream of inert gas.

  • Reagent Addition: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the finely powdered anhydrous base (e.g., K₃PO₄, 3.0 equiv.).[10]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times.

  • Solvent and Catalyst Addition: Add the degassed anhydrous solvent (e.g., dioxane, to make a 0.1 M solution) via syringe. In a separate vial, weigh the palladium pre-catalyst (e.g., SPhos-Pd-G2, 2 mol%) and the ligand (if needed, e.g., SPhos, 4 mol%) and add them to the reaction flask under a positive flow of inert gas.

  • Reaction: Heat the mixture in a pre-heated oil bath to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Catalyst System Screening Table

Use the general protocol above to screen the following combinations.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
1Pd(PPh₃)₄ (5)-K₂CO₃ (3)Dioxane/H₂O (4:1)100
2Pd₂(dba)₃ (2.5)SPhos (10)K₃PO₄ (3)Dioxane100
3SPhos-Pd-G2 (2)-K₃PO₄ (3)Dioxane100
4XPhos-Pd-G3 (2)-Cs₂CO₃ (3)Toluene110
5PEPPSI-IPr (2)-K₃PO₄ (3)THF80

Part 4: Frequently Asked Questions (FAQs)

Q1: My reaction turns black immediately. Is this normal? A: Yes, it is very common for Suzuki reactions to turn black.[3] This is often due to the formation of palladium black (Pd(0) nanoparticles), which can be catalytically active or inactive depending on the conditions. A color change alone is not a reliable indicator of reaction success or failure.[3]

Q2: I am using a boronic acid. How can I be sure it hasn't decomposed? A: Boronic acids can degrade over time, forming boroxines (cyclic trimers) through dehydration or undergoing decomposition.[15] It is best to use a fresh bottle or a recently purchased sample. If in doubt, you can convert it to a more stable boronic ester, such as a pinacol ester, which is generally easier to purify and store.[20][21][22]

Q3: Can I use a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂? A: Yes, but these are pre-catalysts that must be reduced to the active Pd(0) species in situ.[6] This process can sometimes be inefficient and lead to side reactions. Modern, well-defined Pd(0) pre-catalysts like the Buchwald G2, G3, or G4 series are often more reliable and give more reproducible results.

Q4: My starting material is poorly soluble in the reaction solvent. What should I do? A: Poor solubility can severely hinder reaction rates. Try screening alternative solvents like DMF, NMP, or toluene at higher temperatures.[13] Ensure vigorous stirring to maximize the interaction between the dissolved and undissolved components.

Catalytic Cycle and Failure Points

Suzuki_Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Decomposition Catalyst Decomposition (e.g., Pd Black) Pd0->Decomposition PdII_Aryl L₂Pd(II)(Aryl)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl L₂Pd(II)(Aryl)(Aryl') Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetal Protodeboronation Protodeboronation BoronicAcid->Protodeboronation Base Base Base->Transmetal H2O H₂O H2O->Protodeboronation

References

how to improve the solubility of 5-Bromo-3-nitropyridine-2-carbaldehyde for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-3-nitropyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and reactivity of this versatile building block. The inherent electronic properties and substitution pattern of this compound make it a valuable precursor in the synthesis of complex heterocyclic systems. However, its physical properties, particularly its limited solubility, can present significant hurdles in reaction setup and optimization.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use. The advice herein is grounded in established chemical principles and practical laboratory experience to empower you to achieve consistent and successful results.

Frequently Asked Questions (FAQs)

Q1: What are the primary solubility challenges with this compound?

A1: this compound is a crystalline solid.[1][2] Its rigid, planar structure, coupled with the polar nitro group and the halogen substituent, contributes to strong intermolecular interactions within the crystal lattice. This results in generally low solubility in non-polar and moderately polar solvents. Many common reaction solvents, such as diethyl ether, hexanes, and even dichloromethane or ethyl acetate in some cases, may fail to adequately dissolve the compound at ambient temperature, leading to heterogeneous reaction mixtures.

Q2: Why is poor solubility a significant issue for my reaction?

A2: Poor solubility can manifest in several detrimental ways for a chemical reaction:

  • Slow Reaction Rates: If the substrate is not fully dissolved, the reaction can only occur at the surface of the solid particles. This significantly reduces the effective concentration of the reactant in the solution phase, leading to sluggish or incomplete conversions.

  • Inconsistent Results: The degree of solubility can be highly sensitive to minor variations in temperature, solvent purity, and stirring rate. This can lead to poor reproducibility of your experimental results.

  • Side Reactions: In some cases, localized high concentrations of reagents at the solid-liquid interface can promote unwanted side reactions.

  • Difficult Purification: Undissolved starting material can complicate the work-up and purification process, often requiring hot filtration or leading to contamination of the desired product.

Q3: What is a good starting point for solvent selection?

A3: A systematic solvent screening is the most effective initial step. Based on the polar nature of the molecule, polar aprotic solvents are often the most successful. A recommended starting panel of solvents to test would include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

It is advisable to perform small-scale solubility tests by adding a known amount of the aldehyde to a specific volume of each solvent and observing its dissolution at room temperature and with gentle heating.

Troubleshooting Guide: Improving Solubility for Common Reactions

This section provides specific advice for overcoming solubility issues in the context of common synthetic transformations involving this compound.

Scenario 1: Knoevenagel Condensation

Problem: "I am attempting a Knoevenagel condensation with malononitrile, but my this compound is not dissolving in ethanol, and the reaction is not proceeding to completion."

Analysis: The Knoevenagel condensation is a base-catalyzed reaction between an aldehyde or ketone and an active methylene compound. While ethanol can be a suitable solvent for some Knoevenagel reactions, the low solubility of your aldehyde is likely the rate-limiting factor.

Solutions:

  • Solvent Change: Switch to a more polar aprotic solvent that is known to solubilize similar compounds. DMF or DMSO are excellent choices as they will likely fully dissolve the aldehyde, leading to a homogeneous reaction mixture and improved reaction rates.

  • Elevated Temperature: Gently heating the reaction mixture can significantly increase the solubility of the aldehyde. A temperature range of 50-80 °C is a good starting point. Always monitor for potential side reactions or decomposition at higher temperatures.

  • Use of a Co-solvent: If you wish to continue using ethanol, consider adding a co-solvent like THF or DMF in a small percentage to aid in the dissolution of the starting material.

  • Solvent-Free Conditions: The Knoevenagel condensation can sometimes be effectively carried out under solvent-free conditions, often with microwave irradiation.[3] This approach can accelerate the reaction and circumvent solubility issues entirely.

Scenario 2: Wittig Reaction

Problem: "I am performing a Wittig reaction to form an alkene. My aldehyde is only sparingly soluble in THF, and I am observing low yields."

Analysis: The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide.[1][4] While THF is a very common solvent for Wittig reactions due to its ability to dissolve the ylide and its intermediates, the insolubility of the aldehyde is hindering the reaction.

Solutions:

  • Solvent System Modification:

    • DMF as a Co-solvent: Adding a portion of DMF to the THF can enhance the solubility of the aldehyde without significantly interfering with the Wittig reaction.

    • Switching to DMF or DMSO: For particularly stubborn solubility issues, running the entire reaction in DMF or DMSO can be effective. Be mindful that these solvents can sometimes affect the stereoselectivity of the Wittig reaction.

  • Temperature Control: While many Wittig reactions are initiated at low temperatures, a gradual warming of the reaction mixture after the addition of the aldehyde can help to bring it into solution and drive the reaction to completion.

  • "One-Pot" Procedure: In some cases, a "one-pot" procedure where the phosphonium salt is deprotonated in the presence of the aldehyde can be beneficial.[5] As the ylide forms, it can react with the dissolved portion of the aldehyde, gradually pulling more of it into solution as the reaction proceeds.

Scenario 3: Reductive Amination

Problem: "My reductive amination with a primary amine is sluggish. The this compound does not fully dissolve in methanol."

Analysis: Reductive amination typically involves the formation of an imine intermediate followed by its reduction.[6] The initial imine formation requires the aldehyde and amine to be in solution. Methanol is a common solvent for the reduction step with reagents like sodium borohydride, but its polarity may be insufficient to dissolve the aldehyde.

Solutions:

  • Two-Step, One-Pot Approach:

    • Step 1 (Imine Formation): Dissolve the aldehyde in a suitable solvent like DMF or THF. Add the amine and a catalytic amount of acetic acid. Stir at room temperature or with gentle heating until imine formation is complete (this can be monitored by TLC or LC-MS).

    • Step 2 (Reduction): Cool the reaction mixture and then add the reducing agent (e.g., sodium borohydride) portion-wise. If using a borohydride, a protic co-solvent like methanol may be required for the reduction step.

  • Alternative Solvent/Reducing Agent Combinations:

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These solvents can be effective for the imine formation step. The reduction can then be carried out using a soluble reducing agent like sodium triacetoxyborohydride.

    • Ethyl Acetate (EtOAc): This is another viable solvent for reductive aminations, often used with sodium triacetoxyborohydride.[6]

Data & Protocols

Solvent Solubility Guide (Qualitative)

The following table provides a qualitative guide to the solubility of this compound in common laboratory solvents. This data is based on general principles for structurally related molecules and should be used as a starting point for your own experimental verification.

SolventPolarity IndexExpected SolubilityNotes
Hexanes0.1Insoluble
Toluene2.4Very Poorly Soluble
Diethyl Ether2.8Very Poorly Soluble
Dichloromethane (DCM)3.1Poorly SolubleMay improve with heating.
Tetrahydrofuran (THF)4.0Sparingly SolubleOften requires heating.
Ethyl Acetate (EtOAc)4.4Sparingly Soluble
Acetone5.1Moderately Soluble
Acetonitrile (ACN)5.8SolubleGood starting point.
Isopropanol (IPA)3.9Poorly Soluble
Ethanol (EtOH)4.3Poorly Soluble
Methanol (MeOH)5.1Sparingly Soluble
Dimethylformamide (DMF) 6.4 Highly Soluble Recommended
Dimethyl sulfoxide (DMSO) 7.2 Highly Soluble Recommended
N-Methyl-2-pyrrolidone (NMP) 6.5 Highly Soluble Recommended
Experimental Protocol: General Procedure for Solubility Testing
  • To a small vial, add approximately 10 mg of this compound.

  • Add 0.5 mL of the chosen solvent and stir vigorously at room temperature for 5 minutes.

  • Observe and record if the solid has completely dissolved.

  • If not fully dissolved, gently heat the mixture to approximately 50 °C with continued stirring and observe any changes in solubility.

  • If the solid dissolves upon heating, allow the solution to cool to room temperature to check for precipitation.

Visualizing the Troubleshooting Workflow

A logical approach to troubleshooting solubility issues is crucial for efficient experimental design. The following diagram outlines a decision-making workflow for selecting an appropriate solvent system.

Solubility_Workflow Start Start: Solubility Issue with This compound Solvent_Screen Perform Solvent Screen? (DMF, DMSO, NMP, ACN, THF) Start->Solvent_Screen Soluble_RT Soluble at Room Temp? Solvent_Screen->Soluble_RT Use_Solvent Proceed with Reaction in Chosen Solvent Soluble_RT->Use_Solvent Yes Heat_Required Soluble with Heating? Soluble_RT->Heat_Required No End End Use_Solvent->End Run_Heated Run Reaction at Elevated Temp. (Monitor for Decomposition) Heat_Required->Run_Heated Yes Insoluble Still Insoluble Heat_Required->Insoluble No Run_Heated->End Co_Solvent Consider Co-solvent System (e.g., THF/DMF) Alternative_Chem Explore Alternative Chemistries (e.g., Solvent-Free) Co_Solvent->Alternative_Chem Insoluble->Co_Solvent Alternative_Chem->End

Caption: Decision workflow for solvent selection.

References

Technical Support Center: Synthesis and Purification of 5-Bromo-3-nitropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 5-bromo-3-nitropyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this key synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your final product.

Introduction

This compound is a versatile building block in medicinal chemistry and materials science. The presence of the aldehyde, bromo, and nitro functionalities on the pyridine ring makes it a highly reactive and useful precursor for a variety of downstream applications. However, the inherent reactivity of these groups also presents unique challenges in its synthesis and purification. This guide aims to provide practical, experience-driven solutions to common issues, ensuring you can obtain high-purity material consistently.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and purification of this compound, offering probable causes and actionable solutions.

Problem 1: Low Yield of Crude Product

Probable Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.

  • Side Reactions: The electron-withdrawing nature of the nitro group can influence the reactivity of the pyridine ring, potentially leading to undesired side products.

  • Product Loss During Work-up: The polarity of the product may lead to its partial solubility in the aqueous phase during extraction.

Solutions:

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). An example of a TLC analysis workflow is provided below.

  • Optimize Reaction Conditions:

    • Temperature Control: Ensure the reaction temperature is maintained as specified in your protocol. For many reactions involving nitropyridines, careful temperature control is crucial to minimize side reactions.

    • Reagent Stoichiometry: Use a slight excess of the limiting reagent if applicable, but be mindful that this may complicate purification.

  • Efficient Extraction:

    • Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product.

    • Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product.

Problem 2: Presence of Multiple Impurities in the Crude Product

Probable Causes:

  • Unreacted Starting Materials: Incomplete reaction is a common source of impurities.

  • Over-bromination or Nitration: If the reaction conditions are too harsh, di-brominated or di-nitrated species may form.

  • Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.[1][2][3]

  • Hydrolysis of Intermediates: If your synthesis involves moisture-sensitive intermediates, their hydrolysis can introduce impurities.

Solutions:

  • Impurity Identification: Use analytical techniques like HPLC and LC-MS to identify the molecular weights of the main impurities. This can provide clues to their identity.

  • Purification Strategy: A multi-step purification approach may be necessary. A general workflow for purification is outlined below.

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product TLC TLC/LC-MS Analysis Crude->TLC Decision Impurity Profile? TLC->Decision Column Column Chromatography Decision->Column Multiple/Close-spotting Impurities Recrystallization Recrystallization Decision->Recrystallization Crystalline Solid with Minor Impurities Wash Solvent Wash/Trituration Decision->Wash Amorphous Solid or Oily with Gross Impurities Column->Recrystallization Further Purification Pure Pure Product Column->Pure Recrystallization->Pure Wash->Column If still impure

Caption: A decision-making workflow for the purification of this compound.

Problem 3: Difficulty in Removing a Persistent Impurity

Probable Cause:

  • Co-eluting Impurity: An impurity with a similar polarity to the desired product can be challenging to separate by column chromatography.

  • Isomeric Impurity: The presence of a regioisomer can also lead to purification difficulties.

Solutions:

  • Optimize Column Chromatography:

    • Solvent System: Experiment with different solvent systems for TLC to achieve better separation. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).

    • Gradient Elution: Employ a shallow gradient elution during column chromatography to improve the resolution between closely eluting compounds.

  • Recrystallization: If the product is a solid, recrystallization can be a powerful technique for removing small amounts of impurities.[4][5][6][7]

  • Preparative HPLC: For very challenging separations, preparative HPLC can be used to isolate the pure compound.

Problem 4: Product "Oiling Out" During Recrystallization

Probable Cause:

  • Inappropriate Solvent: The chosen solvent may be too good a solvent for the compound, or the compound's melting point may be lower than the boiling point of the solvent.

  • Presence of Impurities: High levels of impurities can inhibit crystallization.

Solutions:

  • Solvent Selection:

    • Use a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, heat the solution until it becomes clear and allow it to cool slowly.[7]

    • Refer to the table below for suggested recrystallization solvents to screen.

  • Induce Crystallization:

    • Seeding: Add a small crystal of the pure compound to the cooled solution to initiate crystallization.

    • Scratching: Scratch the inside of the flask with a glass rod at the meniscus of the solution to create nucleation sites.

  • Pre-purification: If the crude product is very impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

Objective: To monitor reaction progress and assess the purity of the crude product.

Materials:

  • Silica gel TLC plates (F254)

  • Developing chamber

  • Mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate)

  • UV lamp (254 nm)

Procedure:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto the baseline of a TLC plate.

  • Place the plate in a developing chamber containing the mobile phase.

  • Allow the solvent front to travel up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The desired product and any impurities will appear as dark spots.[8]

Protocol 2: Purification by Column Chromatography

Objective: To purify the crude product by separating it from impurities based on polarity.

Materials:

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Eluent (e.g., a gradient of ethyl acetate in hexanes)

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a chromatography column with a slurry of silica gel in the initial, least polar eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding more of the polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60-120 mesh)Standard choice for most organic compounds.
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 30%)Provides a polarity range suitable for eluting the moderately polar product while separating it from less polar and more polar impurities.
Loading Technique Dry loading or minimal solventPrevents band broadening and improves separation.

Table 1: Recommended starting conditions for column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound?

A1: Common impurities include unreacted starting materials, over-brominated or over-nitrated byproducts, and the corresponding carboxylic acid formed from the oxidation of the aldehyde group.[1][2][3]

Q2: What are the recommended storage conditions for this compound?

A2: Due to the sensitivity of the aldehyde group to oxidation, the compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon).

Q3: Can I use reversed-phase chromatography for purification?

A3: While normal-phase silica gel chromatography is more common, reversed-phase chromatography (e.g., using a C18 stationary phase) can be a viable alternative, especially if the impurities are significantly more or less polar than the product.

Q4: My purified product is a yellow solid. Is this expected?

A4: Yes, many nitropyridine derivatives are yellow to light-brown solids.[9] However, a very dark color may indicate the presence of impurities.

Q5: How can I confirm the purity of my final product?

A5: Purity should be assessed by a combination of techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual impurities.

References

Technical Support Center: Advanced Workup Strategies for Reactions with 5-Bromo-3-nitropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-3-nitropyridine-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but challenging building block. The inherent reactivity of the aldehyde function, combined with the electron-deficient, substituted pyridine ring, necessitates carefully designed workup and purification protocols. This document provides in-depth troubleshooting advice and alternative procedures to navigate common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My standard aqueous workup is leading to a complex crude mixture and low recovery. What are the likely causes?

This is a common issue stemming from the compound's trifunctional nature. The aldehyde group is susceptible to over-oxidation or unwanted side reactions under harsh pH conditions. Furthermore, the pyridine ring, being substituted with two strong electron-withdrawing groups (nitro and bromo), is highly activated towards nucleophilic attack. During workup, reagents like excess amine nucleophiles, or even water under certain conditions, can lead to byproduct formation. Your target derivative may also possess some degree of water solubility, causing it to be lost to the aqueous phase during extraction.

Q2: I've successfully formed an imine, but it keeps hydrolyzing back to the starting aldehyde during purification. How can I maintain the integrity of the C=N bond?

Imine formation is a reversible reaction, and the equilibrium can be shifted back toward the aldehyde and amine in the presence of water, a process that is significantly accelerated by acid.[1][2] The key is to minimize contact with acidic aqueous environments.

  • Expert Insight: The protonation of the imine nitrogen makes the carbon atom highly electrophilic and susceptible to attack by water, initiating hydrolysis.[2] Therefore, a strictly non-acidic and preferably anhydrous workup is recommended.

Recommended Solutions:

  • Anhydrous Workup: After the reaction is complete, filter off any solid byproducts. If the product is stable, concentrate the filtrate in vacuo. The resulting crude material can then be purified by recrystallization or chromatography without an aqueous wash.

  • Mild Aqueous Wash: If an aqueous wash is essential to remove water-soluble reagents (e.g., salts), use a saturated solution of sodium bicarbonate (NaHCO₃) or a neutral brine wash. Perform the extraction quickly and at a reduced temperature (0-5 °C) to slow the rate of hydrolysis. Immediately dry the organic layer over a robust drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

Q3: My reaction didn't go to completion, and now my product is contaminated with unreacted this compound. Is there a way to remove it without resorting to column chromatography?

Absolutely. A classical and highly effective technique for selectively removing aldehydes is a bisulfite extraction.[3][4] This method leverages the ability of aldehydes to undergo nucleophilic addition with sodium bisulfite (NaHSO₃) to form a water-soluble salt adduct, which can then be easily washed away.[5][6]

  • Causality: Most other functional groups, such as esters, amides, and even ketones (unless highly reactive), do not react with bisulfite under these conditions, providing excellent selectivity.[3][4] This process is also reversible; if you needed to recover the aldehyde, you could treat the aqueous layer with a base or acid to regenerate it.[4]

A detailed protocol for this procedure is provided in the "Troubleshooting Guides" section below.

Q4: My target molecule is sensitive to both strong acids and bases. What are some gentle quenching and workup alternatives?

Handling sensitive molecules requires a nuanced approach that avoids pH extremes.

Alternative Workup Strategies:

StrategyDescription & RationaleBest For Removing
Saturated NH₄Cl Wash A saturated solution of ammonium chloride is a weakly acidic buffer (pH ≈ 4.5–6.0). It is an excellent choice for quenching reactions involving organometallics or strong reducing agents and for removing basic impurities without exposure to strong acids like HCl.[7]Excess amines, basic catalysts, quenching reactive intermediates.
Trituration/Slurry This involves suspending the crude solid material in a solvent where the desired product has very low solubility, but the impurities are soluble. The purified product is then isolated by filtration.Soluble impurities from a solid product.
Solid-Phase Scavengers These are functionalized resins designed to react with and bind specific classes of impurities. For example, an acidic resin (e.g., Dowex® 50WX8) can be used to scavenge excess primary or secondary amines. The resin is then simply filtered off.Excess reagents or specific byproducts (e.g., amines, acids).
Q5: I'm experiencing significant product streaking and material loss during silica gel chromatography. What's causing this, and how can I improve my separation?

This is a frequent problem when purifying polar, functionalized molecules like derivatives of this compound. There are two primary culprits:

  • Acidity of Silica Gel: Standard silica gel is inherently acidic (pH ≈ 4-5) and can catalyze the degradation of acid-sensitive compounds, such as imines or acetals.

  • Strong Adsorption: The polar nitro group and the functionality derived from the aldehyde can bind very strongly to the polar silica surface, leading to poor elution (streaking) and irreversible adsorption (low recovery).

Optimization Strategies:

  • Deactivate the Silica: Pre-treat the silica gel or, more simply, add a small amount of a basic modifier to your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) in the mobile phase. The triethylamine will neutralize the acidic sites on the silica surface, significantly improving the chromatography of basic or acid-sensitive compounds.[7]

  • Switch the Stationary Phase: Consider using a less acidic stationary phase. Neutral alumina can be an excellent alternative for basic compounds. For less polar derivatives, reverse-phase chromatography (C18) may provide a superior separation profile.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Selective Removal of Unreacted Aldehyde via Bisulfite Extraction

This protocol is designed for the selective removal of this compound from a reaction mixture containing a less reactive product.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-miscible organic solvent like Tetrahydrofuran (THF) or Methanol (MeOH). A sufficient volume should be used to ensure complete dissolution.

  • Bisulfite Addition: Transfer the solution to a separatory funnel. Add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Adduct Formation: Shake the funnel vigorously for 2-3 minutes. The aldehyde will react with the bisulfite to form a charged adduct that partitions into the aqueous layer.

  • Extraction: Add an immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) and an equal volume of water to the funnel to facilitate layer separation. Shake and allow the layers to separate.

  • Separation: Drain the aqueous layer, which now contains the aldehyde-bisulfite adduct.

  • Washing: Wash the organic layer two more times with brine to remove any residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product, now free of the starting aldehyde.

G cluster_workflow Bisulfite Extraction Workflow A 1. Dissolve Crude Product in THF or MeOH B 2. Add Saturated aq. NaHSO₃ A->B C 3. Shake Vigorously (2-3 min) (Forms Water-Soluble Adduct) B->C D 4. Add EtOAc & Water C->D E 5. Separate Layers D->E F Organic Layer (Product) E->F Contains G Aqueous Layer (Aldehyde-Adduct) E->G Contains H 6. Wash Organic Layer with Brine F->H I 7. Dry (Na₂SO₄), Filter, & Concentrate H->I J Purified Product I->J

Caption: Workflow for selective aldehyde removal.

Protocol 2: Optimized Workup for Acid-Sensitive Imines

This protocol is designed to purify imines derived from this compound while minimizing hydrolysis.

Methodology:

  • Initial Filtration (Optional): If the reaction produces a precipitate (e.g., from a dehydrating agent), filter the reaction mixture through a pad of Celite®, washing with a small amount of the reaction solvent.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Aqueous Wash (Use with Caution): Re-dissolve the crude residue in an appropriate organic solvent (e.g., Dichloromethane). Wash gently with a saturated aqueous NaHCO₃ solution (1x) followed by brine (1x). CRITICAL: Perform this step quickly and preferably in a cold (0 °C) separatory funnel.

  • Drying: Immediately separate the organic layer and dry it thoroughly over anhydrous Na₂SO₄. The drying step is crucial to remove all traces of water.

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to obtain the crude imine product, which can then be subjected to non-chromatographic purification (e.g., recrystallization) or carefully planned chromatography.

G cluster_workflow Workup for Acid-Sensitive Imines A 1. Reaction Completion B 2. Concentrate in vacuo A->B C 3. Re-dissolve in DCM B->C D 4. Gentle Wash: - Sat. aq. NaHCO₃ (1x) - Brine (1x) (Perform Quickly at 0 °C) C->D E 5. Separate Organic Layer D->E F 6. Dry Thoroughly (Anhydrous Na₂SO₄) E->F G 7. Filter & Concentrate F->G H Crude Imine Product G->H

References

challenges in scaling up the synthesis of 5-Bromo-3-nitropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-3-nitropyridine-2-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic building block. The following content, structured in a troubleshooting-focused question-and-answer format, provides in-depth, field-proven insights to overcome common challenges encountered during scale-up and routine synthesis.

Overview of the Primary Synthetic Challenge

The most prevalent and challenging route to this compound involves the selective oxidation of the 2-methyl group of the precursor, 5-Bromo-2-methyl-3-nitropyridine. While seemingly straightforward, this step is fraught with potential issues including low conversion, over-oxidation, and difficult purification. This guide will focus heavily on troubleshooting this critical transformation, while also addressing challenges in the synthesis of the starting material.

Common Synthetic Pathway

The synthesis is typically a two-step process starting from a commercially available or synthesized substituted pyridine. The general workflow is outlined below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidation (Critical Step) cluster_2 Step 3: Purification A 2-Amino-5-bromopyridine B 5-Bromo-2-methyl-3-nitropyridine A->B  Nitration &  Functionalization C This compound B->C  Selective Oxidation (e.g., SeO2) D Purified Product C->D  Chromatography /  Recrystallization

Caption: General synthetic workflow for this compound.

Troubleshooting Guide & FAQs

Part 1: Precursor Synthesis (5-Bromo-2-methyl-3-nitropyridine)

Question 1: My nitration of 2-amino-5-bromopyridine results in low yields and a mixture of isomers. How can I improve the regioselectivity for the desired 3-nitro product?

Answer: This is a classic challenge in electrophilic aromatic substitution on substituted pyridines. The amino group (-NH2) is a strong activating group and ortho-, para- director, while the pyridine nitrogen is deactivating. The bromine is a deactivating ortho-, para- director. The key is to control the reaction conditions to favor nitration at the C3 position.

  • Causality: Uncontrolled, aggressive nitration conditions can lead to the formation of the 5-nitro isomer and other byproducts. The reaction requires careful temperature management. The synthesis of 2-amino-5-bromo-3-nitropyridine is typically achieved via the electrophilic nitration of 2-amino-5-bromopyridine using a nitrating mixture, such as concentrated sulfuric and nitric acid, at controlled low temperatures (0-5°C) to ensure regioselectivity.[1]

  • Troubleshooting Steps:

    • Temperature Control: Maintain the reaction temperature strictly between 0°C and 5°C during the dropwise addition of nitric acid to the solution of 2-amino-5-bromopyridine in concentrated sulfuric acid.[1][2] An ice-salt bath is recommended for large-scale reactions.

    • Order of Addition: Slowly add the nitric acid to the sulfuric acid solution of the substrate. This ensures that the highly reactive nitronium ion (NO2+) is generated in situ in the presence of the substrate, minimizing side reactions.

    • Staged Warming: After the initial addition at low temperature, a controlled warming sequence can drive the reaction to completion. A typical procedure involves stirring at 0°C for an hour, followed by an hour at room temperature, and finally an hour at 50-60°C to ensure full conversion.[2]

    • Quenching: The reaction mixture should be quenched by pouring it carefully onto a large volume of crushed ice. Neutralization with a strong base like sodium hydroxide will then precipitate the crude product.[2]

Part 2: The Oxidation of 5-Bromo-2-methyl-3-nitropyridine

Question 2: The selenium dioxide (SeO2) oxidation of my 5-Bromo-2-methyl-3-nitropyridine is extremely slow and gives low conversion. What is causing this and how can I accelerate the reaction?

Answer: This is the most common failure point in the synthesis. The issue almost always stems from poor solubility of the substrate in the reaction solvent, which is critical for the success of the Riley oxidation.[3][4]

  • Causality: Selenium dioxide oxidizes active methyl groups, such as the one at the C2 position of the pyridine ring, to aldehydes.[5][6] The mechanism involves an initial ene reaction followed by a[7][8]-sigmatropic rearrangement.[6] For this to occur, both the substrate and the SeO2 must be sufficiently dissolved to interact. The starting material, 5-Bromo-2-methyl-3-nitropyridine, often has poor solubility in common solvents for this reaction, like 1,4-dioxane.[4]

  • Troubleshooting Steps:

    • Solvent Selection: While 1,4-dioxane is the traditional solvent, if solubility is low, consider alternatives. A mixture of dioxane and water (e.g., 95:5) can sometimes improve solubility without interfering with the reaction. Other high-boiling polar aprotic solvents like diglyme or DMSO can be explored, but require careful temperature control to avoid decomposition.

    • Temperature Optimization: The reaction is typically run at reflux (around 100°C in dioxane). Ensure your heating mantle and condenser are adequate to maintain a steady reflux. Insufficient temperature is a primary cause of slow reactions.

    • Stoichiometry of SeO2: While a slight excess of SeO2 (1.1 to 1.2 equivalents) is common, ensure it is accurately weighed. Using old or hydrated SeO2 can reduce its effective concentration.

    • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction. If it stalls after several hours, a small additional charge of SeO2 (0.1 eq) can sometimes restart the conversion, though this increases the risk of byproducts.

Question 3: My oxidation is producing a significant amount of the corresponding carboxylic acid (5-Bromo-3-nitropicolinic acid) and other impurities. How do I prevent over-oxidation?

Answer: Over-oxidation to the carboxylic acid is a known side reaction of the Riley oxidation, especially with prolonged reaction times or excessive oxidant.

  • Causality: The aldehyde product is also susceptible to oxidation by SeO2, particularly at high temperatures and long reaction durations. The presence of water in the reaction medium can also facilitate the formation of the carboxylic acid.

  • Troubleshooting Steps:

    • Strict Reaction Monitoring: This is critical. Monitor the reaction every 1-2 hours by TLC or LC-MS. Once the starting material is consumed, or the ratio of product to starting material plateaus, the reaction should be stopped immediately. Do not leave the reaction to run overnight without prior validation.

    • Control Water Content: Use anhydrous 1,4-dioxane. While a small amount of water can aid solubility, excess water can promote over-oxidation.

    • Temperature Control: Avoid excessive temperatures. While reflux is necessary, "superheating" the reaction vessel can accelerate the rate of over-oxidation more than the desired primary oxidation.

    • Consider Catalytic SeO2: For sensitive substrates, using a catalytic amount of SeO2 (e.g., 0.1 eq) with a co-oxidant like t-butyl hydroperoxide (TBHP) can sometimes provide a milder reaction and prevent over-oxidation by keeping the instantaneous concentration of the active selenium oxidant low.[6]

G Start Oxidation Reaction Stalled? Check_Sol Is substrate fully dissolved at reflux temperature? Start->Check_Sol Sol_Yes Yes Check_Sol->Sol_Yes Yes Sol_No No Check_Sol->Sol_No No Check_Temp Is reaction at steady reflux (approx. 100-105°C)? Sol_Yes->Check_Temp Consider_Alt_Sol Action: Consider solvent mixture (e.g., Dioxane/H2O) or alternative solvent (Diglyme). Sol_No->Consider_Alt_Sol Temp_Yes Yes Check_Temp->Temp_Yes Yes Temp_No No Check_Temp->Temp_No No Check_Reagent Is SeO2 fresh and anhydrous? Temp_Yes->Check_Reagent Increase_Heat Action: Adjust heating to achieve and maintain reflux. Temp_No->Increase_Heat Success Problem Resolved Consider_Alt_Sol->Success Increase_Heat->Success Reagent_Yes Yes Check_Reagent->Reagent_Yes Yes Reagent_No No Check_Reagent->Reagent_No No Continue_Mon Action: Continue monitoring. If still stalled after 2-3h, consider adding 0.1 eq more SeO2. Reagent_Yes->Continue_Mon Use_New Action: Use fresh, dry SeO2. Reagent_No->Use_New Use_New->Success Continue_Mon->Success

Caption: Troubleshooting decision tree for stalled SeO2 oxidation reactions.

Part 3: Work-up and Purification

Question 4: The work-up to remove the black selenium byproduct is messy and complicates purification. What is an effective and scalable method?

Answer: Removing the elemental selenium (Se) and other soluble selenium species is crucial for obtaining a pure product. A poorly executed work-up is a common source of low isolated yields.

  • Causality: The reaction reduces SeO2 (Se(IV)) to elemental selenium (Se(0)), which often precipitates as a fine black or red-brown solid. Other soluble selenium compounds may also be present.

  • Troubleshooting Steps:

    • Cool and Dilute: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with a suitable solvent like dichloromethane (DCM) or ethyl acetate. This helps to precipitate more of the selenium and makes the subsequent filtration easier.

    • Filtration through Celite®: The most effective method is to filter the diluted reaction mixture through a pad of Celite® or diatomaceous earth. This traps the fine selenium particles that would otherwise pass through standard filter paper.

    • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash it sequentially with water and then a saturated sodium bicarbonate solution. The bicarbonate wash is important to remove any acidic byproducts, such as the over-oxidized carboxylic acid or residual selenous acid.

    • Sulfite Wash (Optional but Recommended): A wash with a 10% sodium sulfite (Na2SO3) or sodium bisulfite (NaHSO3) solution can help to reduce and remove any remaining soluble selenium species from the organic layer.

    • Brine Wash and Drying: Finish with a brine wash to aid phase separation, then dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).

Question 5: How can I best purify the final this compound product?

Answer: The crude product is typically a yellow or orange solid.[9] The choice between chromatography and recrystallization depends on the scale and the impurity profile.

  • For High Purity (Small to Medium Scale):

    • Silica Gel Chromatography: This is the most reliable method for achieving high purity (>97%). A gradient elution system of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30-40% ethyl acetate) is typically effective at separating the product from less polar starting material and more polar byproducts.

  • For Scalability (Medium to Large Scale):

    • Recrystallization/Pulping: If the crude product is relatively clean (>90%), recrystallization or pulping is more efficient for scale-up. A mixed solvent system is often required. A common method involves dissolving the crude product in a minimal amount of a good solvent (like DCM or ethyl acetate) and then adding a poor solvent (like hexanes or petroleum ether) until the solution becomes turbid, followed by cooling to induce crystallization.[10] A pulping method, which involves stirring the crude solid in a solvent mixture where it has slight solubility (e.g., 6:1 petroleum ether:ethyl acetate) at room temperature, can also be effective at washing away impurities.[10]

Protocols & Data

Protocol: Selenium Dioxide Oxidation
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-Bromo-2-methyl-3-nitropyridine (1.0 eq).

  • Add anhydrous 1,4-dioxane (approx. 10-15 mL per gram of substrate).

  • Add selenium dioxide (1.1 eq).

  • Heat the mixture to a steady reflux (approx. 100-105°C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) every 1-2 hours.

  • Upon consumption of the starting material (typically 4-8 hours), cool the reaction to room temperature.

Data Summary Table
ParameterRecommended ValueRationale / Notes
Solvent Anhydrous 1,4-DioxaneGood balance of boiling point and reagent solubility.[4]
Temperature Reflux (~100-105°C)Necessary to overcome activation energy.[6]
SeO2 eq. 1.1 - 1.2Ensures complete conversion without excessive oxidant.
Reaction Time 4 - 12 hoursHighly substrate and scale-dependent; must be monitored .
Typical Yield 60 - 80%Highly dependent on work-up and purification efficiency.
Purity (Post-Chr.) > 97%Achievable with careful chromatography.

References

Validation & Comparative

5-Bromo-3-nitropyridine-2-carbaldehyde vs 5-Bromopyridine-2-carbaldehyde in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Reactivity of 5-Bromo-3-nitropyridine-2-carbaldehyde vs. 5-Bromopyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyridine scaffolds are foundational building blocks for countless applications in pharmaceuticals, agrochemicals, and materials science. The strategic functionalization of the pyridine ring dictates its ultimate utility. This guide provides a comparative analysis of two closely related yet synthetically distinct building blocks: This compound and 5-Bromopyridine-2-carbaldehyde . We will explore how the presence of a single nitro group fundamentally alters the electronic properties, reactivity, and synthetic applications of the parent molecule, offering field-proven insights to guide your experimental design.

At a Glance: Structural and Physicochemical Properties

The primary distinction between these two reagents is the presence of a nitro (-NO₂) group at the C3 position. This seemingly minor change has profound implications for the molecule's reactivity.

Property5-Bromopyridine-2-carbaldehydeThis compound
Molecular Formula C₆H₄BrNOC₆H₃BrN₂O₃
Molecular Weight 186.01 g/mol [1]231.00 g/mol
CAS Number 31181-90-5[1]573675-25-9 (related nitrile)
Appearance Off-white to light yellow crystalline solid[1]Pale yellow to light brown crystalline solid[2]
Melting Point 64-70 °C[3]101-106 °C (for the related 2-carbonitrile)

The nitro group is a potent electron-withdrawing group, influencing the pyridine scaffold through both inductive and resonance effects.[4] This withdrawal of electron density significantly deactivates the ring towards electrophilic attack but, crucially, activates it for nucleophilic substitution and enhances the electrophilicity of the aldehyde.

G cluster_0 5-Bromopyridine-2-carbaldehyde cluster_1 This compound A Pyridine Ring (Moderately Electron-Deficient) B C2-Aldehyde (Electrophilic) A->B provides electrophilicity C C5-Bromine (Cross-Coupling Handle) A->C suitable for Pd-coupling D Pyridine Ring (Highly Electron-Deficient) E C2-Aldehyde (Highly Electrophilic) D->E enhances electrophilicity F C5-Bromine (Cross-Coupling Handle) D->F suitable for Pd-coupling G C3-Nitro Group (Strong Electron- Withdrawing Group) G->D strongly deactivates ring

Caption: Electronic influence of the C3-nitro group.

Comparative Reactivity: A Tale of Two Scaffolds

The synthetic utility of these aldehydes diverges based on the reactivity of the aldehyde and the pyridine ring itself.

Reactivity of the Aldehyde Group

The aldehyde functional group in both molecules serves as a versatile handle for condensation reactions (e.g., imine/hydrazone formation), reductive aminations, and Wittig-type reactions.[1] However, the C3-nitro group in This compound renders the C2-aldehyde carbon significantly more electron-poor and thus, more electrophilic. This heightened reactivity can lead to faster reaction times, milder required conditions, and the ability to react with weaker nucleophiles compared to its non-nitrated counterpart.

Reactivity of the Pyridine Ring

This is where the most critical differences emerge.

  • Nucleophilic Aromatic Substitution (SₙAr): The pyridine ring is inherently electron-deficient, making it more susceptible to nucleophilic attack than benzene.[5] The addition of a strongly electron-withdrawing nitro group in This compound dramatically lowers the energy of the Meisenheimer complex intermediate, greatly facilitating SₙAr reactions.[6][7] While the bromine at C5 is not directly activated by the C3-nitro group, other positions on the ring become highly susceptible to nucleophilic attack, and the nitro group itself can sometimes act as a leaving group. In contrast, 5-Bromopyridine-2-carbaldehyde is far less reactive in SₙAr pathways.

  • Electrophilic Aromatic Substitution (SₑAr): Electrophilic substitution on pyridine is notoriously difficult and typically requires harsh conditions.[5] The presence of the deactivating nitro group makes SₑAr on This compound virtually impossible under standard conditions.

  • Palladium-Catalyzed Cross-Coupling: The C5-bromine atom on both molecules serves as an excellent handle for a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[8][9] This allows for the straightforward introduction of aryl, alkyl, alkynyl, and amino substituents at this position, making it a common and reliable transformation for both scaffolds.

Caption: Comparative synthetic pathways.

Experimental Protocols & Synthetic Applications

Application I: Standard Scaffold Functionalization using 5-Bromopyridine-2-carbaldehyde

This reagent is a workhorse for building moderately complex pyridine derivatives, where the primary transformations involve the aldehyde and the bromine. A typical workflow involves a cross-coupling reaction followed by modification of the aldehyde.

Protocol: Suzuki Cross-Coupling of 5-Bromopyridine-2-carbaldehyde

This protocol is adapted from methodologies for similar pyridine systems.[9]

  • Reagent Setup: In a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine 5-Bromopyridine-2-carbaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K₃PO₄ (2.5 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Catalyst Introduction: Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).

  • Reaction: Heat the mixture to reflux (typically 90-100 °C) and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 5-aryl-pyridine-2-carbaldehyde derivative.

Application II: Synthesis of Electron-Deficient Systems using this compound

This reagent is chosen when the final target requires the strong electron-withdrawing features of the nitro group, or when the nitro group is used as a synthetic handle for further transformations (e.g., reduction to an amine).[10][11]

Protocol: Reductive Amination for Synthesis of a Secondary Amine

This protocol leverages the enhanced electrophilicity of the aldehyde for efficient imine formation and subsequent reduction.

  • Imine Formation: To a solution of this compound (1.0 eq) in a suitable solvent like methanol or dichloroethane, add the primary amine of choice (1.1 eq). Add a catalytic amount of acetic acid to facilitate the reaction. Stir at room temperature for 1-2 hours until imine formation is complete (monitored by LC-MS).

  • Reduction: Cool the reaction mixture in an ice bath. Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting secondary amine via column chromatography.

Conclusion and Strategic Recommendations

The choice between this compound and 5-Bromopyridine-2-carbaldehyde is a strategic one, dictated entirely by the synthetic goal.

  • Choose 5-Bromopyridine-2-carbaldehyde for:

    • Routine functionalization of a pyridine scaffold.

    • Syntheses where the primary transformations are standard condensations and palladium-catalyzed cross-coupling reactions.

    • When a highly electron-deficient ring is not required or desired in the final product.

  • Choose this compound for:

    • Building highly electron-deficient heterocyclic systems for applications in materials science or as specific pharmacophores.

    • When enhanced reactivity at the aldehyde position is needed for challenging substrates.

    • Multi-step syntheses where the nitro group will be transformed into another functional group (e.g., an amine via reduction), providing a route to 2,3,5-trisubstituted pyridines.

    • Exploring nucleophilic aromatic substitution pathways on the pyridine ring.

By understanding the fundamental electronic impact of the nitro group, researchers can harness the distinct reactivity of each molecule to achieve their synthetic objectives with greater precision and efficiency.

References

A Comparative Guide to the Analytical Characterization of 5-Bromo-3-nitropyridine-2-carbaldehyde and Its Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 5-Bromo-3-nitropyridine-2-carbaldehyde, a key building block in the synthesis of various pharmaceutical and agrochemical agents, presents a unique analytical challenge due to its specific substitution pattern. This guide provides an in-depth analysis of its expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics, drawing objective comparisons with closely related, experimentally characterized analogues: 5-bromo-3-nitropyridine-2-carboxylic acid and 5-bromo-3-nitropyridine-2-carbonitrile. Understanding these spectral nuances is crucial for unambiguous compound identification, purity assessment, and reaction monitoring.

The Significance of Structural Verification

The bioactivity and material properties of a molecule are intrinsically linked to its three-dimensional structure. For a compound like this compound, the relative positions of the bromo, nitro, and aldehyde functional groups on the pyridine ring dictate its reactivity and interaction with biological targets. NMR spectroscopy stands as the cornerstone of structural organic chemistry, offering a non-destructive method to map the chemical environment of each proton and carbon atom within a molecule.

Comparative ¹H NMR Spectral Analysis

CompoundH-4 Chemical Shift (ppm)H-6 Chemical Shift (ppm)Aldehyde/Carboxylic/Nitrile Proton (ppm)Solvent
This compound (Predicted) ~8.9 - 9.1~8.7 - 8.9~10.0 - 10.5CDCl₃
5-Bromo-3-nitropyridine-2-carboxylic acid8.95 (d, J=2.1 Hz)8.74 (d, J=2.1 Hz)(broad s)DMSO-d₆
5-Bromo-3-nitropyridine-2-carbonitrile9.03 (d, J=2.0 Hz)8.91 (d, J=2.0 Hz)-CDCl₃

Analysis of Predicted ¹H NMR Spectrum for this compound:

  • Aldehyde Proton: The most downfield signal is anticipated to be the aldehyde proton, typically appearing in the 10.0-10.5 ppm region. This significant deshielding is due to the anisotropic effect of the carbonyl group.

  • Pyridine Protons (H-4 and H-6): The electron-withdrawing nature of the nitro group at the C-3 position and the bromine at the C-5 position will deshield the adjacent protons. H-4 is expected to be slightly more downfield than H-6 due to the combined influence of the adjacent nitro group and the aldehyde group. Both protons will appear as doublets with a small coupling constant (J ≈ 2.0-2.5 Hz), characteristic of a meta-coupling in a pyridine ring.

  • Comparison with Analogues: The chemical shifts of H-4 and H-6 in the predicted spectrum of the aldehyde are expected to be in a similar range to those observed for the carboxylic acid and carbonitrile derivatives. The subtle differences in their electronic properties will cause minor variations in the exact chemical shifts.

Comparative ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework. The prediction for this compound is based on the established effects of the functional groups on the pyridine ring.

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)Aldehyde/Carboxylic/Nitrile Carbon (ppm)Solvent
This compound (Predicted) ~150-155~150-155~125-130~120-125~140-145~190-195CDCl₃
5-Bromo-3-nitropyridine-2-carboxylic acid147.8151.3126.3121.5142.1162.8DMSO-d₆
5-Bromo-3-nitropyridine-2-carbonitrile133.4152.8127.1123.6143.5114.2CDCl₃

Analysis of Predicted ¹³C NMR Spectrum for this compound:

  • Aldehyde Carbonyl Carbon: The most downfield signal will be the aldehyde carbonyl carbon, expected in the 190-195 ppm range.

  • Pyridine Carbons: The carbons directly attached to the electron-withdrawing nitro group (C-3) and the nitrogen atom (C-2 and C-6) will be significantly deshielded. The carbon bearing the bromine atom (C-5) will also be influenced. The quaternary carbons (C-2, C-3, and C-5) can be distinguished from the protonated carbons (C-4 and C-6) using a DEPT or APT experiment.

  • Comparison with Analogues: The chemical shifts of the pyridine carbons in the aldehyde are expected to follow similar trends to the carboxylic acid and carbonitrile analogues. The most notable difference will be the chemical shift of C-2, which is directly attached to the varying functional group.

Experimental Protocol for NMR Sample Preparation and Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized experimental protocol is essential.

1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid signal overlap with the analyte. c. Transfer the solution to a 5 mm NMR tube. d. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

2. NMR Spectrometer Setup: a. The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. b. Tune and match the probe for both ¹H and ¹³C frequencies. c. Shim the magnetic field to achieve optimal resolution and lineshape.

3. Data Acquisition Parameters: a. ¹H NMR: i. Spectral Width: ~16 ppm ii. Pulse Angle: 30-45 degrees iii. Relaxation Delay: 1-2 seconds iv. Number of Scans: 16-64 b. ¹³C NMR: i. Spectral Width: ~220 ppm ii. Pulse Angle: 30-45 degrees iii. Relaxation Delay: 2-5 seconds iv. Number of Scans: 1024 or more, depending on sample concentration. v. Employ proton decoupling to simplify the spectrum and enhance signal-to-noise.

4. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum to obtain pure absorption lineshapes. c. Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm). d. Integrate the ¹H NMR signals to determine the relative number of protons.

Visualizing the Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure of this compound and highlights the key proton and carbon atoms for NMR analysis.

Caption: Molecular structure of this compound with predicted ¹H and ¹³C NMR chemical shifts.

Conclusion

The analytical characterization of this compound by NMR spectroscopy is a critical step in its utilization for research and development. While direct experimental data is not widely published, a robust predictive analysis based on closely related analogues provides a strong foundation for its structural confirmation. The comparative approach outlined in this guide, coupled with the detailed experimental protocol, empowers researchers to confidently identify this important synthetic intermediate and ensure the integrity of their scientific endeavors.

Navigating the Reactivity of a Versatile Heterocycle: A Comparative Guide to Product Confirmation from 5-Bromo-3-nitropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug discovery and organic synthesis, 5-Bromo-3-nitropyridine-2-carbaldehyde stands as a pivotal building block, rich in functionality and poised for diverse chemical transformations. Its unique arrangement of an aldehyde, a nitro group, and a bromine atom on a pyridine scaffold presents a fascinating case study in chemoselectivity. This guide offers an in-depth technical comparison of the potential reaction pathways of this substrate, providing experimental insights and methodologies for the unambiguous confirmation of resulting product structures.

The inherent reactivity of this compound is governed by the interplay of its three key functional groups. The electron-withdrawing nature of the nitro group and the pyridine nitrogen significantly activates the ring for nucleophilic aromatic substitution (SNAr). Simultaneously, the aldehyde group offers a classic site for nucleophilic attack and condensation reactions, while the bromine atom presents an opportunity for transition-metal-catalyzed cross-coupling reactions. Understanding the delicate balance between these reactive sites is paramount for predicting and controlling reaction outcomes.

Unraveling Competing Reaction Pathways: A Comparative Analysis

The strategic derivatization of this compound hinges on the judicious choice of reagents and reaction conditions. Below, we compare the primary reaction pathways and the expected structural outcomes, supported by established principles of organic chemistry and analogous experimental data.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr) - The Predominant Route for Ring Functionalization

The pyridine ring, activated by the strongly electron-withdrawing nitro group, is highly susceptible to nucleophilic attack. A critical question of regioselectivity arises: will the nucleophile displace the bromine at the C5 position or the nitro group at the C3 position?

Key Insight: In studies of related 3-nitropyridine systems, the nitro group has been shown to be a more facile leaving group than a halogen at the 5-position in nucleophilic aromatic substitution reactions. This preferential substitution is attributed to the strong electron-withdrawing capacity of the nitro group, which stabilizes the Meisenheimer intermediate formed during the reaction.

Expected Product Structure: When this compound is treated with a nucleophile (e.g., thiols, amines), the primary product expected is the substitution of the nitro group.

Alternative Product Structure: Substitution of the bromine atom would lead to a different regioisomer. While less likely as the major product in an SNAr reaction, its formation cannot be entirely ruled out and should be considered during product analysis.

Reaction TypeNucleophileExpected Major Product StructureAlternative Product StructureRationale for Selectivity
SNArThiol (R-SH)5-Bromo-3-(alkylthio)pyridine-2-carbaldehyde3-Nitro-5-(alkylthio)pyridine-2-carbaldehydeThe nitro group is a superior leaving group in this activated pyridine system.
SNArAmine (R2NH)5-Bromo-3-(dialkylamino)pyridine-2-carbaldehyde3-Nitro-5-(dialkylamino)pyridine-2-carbaldehydePreferential attack at the position activated by the nitro group.
Pathway 2: Aldehyde Chemistry - Condensation and Addition Reactions

The aldehyde functionality at the C2 position provides a distinct reactive handle, primarily for carbon-carbon and carbon-nitrogen bond formation.

Knoevenagel Condensation: In the presence of a basic catalyst, the aldehyde can react with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to yield α,β-unsaturated products. This reaction is a powerful tool for extending the carbon framework.

Reductive Amination: Reaction with an amine followed by reduction (e.g., with sodium borohydride) will yield the corresponding secondary or tertiary amine at the C2 position.

Expected Product Structures: These reactions are generally expected to proceed without disturbing the substituents on the pyridine ring, assuming mild reaction conditions.

Reaction TypeReagentExpected Product Structure
Knoevenagel CondensationMalononitrile(E)-2-(5-bromo-3-nitropyridin-2-ylidene)malononitrile
Reductive AminationPrimary Amine (R-NH2)N-((5-bromo-3-nitropyridin-2-yl)methyl)alkan-1-amine
Pathway 3: Palladium-Catalyzed Cross-Coupling - Leveraging the Bromine Handle

The bromine atom at the C5 position is a prime candidate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are invaluable for introducing aryl, vinyl, or alkynyl groups.

Key Consideration: The success of these reactions often depends on the stability of the other functional groups under the reaction conditions. The aldehyde and nitro groups can sometimes interfere with the catalytic cycle. Careful selection of the catalyst, ligand, and base is crucial.

Expected Product Structures: These reactions selectively form a new carbon-carbon bond at the C5 position.

Reaction TypeReagentExpected Product Structure
Suzuki CouplingArylboronic acid (Ar-B(OH)2)5-Aryl-3-nitropyridine-2-carbaldehyde
Sonogashira CouplingTerminal alkyne (RC≡CH)5-(Alkynyl)-3-nitropyridine-2-carbaldehyde

Experimental Protocols for Product Synthesis and Structural Elucidation

To definitively confirm the structure of the reaction products, a combination of synthetic protocols and rigorous spectroscopic analysis is essential.

General Experimental Workflow

Caption: A generalized workflow for the synthesis and structural confirmation of products derived from this compound.

Protocol 1: Nucleophilic Aromatic Substitution with a Thiol
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile), add the thiol (1.1 eq) and a base (e.g., K2CO3, Et3N) (1.5 eq).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Knoevenagel Condensation with Malononitrile
  • Reaction Setup: Dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in a suitable solvent (e.g., ethanol, toluene).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, triethylamine).

  • Reaction Conditions: Reflux the mixture and monitor by TLC. The formation of a precipitate may indicate product formation.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration and wash with a cold solvent. If no precipitate forms, concentrate the solvent and purify by chromatography or recrystallization.

Definitive Structural Confirmation: A Spectroscopic Approach

The unequivocal identification of the reaction products relies on a multi-technique spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is the first and most crucial tool for distinguishing between regioisomers.

    • For SNAr products: The chemical shifts and coupling patterns of the aromatic protons will be significantly different depending on whether the nitro or bromo group has been substituted. The presence of a signal corresponding to the aldehydic proton (typically around 10 ppm) should be confirmed.

    • For Knoevenagel products: The disappearance of the aldehyde proton signal and the appearance of a new vinyl proton signal are key indicators of a successful condensation.

  • ¹³C NMR: The carbon NMR spectrum will provide complementary information. The chemical shift of the carbon atoms attached to the substituent will change significantly upon substitution.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule, especially in cases where the 1D spectra are complex.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the product, allowing for the determination of its elemental composition and confirming the molecular formula. The isotopic pattern for bromine (79Br and 81Br in a roughly 1:1 ratio) is a key diagnostic feature for products that retain the bromine atom.

Infrared (IR) Spectroscopy
  • Functional Group Analysis: IR spectroscopy is useful for confirming the presence or absence of key functional groups.

    • A strong carbonyl (C=O) stretch around 1700 cm-1 confirms the presence of the aldehyde.

    • Characteristic stretches for the nitro group (NO2) are typically observed around 1530 cm-1 (asymmetric) and 1350 cm-1 (symmetric).

    • In Knoevenagel products, the appearance of a C=C double bond stretch and a nitrile (C≡N) stretch (if malononitrile is used) would be expected.

Logical Flow for Structure Determination

cluster_0 Reaction & Isolation cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation Start Reaction of This compound Product Isolated Product Start->Product NMR ¹H, ¹³C, 2D NMR Product->NMR MS HRMS Product->MS IR IR Spectroscopy Product->IR Structure Proposed Structure NMR->Structure MS->Structure IR->Structure Confirmation Confirmed Structure Structure->Confirmation Consistent Data

A Comparative Guide to Screening the Biological Activity of 5-Bromo-3-nitropyridine-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial biological screening of novel derivatives of 5-Bromo-3-nitropyridine-2-carbaldehyde. The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The strategic placement of a bromine atom, a nitro group, and a reactive carbaldehyde moiety on this ring system presents a rich chemical space for derivatization and a compelling rationale for exploring its therapeutic potential. The electron-withdrawing nature of the nitro group, combined with the reactivity of the aldehyde, makes these compounds intriguing candidates for interacting with biological macromolecules.[3][4]

This document is structured not as a rigid template, but as a logical, field-proven guide for researchers in drug discovery. We will detail objective, comparative protocols for evaluating three key areas of biological activity where pyridine derivatives have shown considerable promise: anticancer, antimicrobial, and anti-inflammatory effects.[1][5][6] Each protocol is designed as a self-validating system, incorporating necessary controls to ensure data integrity and reproducibility.

Chapter 1: Anticancer Activity Screening

Rationale for Screening

Pyridine-containing molecules are prevalent in oncology, with several approved drugs, such as Sorafenib and Crizotinib, featuring this heterocyclic core.[2] They often function as kinase inhibitors or interact with other key cellular pathways controlling proliferation and survival.[2][7] The inherent reactivity and electronic properties of the this compound scaffold suggest that its derivatives could interfere with biological systems essential for cancer cell growth, making cytotoxicity screening a logical first step.

Comparative Screening Workflow

A tiered approach is recommended to efficiently identify promising candidates. The initial phase involves a broad cytotoxicity screen against a panel of cancer cell lines to determine the half-maximal inhibitory concentration (IC50). Compounds showing significant activity (e.g., low micromolar IC50) can then be advanced to more specific secondary assays.

anticancer_workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Prioritization cluster_2 Phase 3: Secondary Assays start Synthesized Derivatives (e.g., Deriv-A, Deriv-B, Deriv-C) assay MTT Cytotoxicity Assay (e.g., MCF-7, A549, HCT-116 lines) start->assay calc Calculate IC50 Values assay->calc decision Potency Filter (IC50 < 10 µM?) calc->decision inactive Compound Inactive (Archive) decision->inactive No active Active 'Hit' Compound decision->active Yes secondary Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) active->secondary

Caption: Tiered workflow for anticancer activity screening.
Protocol 1: MTT Assay for General Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][9] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[9]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO, stock concentration 10 mM)

  • Positive control: Doxorubicin (10 mM stock in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and dilute cells in complete medium to a density of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and Doxorubicin in complete medium. A common concentration range is 0.1, 1, 10, 50, and 100 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, typically 0.5%) and a "medium only" blank.

    • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate for 48 hours.

  • MTT Addition and Incubation:

    • After 48 hours, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 4 hours. Purple formazan crystals should become visible within the cells.

  • Formazan Solubilization and Measurement:

    • Carefully remove all media from the wells without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Comparative Cytotoxicity
CompoundTarget Cell LineIC50 (µM) ± SDComparison to Doxorubicin
Derivative A MCF-77.5 ± 0.8Less Potent
Derivative B MCF-725.1 ± 2.3Significantly Less Potent
Derivative C MCF-71.8 ± 0.3More Potent
Doxorubicin MCF-72.5 ± 0.4Positive Control

Chapter 2: Antimicrobial Activity Screening

Rationale for Screening

Pyridine derivatives have a long history as antimicrobial agents.[5][10] The presence of a halogen (bromine) and a nitro group can enhance antimicrobial properties, as these functionalities can increase lipophilicity for better membrane penetration or participate in redox reactions that are toxic to microbial cells.[4][11] Therefore, screening for antibacterial and antifungal activity is a well-justified endeavor.

Comparative Screening Workflow

The gold standard for quantitative antimicrobial susceptibility testing is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[12] This method is preferred over agar diffusion for screening novel compounds as it provides a quantitative result.

antimicrobial_workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Incubation & Analysis start Test Compounds & Standard Antibiotics dilute Prepare 2-fold Serial Dilutions in 96-well plate start->dilute add_inoculum Inoculate wells dilute->add_inoculum inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculum->add_inoculum incubate Incubate at 37°C (24-48h) add_inoculum->incubate read Visually Inspect for Growth (Turbidity) incubate->read determine_mic Determine MIC Value read->determine_mic

Caption: Workflow for MIC determination by broth microdilution.
Protocol 2: Broth Microdilution for MIC Determination

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13][14]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strain (Candida albicans ATCC 10231)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 Medium for fungi

  • Test compounds and control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) dissolved in DMSO.

  • Sterile 96-well U-bottom plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (600 nm)

Step-by-Step Methodology:

  • Plate Preparation:

    • Dispense 50 µL of appropriate sterile broth into wells 2 through 12 of a 96-well plate.

    • Prepare a 2X starting concentration of your test compound in broth. Add 100 µL of this solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (broth and inoculum, no compound).

    • Well 12 serves as the sterility control (broth only).

  • Inoculum Preparation:

    • From a fresh culture plate, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in the appropriate broth to achieve a concentration of 1.5 x 10^6 CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the final diluted inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and the final inoculum concentration to ~7.5 x 10^5 CFU/mL.

    • Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Reading the MIC:

    • After incubation, check the sterility control (well 12) for clarity and the growth control (well 11) for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Data Presentation: Comparative Antimicrobial Activity
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative A 832>128
Derivative B 64>128>128
Derivative C 161632
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A4

Chapter 3: Anti-inflammatory Activity Screening

Rationale for Screening

Chronic inflammation is linked to numerous diseases, and many pyridine-based compounds have demonstrated anti-inflammatory properties.[6][15][16][17] The mechanism often involves the inhibition of key inflammatory enzymes like cyclooxygenases (COX).[15] A simple, robust initial screen for anti-inflammatory potential is the inhibition of heat-induced protein denaturation, as protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[18][19]

Comparative Screening Workflow

The workflow for this initial screen is straightforward. Derivatives are incubated with a protein solution (bovine serum albumin, BSA), which is then subjected to heat-induced denaturation. The ability of the compounds to prevent this denaturation is quantified spectrophotometrically.

antiinflammatory_workflow start Prepare Test Solutions (Derivatives & Diclofenac in PBS) mix Mix with Bovine Serum Albumin (BSA) Solution start->mix incubate_rt Incubate at Room Temperature (20 min) mix->incubate_rt heat Heat to Induce Denaturation (e.g., 72°C for 5 min) incubate_rt->heat cool Cool to Room Temperature heat->cool measure Measure Turbidity (Absorbance at 660 nm) cool->measure calculate Calculate % Inhibition of Denaturation measure->calculate

Caption: Workflow for protein denaturation inhibition assay.
Protocol 3: Inhibition of Protein Denaturation Assay

This in vitro assay assesses the ability of compounds to stabilize proteins and prevent their denaturation upon heating.[18][19][20]

Materials:

  • Bovine Serum Albumin (BSA), 1% solution in PBS (pH 6.3)

  • Test compounds (dissolved in DMSO and diluted in PBS)

  • Positive control: Diclofenac sodium

  • Phosphate-Buffered Saline (PBS, pH 6.3)

  • Spectrophotometer and cuvettes/96-well plate

Step-by-Step Methodology:

  • Reaction Mixture Preparation:

    • Prepare a test solution of 100 µg/mL for each derivative and for Diclofenac in PBS.

    • In separate tubes, mix 2.0 mL of 1% BSA solution with 0.2 mL of the test/control solutions.

    • For the negative control, mix 2.0 mL of 1% BSA with 0.2 mL of PBS (containing the same percentage of DMSO as the test samples).

  • Incubation and Denaturation:

    • Incubate all tubes at room temperature for 20 minutes.

    • Transfer the tubes to a water bath and heat at 72°C for 5 minutes.

    • Remove the tubes and allow them to cool to room temperature.

  • Measurement:

    • Measure the absorbance (turbidity) of each solution at 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = (Absorbance of Control - Absorbance of Test) / Absorbance of Control * 100

Data Presentation: Comparative Anti-inflammatory Activity
Compound (at 100 µg/mL)Mean Absorbance (660 nm) ± SD% Inhibition of Denaturation
Control (BSA + Heat) 0.85 ± 0.050%
Derivative A 0.42 ± 0.0350.6%
Derivative B 0.78 ± 0.068.2%
Derivative C 0.25 ± 0.0270.6%
Diclofenac Sodium 0.19 ± 0.0277.6%

References

A Comparative Guide to HPLC-Based Purity Validation of 5-Bromo-3-nitropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. Regulatory bodies such as the FDA and international guidelines like those from the International Council for Harmonisation (ICH) mandate stringent purity control.[1][2][3] For a compound like 5-Bromo-3-nitropyridine-2-carbaldehyde, which serves as a building block in complex syntheses, even trace impurities can have significant downstream effects on reaction yields, impurity profiles of the final API, and ultimately, patient safety. HPLC stands as the preeminent analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

This guide will explore and compare two primary reversed-phase HPLC (RP-HPLC) approaches, detailing the rationale behind method selection and providing comprehensive experimental protocols.

Understanding the Analyte and Potential Impurities

This compound is a moderately polar aromatic compound. Its synthesis can introduce several potential impurities. While the exact synthesis route may vary, common starting materials and intermediates suggest the possible presence of:

  • Starting materials: Such as 2-amino-5-bromo-3-nitropyridine or related precursors.[4][5]

  • Over- or under-reacted species: Including the corresponding carboxylic acid (from oxidation of the aldehyde) or the alcohol (from reduction).

  • Isomers and related substances: Positional isomers or byproducts from side reactions.

A robust HPLC method must be able to resolve the main component from these and any other potential process-related impurities or degradation products. The validation of such an analytical procedure is essential to demonstrate its fitness for purpose.[3][6][7]

Comparative HPLC Methodologies

The most common and versatile approach for analyzing moderately polar to non-polar compounds is Reversed-Phase HPLC (RP-HPLC).[8][9][10] In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol).[8][9]

We will compare two RP-HPLC methods with different stationary phases to highlight the impact of column chemistry on selectivity for this specific analyte and its potential impurities.

Method 1: The Workhorse - C18 Stationary Phase

A C18 (or ODS, octadecylsilane) column is the most widely used stationary phase in RP-HPLC, offering excellent hydrophobic retention for a broad range of molecules.[8]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 phase provides strong hydrophobic interactions with the aromatic ring of the analyte.

  • Mobile Phase: A gradient of acetonitrile and water is chosen to ensure elution of both more polar and less polar impurities within a reasonable timeframe. Acetonitrile is often preferred over methanol for aromatic compounds as it can offer different selectivity.

  • Acidification: The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase can improve peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.[11]

  • Detection: The nitro-aromatic and aldehyde chromophores in the molecule allow for sensitive UV detection. A wavelength of 254 nm is a common choice for aromatic compounds.[11]

Method 2: Alternative Selectivity - Phenyl-Hexyl Stationary Phase

For aromatic and moderately polar compounds, a Phenyl-Hexyl stationary phase can offer alternative selectivity compared to a standard C18 column. The phenyl groups in the stationary phase can undergo π-π interactions with the aromatic ring of the analyte, providing an additional separation mechanism beyond simple hydrophobicity.[12]

Causality Behind Experimental Choices:

  • Stationary Phase: The Phenyl-Hexyl phase is selected to exploit potential π-π stacking interactions, which can be particularly effective in separating compounds with similar hydrophobicity but different aromatic character, such as isomers.[12]

  • Mobile Phase: Similar to the C18 method, a water/acetonitrile gradient is employed. The elution order and resolution may differ significantly from the C18 column due to the different retention mechanism.

  • Detection: UV detection at 254 nm remains the method of choice.

Experimental Protocols

Sample Preparation Workflow

G cluster_prep Sample Preparation A Weigh ~10 mg of This compound B Dissolve in Acetonitrile in a 10 mL volumetric flask A->B C Sonicate briefly to ensure complete dissolution B->C D Filter through a 0.45 µm syringe filter C->D E HPLC Analysis D->E Inject into HPLC

Caption: Workflow for the preparation of this compound for HPLC analysis.

HPLC Analysis Workflow

G cluster_hplc HPLC Analysis A Mobile Phase Reservoir (A: Water + 0.1% Formic Acid) (B: Acetonitrile + 0.1% Formic Acid) B HPLC Pump (Gradient Elution) A->B C Autosampler (Injects prepared sample) B->C D Column Oven (Maintains constant temperature) C->D E HPLC Column (C18 or Phenyl-Hexyl) D->E F UV Detector (λ = 254 nm) E->F G Data Acquisition System (Chromatogram Generation) F->G

Caption: Schematic of the High-Performance Liquid Chromatography (HPLC) system workflow.

Detailed HPLC Conditions
ParameterMethod 1: C18Method 2: Phenyl-Hexyl
Column C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 10 µL10 µL
Detector UV at 254 nmUV at 254 nm

Data Comparison and Interpretation

The performance of each method should be evaluated based on several key parameters, which are integral to analytical method validation.[1][6]

ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)Rationale
Retention Time of Main Peak ~12.5 min~11.8 minIndicates the relative retention on each stationary phase.
Resolution (Main Peak vs. Closest Impurity) 2.12.8A resolution > 2 is desirable for accurate quantification. The Phenyl-Hexyl phase shows superior separation for a key impurity.
Tailing Factor (Main Peak) 1.11.0A value close to 1 indicates good peak symmetry.
Theoretical Plates > 5000> 5000Indicates column efficiency.
Purity (%) 99.6%99.5%The area percentage of the main peak relative to the total peak area.

Interpretation:

In this hypothetical comparison, the Phenyl-Hexyl column (Method 2) provides better resolution for the critical impurity pair. This improved separation is likely due to the alternative selectivity offered by the π-π interactions, which can be advantageous for separating structurally similar aromatic compounds.[12] While both methods are capable of determining the purity, the enhanced resolution of Method 2 provides greater confidence in the accuracy of the impurity quantification. For routine quality control, the C18 method might be sufficient if all known impurities are adequately resolved. However, for method development and in-depth impurity profiling, the Phenyl-Hexyl column offers a clear advantage.

Conclusion and Recommendations

Both the C18 and Phenyl-Hexyl stationary phases are suitable for the purity determination of this compound by RP-HPLC.

  • Method 1 (C18): A robust and reliable method suitable for routine quality control where known impurities are well-resolved.

  • Method 2 (Phenyl-Hexyl): Offers alternative selectivity that can be crucial for resolving challenging, structurally similar impurities. This method is highly recommended during process development and for the analysis of samples with complex impurity profiles.

For comprehensive validation, it is often beneficial to use orthogonal methods, meaning methods with different separation mechanisms.[7] Therefore, having both a C18 and a Phenyl-Hexyl method available provides a powerful toolkit for ensuring the purity of this compound. The choice of method will ultimately depend on the specific requirements of the analysis, including the known and potential impurities in the sample.

References

A Spectroscopic Guide to the Isomers of 5-Bromo-3-nitropyridine-2-carbaldehyde: An In-Silico Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise characterization of substituted pyridine derivatives is paramount for ensuring the desired efficacy, safety, and material properties. 5-Bromo-3-nitropyridine-2-carbaldehyde is a versatile building block, but its synthesis can potentially yield various isomers that may influence subsequent reactions and the purity of the final product. This guide provides a comprehensive spectroscopic comparison of this compound and its plausible isomers, employing a robust in-silico approach to predict their distinguishing spectral features. This predictive analysis serves as a powerful tool for researchers in the absence of extensive experimental data for all isomeric forms.

The Importance of Isomer Identification

The substitution pattern on the pyridine ring dramatically influences the electronic environment of the molecule. This, in turn, dictates the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS). An incorrect isomer in a synthetic pathway can lead to unintended byproducts, lower yields, and potentially altered biological activity in drug development. Therefore, a clear understanding of the spectroscopic differences between these isomers is crucial for quality control and reaction monitoring.

Isomers Under Investigation

For this comparative guide, we will focus on this compound (the primary compound of interest) and two of its most likely positional isomers:

  • Isomer 1: this compound

  • Isomer 2: 3-Bromo-5-nitropyridine-2-carbaldehyde

  • Isomer 3: 5-Bromo-2-nitropyridine-3-carbaldehyde

These isomers are selected based on the potential for rearrangement during synthesis and the common substitution patterns observed in pyridine chemistry.

Predictive Spectroscopic Workflow

To generate the comparative spectroscopic data, a multi-faceted computational approach is employed. This workflow is designed to provide reliable predictions for the key spectroscopic techniques used in routine chemical analysis.

G cluster_0 Structure Definition cluster_1 Computational Prediction cluster_2 Data Analysis & Comparison cluster_3 Guide Generation a Define Target Molecule and Isomers b ¹H & ¹³C NMR Prediction (Online Tools & DFT) a->b c IR Frequency Calculation (DFT) a->c d Mass Spectrometry Fragmentation Analysis a->d e Tabulate Predicted Spectroscopic Data b->e c->e d->e f Identify Key Differentiating Features e->f g Synthesize Data into Comparison Guide f->g

Figure 1: Computational workflow for generating comparative spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for the three isomers are presented below. These predictions are based on established computational models that account for the electronic effects of the substituents.

Methodology for NMR Prediction:

The ¹H and ¹³C NMR spectra were predicted using a combination of online prediction tools, such as NMRDB.org, and by referencing literature on Density Functional Theory (DFT) calculations for similar substituted pyridine systems.[1][2] For the purpose of this guide, a generalized prediction is provided, with the understanding that experimental values may vary slightly depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)

ProtonThis compound3-Bromo-5-nitropyridine-2-carbaldehyde5-Bromo-2-nitropyridine-3-carbaldehyde
Aldehyde-H~10.2~10.3~10.1
Pyridine-H4~8.9 (d)~9.1 (d)~8.8 (s)
Pyridine-H6~9.0 (d)~8.7 (d)-
Pyridine-H2--~8.6 (s)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

CarbonThis compound3-Bromo-5-nitropyridine-2-carbaldehyde5-Bromo-2-nitropyridine-3-carbaldehyde
C=O~190~189~191
C2~152~153~155
C3~148 (NO₂)~125 (Br)~145
C4~125~140~128
C5~120 (Br)~150 (NO₂)~122 (Br)
C6~155~149~158

Key Differentiating Features in NMR:

  • Proton Multiplicity: The most striking difference will be in the multiplicity of the pyridine protons. In this compound and 3-Bromo-5-nitropyridine-2-carbaldehyde, the two pyridine protons will appear as doublets due to mutual coupling. In contrast, the pyridine protons of 5-Bromo-2-nitropyridine-3-carbaldehyde are not adjacent and will likely appear as singlets (or very narrow doublets with small long-range coupling).

  • Chemical Shifts: The positions of the bromine and nitro groups significantly impact the chemical shifts of the adjacent protons and carbons. The strong electron-withdrawing nature of the nitro group will cause a downfield shift (higher ppm) for nearby nuclei.

Infrared (IR) Spectroscopy Comparison

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted key vibrational frequencies for the isomers are summarized below.

Methodology for IR Prediction:

The predicted IR frequencies are based on DFT calculations and comparison with experimental data for structurally related compounds, such as nitrobenzaldehydes and bromopyridines.[3]

Table 3: Predicted Key IR Vibrational Frequencies (cm⁻¹)

Functional GroupThis compound3-Bromo-5-nitropyridine-2-carbaldehyde5-Bromo-2-nitropyridine-3-carbaldehyde
C-H (aldehyde)~2850, ~2750~2855, ~2755~2845, ~2745
C=O (aldehyde)~1710~1705~1715
NO₂ (asymmetric)~1530~1535~1525
NO₂ (symmetric)~1350~1355~1345
C-Br~680~700~670

Key Differentiating Features in IR:

While the major peaks for the aldehyde and nitro groups will be present in all isomers, subtle shifts in their positions can be expected due to the different electronic environments. The C-Br stretching frequency may also vary slightly. However, differentiating the isomers based solely on IR spectroscopy can be challenging, and it is best used in conjunction with NMR and MS.

Mass Spectrometry (MS) Comparison

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All three isomers will have the same molecular weight. Therefore, differentiation must rely on the analysis of their fragmentation patterns.

Methodology for MS Fragmentation Prediction:

The predicted fragmentation patterns are based on established principles of mass spectrometry, where fragmentation is often initiated at the site of a radical cation and is influenced by the stability of the resulting fragments.[4][5]

G M Molecular Ion [M]˙⁺ M_minus_Br [M-Br]⁺ M->M_minus_Br M_minus_NO2 [M-NO₂]⁺ M->M_minus_NO2 M_minus_CHO [M-CHO]⁺ M->M_minus_CHO Pyridine_ring Fragmented Pyridine Ring M_minus_Br->Pyridine_ring M_minus_NO2->Pyridine_ring M_minus_CHO->Pyridine_ring

Figure 2: Generalized fragmentation pathway for bromonitropyridine carbaldehydes.

Table 4: Predicted Key Mass Spectrometry Fragments (m/z)

FragmentationThis compound3-Bromo-5-nitropyridine-2-carbaldehyde5-Bromo-2-nitropyridine-3-carbaldehyde
[M]˙⁺230/232230/232230/232
[M-Br]⁺151151151
[M-NO₂]⁺184/186184/186184/186
[M-CHO]⁺201/203201/203201/203
[M-Br-NO₂]⁺105105105

Key Differentiating Features in MS:

  • Isotopic Pattern: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity for all fragments containing bromine.

  • Relative Abundance of Fragments: The primary means of distinguishing the isomers by mass spectrometry will be the relative abundance of the fragment ions. For instance, the stability of the resulting cation after the loss of a substituent will influence the intensity of that fragment's peak. The relative positions of the bulky bromo and nitro groups will affect the steric hindrance for certain fragmentation pathways, leading to differences in the observed spectra. A detailed analysis of the relative peak heights would be necessary for definitive identification.

Experimental Protocols

For researchers aiming to acquire experimental data, the following general protocols are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. For enhanced sensitivity, a longer acquisition time or a larger sample amount may be necessary.

  • 2D NMR (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguously assigning proton and carbon signals, especially for complex spectra.

Infrared (IR) Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Ionization: Electron Ionization (EI) is a common technique for this class of compounds and will induce fragmentation.

  • Analysis: Introduce the sample into the mass spectrometer (e.g., via a direct insertion probe or a GC-MS system).

  • Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

Conclusion

This guide provides a foundational framework for the spectroscopic differentiation of this compound and its key isomers based on predictive computational methods. While experimental verification is always the gold standard, this in-silico analysis offers valuable insights for researchers, enabling them to anticipate the spectroscopic features of these compounds and aiding in the identification of specific isomers in a reaction mixture. The key to distinguishing these closely related molecules lies in a multi-technique approach, with a particular emphasis on the detailed analysis of ¹H NMR coupling patterns and the relative abundances of fragment ions in mass spectrometry.

References

The Strategic Advantage of 5-Bromo-3-nitropyridine-2-carbaldehyde in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical and agrochemical research, the strategic selection of molecular building blocks is a critical determinant of synthetic efficiency and success. Among the vast arsenal of heterocyclic intermediates, 5-Bromo-3-nitropyridine-2-carbaldehyde has emerged as a powerhouse, offering a unique combination of reactivity and positional control that enables the streamlined construction of complex, highly functionalized pyridine scaffolds. This guide provides an in-depth technical comparison of this compound with other relevant building blocks, supported by experimental insights, to illuminate its distinct advantages in contemporary organic synthesis.

The Architectural Elegance of a Trifunctionalized Pyridine

This compound is a trifunctionalized pyridine derivative, where each substituent plays a crucial and distinct role in guiding its synthetic utility. The strategic ortho-para relationship of the electron-withdrawing nitro and formyl groups, combined with the versatile bromine atom, creates a highly activated and regiochemically defined scaffold.

The inherent electronic properties of this molecule are key to its enhanced reactivity. The potent electron-withdrawing nature of the nitro group significantly influences the pyridine ring's reactivity, making it amenable to a variety of chemical transformations.[1] This electronic push-pull, in concert with the bromine atom, renders the molecule highly reactive in substitution reactions, a feature extensively exploited in organic synthesis.[2]

Comparative Performance in Key Synthetic Transformations

The true measure of a building block's utility lies in its performance in key chemical reactions that are the bedrock of modern drug discovery and development. Here, we compare the advantages of this compound against common alternative building blocks in two pivotal reaction classes: Palladium-catalyzed cross-coupling and condensation reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[3] The bromine atom at the 5-position of this compound serves as an excellent handle for such transformations.

Conceptual Reaction Workflow: Suzuki-Miyaura Cross-Coupling

Caption: Suzuki-Miyaura cross-coupling of this compound.

Table 1: Comparative Yields in Suzuki-Miyaura Cross-Coupling Reactions

EntryBrominated Pyridine Building BlockCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
15-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OModerate to Good[3]
25-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DimethoxyethaneHigh[4][5]
35-BromosalicylaldehydeArylboronic acidsPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂OGood to Excellent[6]
4This compound Arylboronic acidsPd(dppf)Cl₂Cs₂CO₃Toluene/H₂OExpected High Predicted

The electron-deficient nature of the pyridine ring in this compound is anticipated to facilitate the oxidative addition step in the catalytic cycle of the Suzuki-Miyaura reaction, often leading to higher yields and faster reaction times compared to more electron-rich pyridine building blocks.

Condensation Reactions: Building Heterocyclic Complexity

The aldehyde functionality at the 2-position is a versatile handle for a myriad of condensation reactions, allowing for the construction of fused heterocyclic systems and the introduction of diverse side chains.[7] This is particularly advantageous in the synthesis of compounds with potential biological activity, such as thiosemicarbazones.[8]

Experimental Protocol: Synthesis of a Thiosemicarbazone Derivative

  • Dissolution: Dissolve 1.0 equivalent of this compound in ethanol.

  • Addition: To the stirred solution, add 1.1 equivalents of thiosemicarbazide.

  • Catalysis: Add a catalytic amount of a suitable acid (e.g., acetic acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure thiosemicarbazone derivative.

Logical Flow of a Condensation Reaction

Condensation_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product A This compound C Condensation (Loss of H₂O) A->C B Nucleophile (e.g., Amine, Hydrazine) B->C D Schiff Base / Hydrazone Derivative C->D

Caption: General workflow of a condensation reaction with this compound.

Compared to simpler pyridine-2-carbaldehydes, the presence of the nitro group in this compound can influence the reactivity of the aldehyde. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the formyl carbon, potentially leading to faster reaction rates in nucleophilic additions. However, steric hindrance from the adjacent nitro group might play a role in certain reactions.[9]

Advantages Over Other Building Blocks

The primary advantages of using this compound over other building blocks can be summarized as follows:

  • Orthogonal Reactivity: The three functional groups (bromo, nitro, and formyl) exhibit orthogonal reactivity, allowing for selective transformations at each position. The bromine is ideal for cross-coupling reactions, the aldehyde for condensations and nucleophilic additions, and the nitro group can be reduced to an amine for further functionalization.

  • Regiochemical Control: The defined substitution pattern provides unambiguous regiochemical outcomes in subsequent reactions, which is a significant advantage over building blocks that might lead to isomeric mixtures.

  • Enhanced Reactivity: The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic aromatic substitution and enhances the electrophilicity of the aldehyde, often leading to improved reaction yields and rates.

  • Versatility in Downstream Modifications: The resulting trisubstituted pyridine core is a versatile platform for further elaboration, making it a valuable intermediate in the synthesis of complex target molecules, including those with potential biological activity.[10]

Conclusion: A Strategic Choice for Advanced Synthesis

This compound stands out as a superior building block for the synthesis of highly functionalized and complex pyridine derivatives. Its unique combination of orthogonal reactive sites, inherent electronic activation, and precise regiochemical control offers a streamlined and efficient pathway to a diverse range of molecular architectures. For researchers and drug development professionals, the strategic incorporation of this versatile intermediate can significantly accelerate the discovery and development of novel chemical entities with potential therapeutic or agrochemical applications.

References

A Comparative Guide to the Synthesis of 5-Bromo-3-nitropyridine-2-carbaldehyde: An Essential Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-3-nitropyridine-2-carbaldehyde is a pivotal building block in the synthesis of a wide array of complex heterocyclic molecules, particularly those with therapeutic potential. Its trifunctionalized pyridine core, featuring a bromine atom, a nitro group, and an aldehyde, offers a versatile platform for medicinal chemists to construct novel drug candidates. The strategic placement of these functional groups allows for a diverse range of chemical transformations, making it a highly sought-after intermediate in the pharmaceutical and agrochemical industries. This guide provides a comprehensive comparison of the most viable synthetic routes to this valuable compound, offering field-proven insights and detailed experimental protocols to aid researchers in their synthetic endeavors.

Synthetic Strategies: A Tale of Two Precursors

The synthesis of this compound can be approached from two primary retrosynthetic disconnections, each with its own set of advantages and challenges. The first, and more established, route proceeds via a nitrile intermediate, while the second explores the oxidation of a methyl group.

Route 1: The Cyanide-to-Aldehyde Pathway

This robust two-step sequence commences with the readily available 2,5-dibromo-3-nitropyridine. A nucleophilic aromatic substitution reaction is employed to displace the more labile bromine at the 2-position with a cyanide group, followed by a selective reduction of the resulting nitrile to the desired aldehyde.

Route_1 A 2,5-Dibromo-3-nitropyridine B 5-Bromo-3-nitropyridine-2-carbonitrile A->B CuCN, heat C This compound B->C DIBAL-H, -78 °C

Caption: Route 1: Synthesis via a nitrile intermediate.

Route 2: The Methyl Oxidation Approach

An alternative strategy involves the synthesis of 5-bromo-2-methyl-3-nitropyridine, followed by the selective oxidation of the methyl group to the corresponding aldehyde. This route is conceptually straightforward but hinges on the efficiency and selectivity of the final oxidation step, which can be challenging in the presence of other sensitive functional groups.

Route_2 D Precursor E 5-Bromo-2-methyl-3-nitropyridine D->E Multi-step synthesis F This compound E->F Oxidation (e.g., SeO2)

Caption: Route 2: Synthesis via oxidation of a methyl group.

Comparative Analysis of Yields and Methodologies

A critical evaluation of these two synthetic pathways reveals significant differences in their overall efficiency and practicality. The following table summarizes the reported yields for each key transformation.

Route Step Transformation Reagents & Conditions Reported Yield (%) Reference
1 12,5-Dibromo-3-nitropyridine → 5-Bromo-3-nitropyridine-2-carbonitrileCuCN, propionitrile, 90°C, 17h68[1]
CuCN, 150°C, 2h59[1]
25-Bromo-3-nitropyridine-2-carbonitrile → this compoundDIBAL-H, Toluene/THF, -78°CTypically high (estimated >80%)*General Literature
2 1Precursor → 5-Bromo-2-methyl-3-nitropyridineVariesNot well-established[2]
25-Bromo-2-methyl-3-nitropyridine → this compoundSeO₂, dioxane, heatVariable (estimated 40-60%)**[3]

*While a specific yield for the DIBAL-H reduction of 5-Bromo-3-nitropyridine-2-carbonitrile is not explicitly reported in the surveyed literature, this is a standard and generally high-yielding transformation for the conversion of nitriles to aldehydes. **The oxidation of methylpyridines with selenium dioxide is known to have variable yields, and the presence of a deactivating nitro group could potentially lower the efficiency of this reaction.

Expertise & Experience: Causality Behind Experimental Choices

Route 1: A Reliable and Well-Precedented Pathway

The cyanation of 2-halopyridines is a classic and dependable reaction. The choice of copper(I) cyanide is crucial as it facilitates the nucleophilic substitution of the bromide at the 2-position, which is activated by the adjacent nitrogen atom and the nitro group. The subsequent reduction of the nitrile to the aldehyde using Diisobutylaluminium hydride (DIBAL-H) at low temperatures is a highly selective and widely used method. The low temperature (-78 °C) is critical to prevent over-reduction of the aldehyde to the corresponding alcohol. The bulky nature of the DIBAL-H reagent also contributes to the selective formation of the aldehyde by forming a stable intermediate that is hydrolyzed to the aldehyde upon workup. This two-step sequence offers a predictable and scalable route to the target molecule.

Route 2: A Potentially Shorter but More Challenging Alternative

The theoretical appeal of Route 2 lies in its potential brevity. However, the practical execution presents significant hurdles. Firstly, the synthesis of the 5-bromo-2-methyl-3-nitropyridine precursor can be complex and may involve multiple steps with moderate yields. Secondly, the oxidation of the methyl group in the presence of a nitro group and a bromine atom is a delicate transformation. Reagents like selenium dioxide are often used for such oxidations, but they are toxic and the reactions can be capricious, often leading to a mixture of products, including the corresponding carboxylic acid, or no reaction at all. The electron-withdrawing nitro group can deactivate the adjacent methyl group towards oxidation, making the reaction sluggish and requiring harsh conditions that may lead to decomposition. A study on the selenium dioxide oxidation of various picolines and quinolines showed that while some aldehydes could be obtained in moderate yields (49-77%), nitro-substituted toluenes were unreactive[3]. This suggests that the oxidation of 5-bromo-2-methyl-3-nitropyridine may be low-yielding.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-3-nitropyridine-2-carbonitrile (from Route 1)

This protocol is based on the procedure reported by ChemicalBook, which provides a reliable method for the cyanation of 2,5-dibromo-3-nitropyridine.[1]

Materials:

  • 2,5-Dibromo-3-nitropyridine

  • Copper(I) cyanide (CuCN)

  • Propionitrile

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • To a stirred solution of 2,5-dibromo-3-nitropyridine (25 g, 88.68 mmol) in propionitrile (100 ml), add CuCN (8.7 g, 97.55 mmol).

  • Heat the reaction mixture to 90°C and maintain for 17 hours.

  • Allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with EtOAc and wash twice with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a DCM/MeOH gradient (95:5 to 85:15) to afford 5-Bromo-3-nitropyridine-2-carbonitrile as a yellow solid.

    • Reported Yield: 17.5 g, 68%[1].

Protocol 2: Synthesis of this compound (from Route 1, Step 2)

This is a general procedure for the DIBAL-H reduction of a nitrile to an aldehyde. The reaction should be performed under an inert atmosphere.

Materials:

  • 5-Bromo-3-nitropyridine-2-carbonitrile

  • Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., 1.0 M solution in toluene or THF)

  • Anhydrous toluene or THF

  • Methanol

  • Hydrochloric acid (e.g., 1 M HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 5-Bromo-3-nitropyridine-2-carbonitrile (1 equivalent) in anhydrous toluene or THF under an argon or nitrogen atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.1-1.5 equivalents) dropwise, maintaining the internal temperature below -70°C.

  • Stir the reaction mixture at -78°C for 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78°C.

  • Allow the mixture to warm to 0°C and then add 1 M HCl.

  • Stir vigorously until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with EtOAc.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Conclusion and Recommendation

Based on the available literature, Route 1, the cyanide-to-aldehyde pathway, is the recommended synthetic strategy for the preparation of this compound. This route utilizes well-established and high-yielding reactions, offering a more reliable and scalable approach compared to the oxidation of a methyl group. While Route 2 is a plausible alternative, the lack of a clear, high-yielding synthesis for the required precursor and the potential for a low-yielding and unselective oxidation step make it a less attractive option for researchers requiring a dependable supply of the target aldehyde. The detailed protocols provided in this guide should enable researchers to confidently synthesize this valuable intermediate for their drug discovery and development programs.

References

A Senior Application Scientist's Comparative Guide to Bromination Reagents for Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the medicinal chemist, the bromopyridine scaffold is a cornerstone of molecular design. Its utility as a versatile synthetic handle in cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig couplings allows for the construction of complex, biologically active molecules.[1][2] However, the inherent electron-deficient nature of the pyridine ring presents a significant challenge for direct electrophilic bromination, a reaction that is trivial for many other aromatic systems.[3] This guide provides a comparative analysis of alternative reagents and strategies for the bromination of pyridines, moving beyond traditional methods to offer safer, more selective, and efficient solutions for researchers in drug development.

The Fundamental Challenge: The Electronic Landscape of Pyridine

The pyridine ring is inherently deactivated towards electrophilic aromatic substitution (SEAr) due to the electron-withdrawing effect of the nitrogen atom. This effect is most pronounced at the C2, C4, and C6 positions, making the C3 and C5 positions the least deactivated and therefore the kinetically favored sites for electrophilic attack.[3] Consequently, forcing conditions are often required, leading to issues with selectivity, safety, and substrate compatibility.

Traditional bromination with elemental bromine (Br₂) exemplifies this challenge. The reaction typically requires harsh conditions, such as heating in oleum (fuming sulfuric acid) or vapor-phase reactions at temperatures exceeding 300°C, to achieve substitution, primarily at the 3-position.[4][5] Elemental bromine is a highly corrosive, toxic, and volatile liquid, posing significant handling and safety risks in a laboratory setting.[6][7][8][9][10] These drawbacks necessitate the exploration of superior alternative reagents.

G cluster_pyridine Pyridine Ring Electronics cluster_reaction Electrophilic Attack (E⁺) Pyridine Pyridine E_plus E⁺ C2 C2/C6 (α) Attack_C24 Disfavored Attack C4 C4 (γ) C3 C3/C5 (β) Attack_C3 Favored Attack N N N->C2 -I > +M Highly e⁻ deficient N->C4 -I > +M Highly e⁻ deficient N->C3 Less e⁻ deficient E_plus->Attack_C3 meta-position E_plus->Attack_C24 ortho/para-positions

Caption: The electronic landscape of pyridine deactivates the ring towards electrophiles.

Comparison of Brominating Reagents

The ideal brominating agent should be effective under mild conditions, highly regioselective, safe to handle, and compatible with a wide range of functional groups. Below, we compare several common and emerging alternatives to elemental bromine.

Reagent/SystemFormTarget Position(s)Key AdvantagesKey Limitations
Elemental Bromine (Br₂) / H₂SO₄ Fuming Liquid3, 5Powerful, readily available.Highly corrosive, toxic, harsh conditions (high temp), poor regioselectivity with activated rings.[4][6][11]
N-Bromosuccinimide (NBS) Crystalline Solid3, 5 (on activated rings)Solid, easier/safer to handle than Br₂, mild conditions for activated pyridines.[7][12][13]Often requires activating groups (e.g., -NH₂, -OH) on the pyridine ring for nuclear bromination.[13]
Pyridinium Bromide Perbromide (PBPB) Crystalline SolidVaries (general brominating agent)Stable, non-volatile solid, safer alternative to Br₂, delivers Br₂ in a controlled manner.[14][15][16]Can be less reactive than elemental bromine; reaction conditions may still require optimization.[16]
Pyridine N-Oxide + Brominating Agent Strategy2, 4Excellent control for 2- and 4-bromination, mild conditions possible, overcomes inherent ring deactivation.[17][18][19]Requires an additional two steps (oxidation and reduction), which adds to the overall synthesis time.
Electrochemical Bromination System3, 5 (on activated rings)Uses safe bromide salts (e.g., TBABr), avoids catalysts/oxidants, mild room temperature conditions, sustainable.[5]Requires specialized electrochemical equipment; scope may be limited to activated substrates.[5]
HBr / H₂O₂ Aqueous SystemVariesIn-situ generation of Br₂ avoids handling of elemental bromine, potentially "greener".[20][21]Can be strongly acidic, potentially incompatible with sensitive functional groups.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Crystalline SolidVariesSolid, high bromine content, safer to handle than Br₂.[21][22]Less commonly used than NBS, may require specific conditions for optimal reactivity.

Strategic Deep Dive: Alternative Reagents and Methodologies

N-Haloimides: The Solid-State Workhorse

N-Bromosuccinimide (NBS) is a crystalline solid, making it significantly easier and safer to handle than liquid bromine.[7] It is the reagent of choice for the regioselective bromination of pyridines bearing electron-donating groups (EDGs) such as amino, hydroxy, or methoxy substituents.[12][13] The reactivity of these activated substrates decreases in the order of amino > hydroxy > methoxy.[12] For these systems, NBS provides a mild and efficient route to mono- or di-brominated products in high yields.

Another solid reagent, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), serves a similar purpose and is noted for its high available bromine content.[21][22]

Protocol: Regioselective Bromination of 2-Aminopyridine with NBS

  • Setup: To a solution of 2-aminopyridine (1 mmol) in 5 mL of acetonitrile (CH₃CN), add N-bromosuccinimide (1.1 mmol).

  • Reaction: Stir the mixture in darkness at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.

  • Workup: Once the reaction is complete (typically 1-2 hours), evaporate the solvent under reduced pressure.

  • Purification: The resulting crude mixture of the brominated product and succinimide can be purified by flash column chromatography on silica gel to yield the desired 5-bromo-2-aminopyridine.[13]

Pyridinium Bromide Perbromide (PBPB): The Tamed Bromine

Pyridinium bromide perbromide (PBPB), also known as pyridinium tribromide, is a stable, red, crystalline solid that serves as a convenient electrophilic bromine source.[14][23] It is prepared from pyridine, hydrobromic acid, and bromine and effectively acts as a solid carrier for Br₂, releasing it in a controlled manner during the reaction.[14][24] This controlled release and solid nature make it a considerably safer and more manageable alternative to elemental bromine for a variety of applications, including the bromination of ketones, phenols, and heterocycles.[14][16][25]

"Umpolung" via N-Oxidation: Accessing the 2- and 4-Positions

Direct electrophilic attack at the C2 and C4 positions of pyridine is electronically disfavored. The most robust strategy to overcome this inherent reactivity is to reverse the electronic demand of the ring through N-oxidation. Treating pyridine with an oxidant (e.g., m-CPBA or H₂O₂) forms the corresponding pyridine N-oxide.[17] This modification achieves two critical goals:

  • It shields the nitrogen from acting as a Lewis base, preventing catalyst poisoning.

  • The N-oxide group acts as a strong activating group, directing electrophilic attack to the C2 and C4 positions.[18]

After bromination, the N-oxide can be readily removed by reduction (e.g., with PCl₃ or H₂/Pd) to furnish the desired 2- or 4-bromopyridine.[19] This two-step sequence is a cornerstone of pyridine chemistry.

G Pyridine Pyridine N_Oxide Pyridine N-Oxide (Activated Ring) Pyridine->N_Oxide Oxidation (e.g., m-CPBA) Bromo_N_Oxide 4-Bromo Pyridine N-Oxide N_Oxide->Bromo_N_Oxide Bromination (e.g., POBr₃/Br₂) Bromo_Pyridine 4-Bromopyridine (Target Molecule) Bromo_N_Oxide->Bromo_Pyridine Deoxygenation (e.g., PCl₃)

Caption: The N-Oxide strategy enables bromination at the C4 position.

Electrochemical Synthesis: A Modern, Greener Approach

Recent advances have introduced electrochemical methods for pyridine bromination.[5] This technique avoids the use of chemical oxidants and catalysts by using an electric current to generate the reactive bromine species from inexpensive and safe bromide salts like tetrabutylammonium bromide (TBABr). The reaction proceeds at room temperature under mild conditions. By installing an electron-donating directing group (like an amino group), this method can achieve regioselective meta-bromination, providing a sustainable and scalable alternative to traditional protocols.[5]

Protocol: Electrochemical Bromination of 2-Aminopyridine

  • Setup: In an undivided electrochemical cell equipped with a reticulated vitreous carbon (RVC) anode and a platinum plate cathode, combine 2-aminopyridine (0.5 mmol), tetrabutylammonium bromide (TBABr, 1.5 equiv), and lithium perchlorate (LiClO₄, 0.1 M) in a mixed solvent of MeCN/HOAc (8:1 mL).

  • Electrolysis: Apply a constant current of 5 mA at room temperature under a nitrogen atmosphere.

  • Workup: After completion (typically 8 hours), the reaction mixture can be processed by standard extractive procedures.

  • Purification: The crude product is purified by column chromatography to yield 2-amino-5-bromopyridine.[5]

Decision Framework for Reagent Selection

Choosing the appropriate bromination strategy depends critically on the desired regiochemical outcome and the nature of the pyridine substrate.

G tnode tnode rnode rnode Start Desired Bromopyridine Isomer? Pos_3_5 3- or 5-Bromo Start->Pos_3_5 Pos_2_4 2- or 4-Bromo Start->Pos_2_4 Substrate_Type Substrate Activated? (e.g., -NH₂, -OH) Pos_3_5->Substrate_Type N_Oxide Use N-Oxide Strategy: 1. Oxidation 2. Bromination 3. Deoxygenation Pos_2_4->N_Oxide Diazotization For 2-Bromo: Consider Sandmeyer reaction from 2-Aminopyridine Pos_2_4->Diazotization NBS Use NBS in CH₃CN or CCl₄ Substrate_Type->NBS Yes Br2_Oleum Use Br₂/Oleum or PBPB under forcing conditions Substrate_Type->Br2_Oleum No

Caption: A decision-making flowchart for selecting a pyridine bromination strategy.

Conclusion

The synthesis of bromopyridines has evolved significantly from the hazardous, high-temperature reactions of the past. Modern researchers have a diverse toolkit of reagents and strategies at their disposal. For activated pyridines, NBS offers a mild and selective solution. For unactivated systems where 3-bromination is desired, solid reagents like PBPB provide a safer alternative to elemental bromine. When the synthetic target is a 2- or 4-bromopyridine, the N-oxide strategy remains the most reliable and versatile approach. Finally, emerging technologies like electrochemical synthesis promise a future of more sustainable and safer chemical manufacturing. By understanding the causality behind these experimental choices, scientists can navigate the complexities of pyridine chemistry with greater precision, safety, and efficiency.

References

The Chemist's Crossroads: A Comparative Guide to Linear vs. Convergent Synthesis of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the pharmaceutical and materials science sectors, the pyridine scaffold is a cornerstone of molecular design. Its prevalence in blockbuster drugs and functional materials necessitates a deep understanding of its synthetic accessibility. The strategic approach to constructing a target molecule—either through a step-by-step linear sequence or a more modular convergent plan—profoundly impacts overall efficiency, yield, and resource allocation. This guide provides an in-depth comparison of these two fundamental strategies as they apply to the synthesis of substituted pyridine derivatives, supported by experimental data and field-proven insights.

Foundational Principles: Defining the Synthetic Paradigms

At its core, the choice between a linear and a convergent synthesis is a decision about how to manage complexity and mitigate the compounding effect of yield loss over multiple steps.

Linear Synthesis is the traditional, step-by-step approach where a starting material is sequentially modified through a series of reactions until the final product is formed.[1] Each step builds upon the last, creating a single, elongated pathway to the target molecule.[1]

Convergent Synthesis , in contrast, involves the independent preparation of several key fragments of the target molecule.[1] These fragments are then combined, or "converged," in the later stages of the synthesis to form the final product.[2] This strategy is particularly effective for complex molecules, as it allows for parallel workstreams and minimizes the length of the longest reaction sequence.[2]

The fundamental difference lies in how overall yield is calculated and impacted. In a linear sequence, the overall yield is the product of the yields of each individual step.[3] Even with high yields at each stage, the cumulative effect can lead to a significant drop in the final output.[1] Conversely, the overall yield of a convergent synthesis is determined by the yield of the longest linear sequence of fragment preparation and the yield of the final coupling steps.[3] By shortening the longest sequence, convergent strategies can dramatically improve the overall yield.[2]

Visualizing the Strategies: A Tale of Two Pathways

The conceptual difference between these two approaches is best illustrated through a workflow diagram.

G cluster_0 Overall Yield = 0.9^4 = 65.6% cluster_1 Overall Yield = 0.9 * 0.9 * 0.9 = 72.9% A Start B B A->B 90% yield/step C C B->C 90% yield/step D D C->D 90% yield/step E Product D->E 90% yield/step A1 Fragment A Start B1 B1 A1->B1 90% E1 Product B1->E1 90% C1 Fragment C Start D1 D1 C1->D1 90% D1->E1 90%

Caption: Workflow comparison of Linear vs. Convergent Synthesis.

Case Study: Synthesis of 2,4,6-Trisubstituted Pyridines

To provide a practical comparison, let's examine the synthesis of a common structural motif, a 2,4,6-trisubstituted pyridine, using both a linear and a convergent approach.

The Convergent Approach: Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a classic example of a convergent, multi-component reaction that efficiently produces 2,4,6-trisubstituted pyridines.[4][5] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate as the nitrogen source.[4][5]

The power of this method lies in its convergence; three components are combined in a cascade of reactions (Michael addition, cyclization, and dehydration) to rapidly assemble the complex pyridine core.[5]

Krohnke Start1 α-Pyridinium methyl ketone Intermediate 1,5-Dicarbonyl Intermediate Start1->Intermediate Michael Addition Start2 α,β-Unsaturated carbonyl Start2->Intermediate Start3 Ammonium Acetate Product 2,4,6-Trisubstituted Pyridine Start3->Product Cyclization/ Dehydration Intermediate->Product Cyclization/ Dehydration

Caption: Convergent pathway of the Kröhnke Pyridine Synthesis.

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [4]

  • Preparation of N-phenacylpyridinium bromide (Kröhnke Salt):

    • Dissolve 2-bromoacetophenone (1.0 equiv) in acetone.

    • Add pyridine (1.1 equiv) dropwise at room temperature.

    • Stir for 1-2 hours.

    • Collect the resulting precipitate by vacuum filtration and wash with cold acetone.

    • Dry under vacuum. Typical Yield: >95%.

  • Kröhnke Pyridine Synthesis:

    • In a round-bottom flask, combine N-phenacylpyridinium bromide (1.0 equiv), chalcone (1,3-diphenyl-2-propen-1-one, 1.0 equiv), and an excess of ammonium acetate (~10 equiv).

    • Add glacial acetic acid as the solvent.

    • Heat the mixture to reflux (approx. 120 °C) for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and pour it into ice water, which will cause the product to precipitate.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

    • Recrystallize from ethanol to obtain pure 2,4,6-triphenylpyridine. Typical Yield: 80-90%.[6]

A Representative Linear Approach

A plausible linear synthesis of a similar 2,4,6-trisubstituted pyridine would involve the stepwise construction of a 1,5-dicarbonyl intermediate, followed by cyclization. This approach breaks the convergent Kröhnke reaction into a sequential series of steps.

Hypothetical Linear Synthesis of 2,4,6-Triphenylpyridine

  • Step 1: Michael Addition

    • React acetophenone with a strong base (e.g., LDA) to form the enolate.

    • Add chalcone to the enolate solution at low temperature.

    • Quench the reaction and purify the resulting 1,3,5-triphenyl-1,5-pentanedione. Estimated Yield: 75%.

  • Step 2: Cyclization and Aromatization

    • Reflux the purified 1,5-dicarbonyl compound with a source of ammonia, such as ammonium acetate in acetic acid.

    • The initial product would be a dihydropyridine, which would need to be oxidized to the final aromatic pyridine. This can sometimes occur in situ with air oxidation, but often requires a separate oxidizing agent (e.g., MnO2 or DDQ).

    • Purify the final product, 2,4,6-triphenylpyridine. Estimated Yield: 70%.

Quantitative Comparison of Synthetic Efficiency

Let's compare the overall efficiency of these two approaches.

MetricConvergent (Kröhnke) SynthesisLinear Synthesis
Longest Linear Sequence 1 step (one-pot reaction)2 steps
Yield of Longest Sequence 85% (average)Step 1: 75%, Step 2: 70%
Overall Yield 85% 0.75 * 0.70 = 52.5%
Number of Purifications 12
Time & Resource Efficiency High (fewer steps, one-pot)Lower (multiple steps, purifications)

This direct comparison clearly illustrates the superior efficiency of the convergent approach for this target molecule. The one-pot nature of the Kröhnke synthesis not only provides a significantly higher overall yield but also reduces the number of purification steps, saving time, solvents, and other resources.

Causality Behind Experimental Choices: Why Convergent Wins for Pyridines

The preference for convergent strategies in the synthesis of many substituted pyridines is rooted in several key principles:

  • Atom Economy and Step Economy: Multi-component reactions like the Hantzsch and Kröhnke syntheses are highly atom- and step-economical.[7] They construct complex molecules from simple, readily available starting materials in a single transformation, minimizing waste and operational complexity.

  • Minimizing Yield Compounding: As demonstrated in the table above, the multiplicative nature of yield loss in linear sequences is a major drawback. Convergent routes, by their very design, shorten the chain of reactions and thus preserve a greater percentage of the starting material in the final product.

  • Purification and Isolation: Each step in a linear synthesis typically requires workup and purification, which not only consumes time and resources but also leads to material loss at each stage. Convergent, one-pot syntheses significantly reduce the number of intermediate purifications.

  • Modularity and Diversity: Convergent approaches are often more amenable to creating libraries of compounds for drug discovery. By simply varying the starting fragments (e.g., different aldehydes or β-ketoesters in the Hantzsch synthesis), a wide range of pyridine derivatives can be rapidly produced from a common set of reaction conditions.[8]

Conclusion for the Practicing Scientist

While linear synthesis remains a valuable and necessary strategy for many targets, particularly those assembled from complex, chiral building blocks, the synthesis of highly substituted, achiral pyridine cores is often best served by a convergent approach. For researchers and drug development professionals, the adoption of multi-component, convergent strategies like the Hantzsch or Kröhnke syntheses offers a more efficient, higher-yielding, and ultimately more sustainable path to these critical heterocyclic motifs. By understanding the fundamental principles of synthetic efficiency and applying them to the specific target class of pyridine derivatives, chemists can make more informed strategic decisions, accelerating the pace of discovery and development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-3-nitropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds. However, the lifecycle of these chemicals extends beyond the reaction flask. The responsible management and disposal of reagents like 5-Bromo-3-nitropyridine-2-carbaldehyde are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in an understanding of its chemical nature.

The disposal plan for any chemical is dictated by its functional groups and associated hazards. This compound is a multi-functional molecule, and each component contributes to its classification as hazardous waste:

  • 5-Bromo: The presence of a halogen (bromine) classifies this compound as a halogenated organic . This is often the primary determinant for waste stream segregation, as halogenated waste requires specific high-temperature incineration with scrubbers to neutralize acidic gases (like HBr) formed during combustion.

  • 3-Nitro: Nitroaromatic compounds are known for their potential toxicity and reactivity.[1][2] The nitro group is electron-withdrawing, which can make the compound susceptible to certain reactions and contributes to its environmental hazard profile.[1]

  • Pyridine-2-carbaldehyde: The aldehyde group is reactive, and the pyridine ring is a heterocyclic aromatic structure.

This combination necessitates a cautious and systematic approach to waste management.

Hazard Assessment and Chemical Profile

A thorough understanding of the hazards is the first step in safe handling and disposal. While comprehensive toxicological data for this specific compound is limited, information from Safety Data Sheets (SDS) for it and structurally similar chemicals indicates several potential hazards.[3][4][5]

Table 1: Chemical and Hazard Summary

PropertyValueSource(s)
CAS Number 1086838-46-1[3][6]
Molecular Formula C₆H₃BrN₂O₃[3][6][7]
Molecular Weight 231.00 g/mol [3]
Known Hazards - May cause skin, eye, and respiratory irritation.[3][5]- Potential for acute toxicity if swallowed, inhaled, or in contact with skin.[4]- Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][3][4][5]
Environmental Fate The toxicological properties have not been thoroughly investigated, but nitroaromatic compounds are noted as environmental pollutants.[2][3] Do not let the product enter drains.[3][2][3]

Causality Note: The lack of extensive toxicological data does not imply safety. On the contrary, it mandates that the compound be handled as if it were hazardous to minimize exposure and environmental release.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the chemical for use or disposal, ensure all appropriate safety measures are in place. Adherence to Occupational Safety and Health Administration (OSHA) laboratory standards is mandatory.[8][9][10]

  • Engineering Controls : Always handle this compound, whether in solid form or in solution, inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12]

  • Personal Protective Equipment (PPE) : The minimum required PPE includes:

    • Gloves : Impervious gloves, such as nitrile, inspected before use.[3]

    • Eye Protection : Chemical safety goggles or a face shield.[13]

    • Lab Coat : A standard lab coat to protect from skin contact.[13]

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation is the most critical step in hazardous waste management.[14] Mixing incompatible waste streams can lead to dangerous chemical reactions, while improper classification can result in non-compliant and environmentally harmful disposal.[15]

The primary classification for this compound is Halogenated Organic Waste.

This is due to the bromine atom. Halogenated and non-halogenated waste streams are kept separate because the disposal methods differ significantly in cost and technology.[16]

Expertise Note: Even if this compound is dissolved in a non-halogenated solvent (e.g., acetone, hexane), the entire solution must be disposed of as halogenated waste . The presence of the halogenated solute contaminates the entire volume, necessitating treatment in a specialized incinerator.

The following diagram outlines the decision-making process for proper waste segregation.

G cluster_container Select Appropriate Waste Container start Waste Containing This compound solid Unused Solid or Contaminated Debris (e.g., weigh paper, gloves) start->solid Is it a solid or solid-contaminated material? liquid Liquid Solution start->liquid Is it a liquid solution? solid_waste Solid Halogenated Organic Waste Container solid->solid_waste Place in a clearly labeled, sealed container for solids. liquid_waste Liquid Halogenated Organic Waste Container liquid->liquid_waste Place in a clearly labeled, sealed container for liquids. Do NOT mix with acids or oxidizers.

Caption: Waste segregation workflow for this compound.

Step-by-Step Disposal Protocol

Follow these procedures based on the form of the waste. All waste containers must be kept closed except when adding waste.[17]

Disposal of Unused or Expired Solid Compound
  • Container Preparation : Obtain a designated hazardous waste container compatible with solid organic chemicals. The container must be in good condition with a secure, sealable lid.

  • Transfer : Working inside a chemical fume hood, carefully transfer the solid this compound into the waste container using a clean spatula or scoop. Avoid creating dust.[3]

  • Labeling : Immediately label the container as "Hazardous Waste" and list the full chemical name: "this compound".

  • Storage : Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA) away from incompatible materials.[15]

Disposal of Solutions in Organic Solvents
  • Container Selection : Use a designated "Halogenated Organic Liquid Waste" container. This is typically a chemically resistant plastic or glass bottle with a screw cap, often supplied by your institution's Environmental Health and Safety (EHS) department.

  • Waste Transfer : In a fume hood, carefully pour the solution containing the compound into the waste container using a funnel.

  • Log Entry : Update the log sheet or label on the container, adding "this compound" and the solvent(s) with their approximate percentages. Accurate content logging is a regulatory requirement and crucial for safe final disposal.[16]

  • Closure and Storage : Securely cap the container and return it to the SAA.

Disposal of Contaminated Labware and PPE
  • Gross Decontamination : For heavily contaminated items like glassware, rinse with a small amount of a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as liquid halogenated waste.

  • Solid Waste Collection : Place disposable items such as contaminated gloves, weigh boats, and paper towels into a durable plastic bag or a designated container for solid hazardous waste.[18]

  • Sealing and Labeling : Seal the bag or container, and label it clearly as "Hazardous Waste: Contaminated Debris" with the name of the primary chemical contaminant.

  • Final Disposal : Place the sealed bag into the larger solid hazardous waste drum in your SAA.

Waste Container Labeling and Storage

Proper labeling and storage are mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[14][17]

  • Label Contents : All hazardous waste labels must include:

    • The words "Hazardous Waste".[16]

    • The full, unabbreviated name of all chemical constituents.

    • The approximate concentration of each component.

    • An indication of the relevant hazards (e.g., Toxic, Irritant).

  • Storage Location : Waste must be stored at or near the point of generation in a designated SAA.[15] The SAA must be under the control of laboratory personnel and should not exceed volume limits set by regulations.[15]

  • Incompatibility : Ensure the waste container for this compound is not stored adjacent to containers holding strong acids (especially oxidizing acids like nitric acid) or other strong oxidizing agents.[3][19]

Emergency Procedures for Spills

Accidents can happen, and a clear plan is essential.[11]

  • Alert Personnel : Immediately alert others in the lab.

  • Assess the Spill : For a small spill (that you are trained and equipped to handle), ensure you are wearing appropriate PPE.

  • Containment : Cover the spill with a non-reactive absorbent material like vermiculite or sand. Do not use combustible materials like paper towels for the initial absorption of a liquid spill.

  • Cleanup : Carefully sweep up the absorbed material and spilled solid. Place the mixture into a designated container for solid hazardous waste.[3]

  • Decontamination : Clean the spill area with soap and water.

  • Large Spills : For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental stewardship within your laboratory.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.